Bz-rC Phosphoramidite
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H66N5O9PSi/c1-36(2)57(37(3)4)67(63-34-18-32-53)65-46-44(35-62-52(39-21-16-13-17-22-39,40-23-27-42(60-8)28-24-40)41-25-29-43(61-9)30-26-41)64-49(47(46)66-68(10,11)51(5,6)7)56-33-31-45(55-50(56)59)54-48(58)38-19-14-12-15-20-38/h12-17,19-31,33,36-37,44,46-47,49H,18,34-35H2,1-11H3,(H,54,55,58,59)/t44-,46-,47-,49-,67?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNXEDLLHIFAOL-YOVDOAOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H66N5O9PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452402 | |
| Record name | Bz-rC Phosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
964.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118380-84-0 | |
| Record name | Bz-rC Phosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Benzoyl Group in Bz-rC Phosphoramidite: A Technical Guide to its Role in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic RNA manufacturing, the precision of every chemical step is paramount to the integrity and functionality of the final oligonucleotide. Among the critical components in the widely adopted phosphoramidite (B1245037) chemistry for solid-phase RNA synthesis, the choice of protecting groups for the nucleobase exocyclic amines plays a pivotal role. This technical guide delves into the specific function and considerations of the benzoyl (Bz) group as a protecting moiety for cytidine (B196190) in the form of N4-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-Cytidine-3'-CE Phosphoramidite (Bz-rC phosphoramidite).
The Protective Role of the Benzoyl Group
The primary role of the benzoyl group in this compound is to shield the exocyclic amine (N4) of the cytidine base from engaging in unwanted side reactions during the automated, stepwise synthesis of an RNA oligonucleotide.[1][2] This protection is crucial for ensuring the fidelity of the growing RNA chain. Without a protecting group, the nucleophilic exocyclic amine could react with the activated phosphoramidite monomers, leading to branched oligonucleotides and truncated sequences.
The benzoyl group is a robust acyl protecting group that is stable to the acidic conditions required for the removal of the 5'-O-dimethoxytrityl (DMT) group in each synthesis cycle and to the reagents used during the coupling, capping, and oxidation steps.[3][4]
Solid-Phase RNA Synthesis Workflow with this compound
The synthesis of RNA oligonucleotides using this compound follows a well-established cyclical process on a solid support, typically controlled-pore glass (CPG). Each cycle, which results in the addition of a single nucleotide, consists of four main steps:
-
Deblocking (Detritylation): The 5'-DMT group of the support-bound nucleoside is removed with a mild acid, typically a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM), exposing the 5'-hydroxyl group for the next coupling reaction.[3][5]
-
Coupling: The this compound, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or dicyanoimidazole (DCI).[5][6] The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing RNA chain. This reaction is highly efficient, with coupling efficiencies typically approaching 99%.
-
Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups in subsequent cycles, which would result in deletion mutations, a capping step is performed. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[3][4]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, commonly a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[3][4]
This four-step cycle is repeated until the desired RNA sequence is assembled.
Deprotection: Releasing the Synthetic RNA
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. This process is typically a multi-step procedure.
Cleavage and Base Deprotection
The benzoyl protecting groups on cytidine and other bases are base-labile and are typically removed along with the cleavage of the oligonucleotide from the solid support. A common reagent for this step is a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA), which is highly effective at removing the benzoyl and other base protecting groups, as well as the cyanoethyl groups from the phosphate backbone.[2][7]
A significant consideration when using methylamine-containing reagents with Bz-rC is the potential for a transamination side reaction. In this reaction, methylamine can act as a nucleophile and displace the benzoyl group, leading to the formation of N4-methylcytidine instead of the desired cytidine.[1][2] This modification has a mass difference of 14 Da and can potentially impact the biological activity of the RNA.[1] The use of acetyl-protected cytidine (Ac-rC) can mitigate this issue as the acetyl group is hydrolyzed almost instantaneously, preventing the competing transamination reaction.[2]
2'-Hydroxyl Group Deprotection
The final step in deprotection is the removal of the 2'-O-tert-butyldimethylsilyl (TBDMS) group. This is typically achieved using a fluoride (B91410) reagent, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[8][9]
Quantitative Data and Experimental Considerations
While this compound is widely used, it is important to consider the quantitative aspects of its performance and the potential for side reactions.
Table 1: Comparison of Cytidine Protecting Groups
| Protecting Group | Relative Deprotection Rate with Aqueous Methylamine | Potential for Transamination with Methylamine |
| Benzoyl (Bz) | Slower | ~5% formation of N4-methylcytidine[2] |
| Acetyl (Ac) | Very Fast | Negligible[2] |
| Phenoxyacetyl (PAC) | Fast | - |
| iso-Butyryl (iBu) | Slower | - |
Data synthesized from multiple sources. The exact rates and side-product formation can vary based on specific reaction conditions.
Detailed Experimental Protocols
Protocol 1: Solid-Phase RNA Synthesis on an ABI 394 Synthesizer (1 µmol scale)
This protocol provides a general guideline. Specific cycle parameters may need to be optimized based on the sequence and length of the RNA.
-
Reagent Preparation:
-
This compound: Dissolve to a concentration of 0.1 M in anhydrous acetonitrile.
-
Other RNA Phosphoramidites (Bz-rA, iBu-rG, rU): Dissolve to a concentration of 0.1 M in anhydrous acetonitrile.
-
Activator (ETT): 0.25 M in anhydrous acetonitrile.
-
Deblocking Solution: 3% TCA in DCM.
-
Capping Reagents: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF).
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.
-
-
Synthesizer Setup:
-
Install the appropriate CPG synthesis column (e.g., 1000 Å for longer oligos).
-
Prime all reagent lines.
-
-
Synthesis Cycle:
-
Deblocking: 60 seconds.
-
Coupling: 6 minutes.
-
Capping: 20 seconds.
-
Oxidation: 25 seconds.
-
Repeat the cycle for each nucleotide addition.
-
-
Post-Synthesis:
-
Upon completion, keep the final DMT group on (DMT-on) for purification or cleave it off (DMT-off) according to the downstream application.
-
Dry the solid support with argon.
-
Protocol 2: Optimized Deprotection of Bz-Protected RNA Oligonucleotides to Minimize Transamination
This protocol is designed to mitigate the formation of N4-methylcytidine when using AMA for deprotection.
-
Cleavage and Base Deprotection:
-
Transfer the CPG support to a 2 mL screw-cap vial.
-
Add 1.5 mL of a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).[10]
-
Seal the vial tightly and heat at 65°C for 10-15 minutes.[2][10] Note: Prolonged heating can increase the level of transamination. For sensitive sequences, consider deprotection at a lower temperature for a longer duration (e.g., room temperature for 2 hours), although this may not be sufficient for complete removal of all protecting groups.
-
Cool the vial on ice and then centrifuge to pellet the CPG.
-
Carefully transfer the supernatant containing the oligonucleotide to a new tube.
-
-
Drying:
-
Dry the oligonucleotide solution completely in a vacuum concentrator.
-
-
2'-OH Deprotection:
-
Quenching and Purification:
-
For DMT-on purification, quench the reaction by adding 1.75 mL of RNA Quenching Buffer. The sample is now ready for cartridge purification (e.g., Glen-Pak).[7]
-
For DMT-off oligonucleotides, the product can be precipitated using a salt and alcohol (e.g., sodium acetate (B1210297) and butanol or ethanol).
-
Conclusion
The benzoyl group in this compound is a reliable and widely used protecting group for the exocyclic amine of cytidine in solid-phase RNA synthesis. Its stability during the synthesis cycle ensures the integrity of the growing oligonucleotide chain. However, researchers and drug development professionals must be cognizant of the potential for transamination side reactions during deprotection, particularly when using methylamine-based reagents. By understanding the chemical properties of the benzoyl group and optimizing deprotection protocols, high-quality, high-fidelity RNA oligonucleotides can be successfully synthesized for a wide range of research, diagnostic, and therapeutic applications. The choice between Bz-rC and other protected cytidine phosphoramidites, such as Ac-rC, should be made based on the specific requirements of the synthesis, including the desired deprotection conditions and the tolerance for potential side products.
References
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. biotage.com [biotage.com]
- 4. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to Bz-rC Phosphoramidite: Structure, Properties, and Application in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N4-Benzoyl-5'-O-dimethoxytrityl-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly referred to as Bz-rC phosphoramidite (B1245037). This crucial reagent is a fundamental building block in the chemical synthesis of RNA, a process vital for various research, diagnostic, and therapeutic applications, including the development of RNAi therapeutics, CRISPR guide RNAs, and mRNA vaccines.
Chemical Structure and Core Properties
Bz-rC phosphoramidite is a chemically modified cytidine (B196190) ribonucleoside designed for use in solid-phase oligonucleotide synthesis. Its structure incorporates several key protecting groups that ensure the specificity and efficiency of the RNA synthesis process.
Synonyms: N4-Benzoyl-2'-O-Tert-Butyldimethylsilyl-5'-O-DMT-Cytidine-3'-CE Phosphoramidite, DMT-rC(Bz) Phosphoramidite[1][2]
The chemical structure is characterized by four key modifications to the native cytidine ribonucleoside:
-
N4-Benzoyl (Bz) Group: This acyl group protects the exocyclic amine of the cytosine base, preventing unwanted side reactions during the phosphoramidite coupling step.
-
5'-O-Dimethoxytrityl (DMT) Group: A bulky, acid-labile group that protects the 5'-hydroxyl function of the ribose sugar. Its removal at the beginning of each synthesis cycle allows for the stepwise addition of the next nucleotide.
-
2'-O-tert-Butyldimethylsilyl (TBDMS) Group: This silyl (B83357) ether protects the 2'-hydroxyl group of the ribose. The presence of the 2'-hydroxyl is a defining feature of RNA, and its protection is critical to prevent isomerization and degradation of the growing RNA chain during synthesis. The TBDMS group is known for its stability under a range of reaction conditions.[3]
-
3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite Group: This is the reactive moiety that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. The β-cyanoethyl group protects the phosphorus atom during synthesis.
Below is a diagram illustrating the logical relationship of these components in the this compound molecule.
Caption: Functional components of this compound.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 118380-84-0 | [1] |
| Molecular Formula | C₅₂H₆₆N₅O₉PSi | [1] |
| Molecular Weight | 964.19 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | ≥98% (determined by HPLC) | [1] |
| Storage Conditions | Freezer (-20°C) under an inert atmosphere | [4] |
| Solubility | Soluble in anhydrous acetonitrile (B52724), dichloromethane, and DMSO. | [5][6] |
| Solution Stability | In anhydrous acetonitrile, stability is comparable to other standard phosphoramidites. Degradation can occur in the presence of water. | [7][8] |
Experimental Protocols
Synthesis of this compound
While the large-scale synthesis of this compound is typically performed by specialized chemical suppliers, the general synthetic route involves a multi-step process starting from cytidine. The following diagram outlines the key transformations.
Caption: Synthetic pathway for this compound.
A detailed experimental protocol for a similar phosphoramidite, N⁴-Acetyl-2′-O-tert-butyldimethylsilyl-5′-O-(4,4′-dimethoxytrityl)-3-methylcytidine 3′-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite), has been published and provides a representative methodology for the phosphitylation step.[9] The final phosphitylation step typically involves reacting the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[9]
Use of this compound in Solid-Phase RNA Synthesis
The chemical synthesis of RNA using phosphoramidite chemistry is a cyclical four-step process performed on an automated DNA/RNA synthesizer. The following is a detailed protocol for the incorporation of a Bz-rC monomer into a growing oligonucleotide chain attached to a solid support.
Materials:
-
This compound
-
Anhydrous acetonitrile (synthesis grade, <30 ppm H₂O)
-
Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile[5]
-
Deblocking solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane[3]
-
Capping solution A: Acetic anhydride/Pyridine/THF
-
Capping solution B: 16% N-Methylimidazole/THF[3]
-
Oxidizing solution: 0.02 M Iodine in THF/Water/Pyridine[3]
-
Washing solvent: Anhydrous acetonitrile
The workflow for a single synthesis cycle is depicted below.
Caption: The four-step cycle of RNA synthesis.
Experimental Protocol:
-
Preparation: Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M. Ensure all reagents are fresh and anhydrous.
-
Step 1: Deblocking (Detritylation):
-
The solid support carrying the growing oligonucleotide chain with the 5'-DMT group is treated with the deblocking solution (3% TCA or DCA in DCM).
-
This removes the DMT group, exposing a free 5'-hydroxyl group.
-
The reaction time is typically 30-60 seconds.[3]
-
The support is then washed thoroughly with anhydrous acetonitrile.
-
-
Step 2: Coupling:
-
The this compound solution and the activator solution (0.25 M ETT) are simultaneously delivered to the synthesis column.[3][5]
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain.
-
The recommended coupling time for TBDMS-protected RNA phosphoramidites is 6-10 minutes to ensure high coupling efficiency, which is necessary due to the steric hindrance of the 2'-TBDMS group.[3]
-
The support is then washed with anhydrous acetonitrile.
-
-
Step 3: Capping:
-
To prevent the formation of deletion mutants (n-1 sequences), any unreacted 5'-hydroxyl groups are irreversibly capped.
-
This is achieved by treating the support with the capping solutions (A and B).
-
The reaction time is typically around 30 seconds.
-
The support is washed with anhydrous acetonitrile.
-
-
Step 4: Oxidation:
-
The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate (B84403) triester.
-
The support is treated with the oxidizing solution (0.02 M Iodine in THF/Water/Pyridine).[3]
-
This reaction is typically complete within 30 seconds.
-
The support is washed with anhydrous acetonitrile.
-
This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.
Post-Synthesis Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. This is a multi-step process:
-
Cleavage and Base/Phosphate Deprotection: The solid support is treated with a solution of ethanolic ammonium (B1175870) hydroxide (B78521) or a mixture of aqueous ammonium hydroxide and methylamine (B109427) (AMA) to cleave the oligonucleotide from the support and remove the benzoyl and β-cyanoethyl protecting groups.[5]
-
2'-O-TBDMS Deprotection: The TBDMS groups are removed by treatment with a fluoride (B91410) source, typically triethylamine (B128534) trihydrofluoride (TEA·3HF) in a solvent like DMSO or N-Methyl-2-pyrrolidone (NMP).[5][10] This step is crucial and must be performed under carefully controlled conditions to avoid degradation of the RNA strand. A typical procedure involves incubating the oligonucleotide in a solution of TEA·3HF and an organic base like triethylamine in DMSO at 65°C for approximately 2.5 hours.[5]
-
Purification: The final deprotected RNA oligonucleotide is purified, typically by HPLC or gel electrophoresis, to remove truncated sequences and other impurities.
Conclusion
This compound is an indispensable reagent for the chemical synthesis of RNA. Its carefully designed structure, featuring orthogonal protecting groups, enables the efficient and high-fidelity construction of RNA oligonucleotides. A thorough understanding of its properties and the detailed experimental protocols for its use are essential for researchers and professionals working in the fields of genomics, drug discovery, and molecular diagnostics. The methodologies outlined in this guide provide a robust framework for the successful application of this compound in the synthesis of high-quality RNA molecules for a wide range of scientific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytidine Phosphoramidite | Silantes [silantes.com]
- 3. benchchem.com [benchchem.com]
- 4. usbio.net [usbio.net]
- 5. glenresearch.com [glenresearch.com]
- 6. caymanchem.com [caymanchem.com]
- 7. entegris.com [entegris.com]
- 8. biosynth.com [biosynth.com]
- 9. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kulturkaufhaus.de [kulturkaufhaus.de]
An In-depth Technical Guide to the Synthesis and Purification of Bz-rC Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Bz-rC phosphoramidite (B1245037) (N4-Benzoyl-2'-O-tert-Butyldimethylsilyl-5'-O-DMT-Cytidine-3'-CE Phosphoramidite), a crucial building block in the chemical synthesis of RNA oligonucleotides. The strategic use of protecting groups—Dimethoxytrityl (DMT) for the 5'-hydroxyl, tert-Butyldimethylsilyl (TBDMS) for the 2'-hydroxyl, and Benzoyl (Bz) for the N4-amino group of cytidine (B196190)—ensures the regioselective formation of the desired phosphodiester linkages during solid-phase oligonucleotide synthesis.
This document details the multi-step synthetic pathway, from the initial protection of cytidine to the final phosphitylation reaction. It also covers the essential purification and analytical techniques required to obtain high-purity Bz-rC phosphoramidite, a prerequisite for the successful synthesis of high-fidelity RNA sequences for research, diagnostic, and therapeutic applications.
Chemical Synthesis Pathway
The synthesis of this compound is a sequential process involving the protection of reactive functional groups on the cytidine nucleoside, followed by the introduction of the reactive phosphoramidite moiety at the 3'-hydroxyl position.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis and purification of this compound. These protocols are based on established principles of nucleoside chemistry and phosphoramidite synthesis.
Synthesis of 5'-O-DMT-N4-benzoyl-2'-O-TBDMS-cytidine (Protected Cytidine Intermediate)
This procedure outlines the sequential protection of the 5'-hydroxyl, N4-amino, and 2'-hydroxyl groups of cytidine.
a) 5'-O-Dimethoxytritylation:
-
Dry cytidine by co-evaporation with anhydrous pyridine.
-
Dissolve the dried cytidine in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions while stirring at room temperature under an inert atmosphere (e.g., argon).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 5'-O-DMT-cytidine by silica (B1680970) gel column chromatography.
b) N4-Benzoylation:
-
Dissolve the purified 5'-O-DMT-cytidine in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Add benzoyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with methanol.
-
Remove the solvent and purify the 5'-O-DMT-N4-benzoyl-cytidine by silica gel chromatography.
c) 2'-O-tert-Butyldimethylsilylation:
-
Dissolve the 5'-O-DMT-N4-benzoyl-cytidine in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole, followed by tert-butyldimethylsilyl chloride (TBDMS-Cl).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final protected intermediate, 5'-O-DMT-N4-benzoyl-2'-O-TBDMS-cytidine, by silica gel column chromatography.
Synthesis of this compound (Phosphitylation)
This final step introduces the reactive phosphoramidite group at the 3'-hydroxyl position.
-
Thoroughly dry the protected cytidine intermediate under high vacuum.
-
Dissolve the dried compound in anhydrous dichloromethane (B109758) under an inert atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA).
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at room temperature.
-
Stir the reaction for several hours, monitoring for completion by TLC or ³¹P NMR.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography on silica gel, eluting with a solvent system containing a small amount of triethylamine (B128534) (e.g., 1%) to prevent hydrolysis.
-
Precipitate the purified product from a concentrated solution into cold n-hexane to obtain a fine white powder.
-
Dry the final this compound under high vacuum and store under an inert atmosphere at -20°C.
Purification and Characterization
Rigorous purification and characterization are essential to ensure the quality of the this compound, which directly impacts the fidelity of oligonucleotide synthesis.
Purification Workflow
The Role of Benzoyl-Protected Cytidine Phosphoramidite in RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and application of N4-benzoyl-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (Bz-rC phosphoramidite) in the solid-phase synthesis of RNA. The benzoyl (Bz) protecting group for the exocyclic amine of cytidine (B196190) is a cornerstone of RNA synthesis, offering a balance of stability during the synthesis cycles and efficient removal during deprotection. This document provides a comprehensive overview of its function, quantitative performance metrics, detailed experimental protocols, and visual representations of the key chemical processes.
Core Mechanism of this compound in RNA Synthesis
Solid-phase RNA synthesis is a cyclical process that sequentially adds ribonucleotide units to a growing chain attached to a solid support, most commonly controlled pore glass (CPG).[1] Each addition cycle consists of four main steps: detritylation, coupling, capping, and oxidation.[1][2] Protecting groups are essential to prevent unwanted side reactions on the reactive functional groups of the ribonucleosides.
The this compound plays a crucial role in this process. The key protecting groups involved are:
-
5'-O-Dimethoxytrityl (DMT): An acid-labile group that protects the 5'-hydroxyl. Its removal at the start of each cycle allows for the coupling of the next phosphoramidite.
-
N4-Benzoyl (Bz): A base-labile acyl group that protects the exocyclic amine of the cytidine base. This prevents the amine from reacting during the phosphoramidite coupling and capping steps.[1][3]
-
2'-O-tert-Butyldimethylsilyl (TBDMS): A silyl (B83357) ether protecting group for the 2'-hydroxyl of the ribose sugar. This is critical in RNA synthesis to prevent cleavage of the phosphodiester backbone and to avoid 2'-3' phosphodiester migration.[3]
-
β-Cyanoethyl: Protects the phosphorus of the phosphoramidite group and is removed under basic conditions during the final deprotection steps.
The benzoyl group is considered a "standard" or "slow" deprotecting group compared to alternatives like acetyl (Ac) or phenoxyacetyl (PAC).[4] While its removal requires more stringent basic conditions, it provides excellent stability during the synthesis, which is particularly advantageous for the synthesis of long RNA oligonucleotides.
Quantitative Data and Performance Metrics
The efficiency of each step in RNA synthesis is critical for the overall yield and purity of the final product. The following table summarizes key quantitative data related to the use of this compound and related protecting groups.
| Parameter | Protecting Group | Value/Condition | Notes |
| Coupling Efficiency | Standard Phosphoramidites (including Bz-rC) | >98% | Per-step coupling efficiency is crucial for the synthesis of long oligonucleotides. A slight decrease can significantly impact the final yield.[2] |
| Deprotection of N-Protecting Groups | Benzoyl (Bz) | Slower removal | Requires extended treatment with ammonia (B1221849) or methylamine (B109427) solutions at elevated temperatures.[4] |
| Acetyl (Ac) | Faster removal | Hydrolyzes virtually instantly, allowing for milder deprotection conditions and avoiding side reactions like transamination.[5] | |
| Phenoxyacetyl (PAC) | Fast removal | Can be cleaved rapidly and selectively under ammonia conditions.[4] | |
| Deprotection Conditions (Base-Labile Groups) | Ammonia/Methylamine (AMA) | 10 minutes at 65°C (for Ac-C) | Not recommended for Bz-C due to potential transamidation.[5][6] |
| Concentrated Ammonia:Ethanol (B145695) (3:1, v/v) | 15-16 hours at 55°C | A standard condition for removing Bz groups.[7] | |
| Ethanolic Ammonia | Shows high selectivity between standard (Ac, Bz, iBu) and fast (PAC, tBPAC) protecting groups.[4] | ||
| 2'-O-TBDMS Deprotection | Triethylamine trihydrofluoride (TEA·3HF) in NMP or DMSO | 2.5 hours at 65°C | This step is performed after the removal of all other protecting groups.[8] |
Experimental Protocols
Solid-Phase RNA Synthesis Cycle
The following is a generalized protocol for a single nucleotide addition cycle using this compound on an automated DNA/RNA synthesizer.
-
Detritylation (Deblocking):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: The acid solution is passed through the synthesis column to remove the 5'-DMT group from the support-bound nucleoside. The resulting orange-colored trityl cation can be monitored to determine coupling efficiency. The column is then washed extensively with anhydrous acetonitrile (B52724) to remove all traces of acid.
-
-
Coupling:
-
Reagents:
-
This compound solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column. The activator protonates the nitrogen of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing RNA chain. This forms a phosphite (B83602) triester linkage.
-
-
Capping:
-
Reagents:
-
Capping A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF)/Pyridine.
-
Capping B: 16% N-Methylimidazole (NMI) in THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling cycles, which would result in deletion mutations in the final product.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Procedure: The unstable phosphite triester is oxidized to a more stable pentavalent phosphate (B84403) triester.
-
This four-step cycle is repeated until the desired RNA sequence is assembled.
Cleavage and Deprotection
-
Cleavage from Solid Support and Removal of Base-Labile Protecting Groups:
-
Reagent: Concentrated ammonium (B1175870) hydroxide/ethanol (3:1, v/v).
-
Procedure:
-
The solid support is transferred from the synthesis column to a sealed vial.
-
Add the ammonium hydroxide/ethanol solution.
-
Incubate at 55°C for 15-16 hours. This step cleaves the oligonucleotide from the CPG support and removes the β-cyanoethyl phosphate protecting groups and the N-benzoyl protecting group from cytidine.[7]
-
After incubation, cool the vial to room temperature and transfer the supernatant containing the partially deprotected RNA to a new tube.
-
-
-
Removal of 2'-O-TBDMS Protecting Groups:
-
Reagents:
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Triethylamine (TEA).
-
Triethylamine trihydrofluoride (TEA·3HF).
-
-
Procedure:
-
Dry the RNA sample completely.
-
Redissolve the pellet in anhydrous DMSO. Gentle heating (e.g., 65°C for 5 minutes) may be required.
-
Add TEA and mix gently.
-
Add TEA·3HF and incubate at 65°C for 2.5 hours.[8]
-
Quench the reaction and desalt the fully deprotected RNA using appropriate methods such as ethanol precipitation or specialized purification cartridges.
-
-
Visualizing the Process
RNA Synthesis Cycle
Caption: The four-step cycle of solid-phase RNA synthesis.
Bz-rC Deprotection Pathway
Caption: The two-stage deprotection process for RNA synthesized with Bz-rC.
References
- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
An In-depth Technical Guide to the 2'-O-TBDMS Protecting Group in N-benzoyl-cytidine (Bz-rC) for RNA Synthesis
The chemical synthesis of ribonucleic acid (RNA) is a foundational technology in modern molecular biology, enabling advancements in therapeutics, diagnostics, and fundamental research. A primary challenge in RNA synthesis is the presence of the 2'-hydroxyl group on the ribose sugar, which is absent in DNA. This reactive group must be protected during oligonucleotide chain elongation to prevent undesirable side reactions such as chain scission and the formation of non-natural 2'-5' phosphodiester linkages.[1] The tert-butyldimethylsilyl (TBDMS or TBS) group is a robust and widely adopted protecting group for this purpose, and its application in N-benzoyl-cytidine (Bz-rC) phosphoramidite (B1245037) is a cornerstone of modern RNA synthesis protocols.[2][3]
The 2'-O-TBDMS Group: Advantages and Challenges
The TBDMS group has been a workhorse in RNA synthesis due to a combination of stability, commercial availability, and well-established protocols.[2][4]
Key Advantages:
-
Robustness: The TBDMS group is stable across the various reaction conditions employed in solid-phase phosphoramidite chemistry, including the acidic detritylation step and the basic conditions of capping and oxidation.[2][4]
-
Commercial Availability: Phosphoramidites of all four standard ribonucleosides (A, C, G, U), including Bz-rC, bearing the 2'-O-TBDMS group are readily available from commercial suppliers.[2][4]
-
Established Protocols: Decades of use have led to the development of highly optimized and reliable protocols for both the synthesis cycle and the subsequent deprotection steps.[4][5]
Inherent Challenges:
-
Steric Hindrance: The bulkiness of the TBDMS group can impede the efficiency of the phosphoramidite coupling reaction.[4] This often necessitates longer coupling times (e.g., 10-15 minutes) or the use of more potent activators, such as 5-(benzylmercapto)-1H-tetrazole or 5-ethylthio-1H-tetrazole, to achieve high coupling efficiencies.[5][6][7]
-
2' to 3' Silyl (B83357) Migration: Under certain conditions, the TBDMS group can migrate from the 2'-hydroxyl to the 3'-hydroxyl position. This isomerization can lead to the formation of incorrect 2'-5' phosphodiester linkages in the final RNA product, compromising its biological function.[4][8]
-
Harsh Deprotection: Removal of the TBDMS group requires a specific fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) tris(hydrofluoride) (TEA·3HF).[2][4][9] These reagents can be harsh and require careful handling and anhydrous conditions to prevent RNA degradation.[10]
Below is the chemical structure of the N-benzoyl-2'-O-TBDMS-5'-O-DMT-cytidine-3'-CE Phosphoramidite monomer used in synthesis.
Caption: Structure of Bz-rC Phosphoramidite with 2'-O-TBDMS.
The Role of 2'-O-TBDMS in the Solid-Phase Synthesis Cycle
The stability of the 2'-O-TBDMS group is critical throughout the iterative four-step cycle of solid-phase RNA synthesis. The process ensures the sequential addition of ribonucleoside phosphoramidites to the growing chain attached to a solid support.
Caption: Standard Solid-Phase RNA Synthesis Cycle.
During this cycle, the TBDMS group protects the 2'-hydroxyl, preventing it from interfering with the phosphoramidite coupling at the 5'-hydroxyl position and ensuring that only the desired 3'-5' phosphodiester linkages are formed.[1]
Quantitative Data for TBDMS-Based RNA Synthesis
The efficiency and conditions for RNA synthesis using the 2'-O-TBDMS strategy have been well-documented. The following table summarizes key quantitative parameters.
| Parameter | Value / Condition | Reference(s) |
| Synthesis Cycle | ||
| Coupling Efficiency | 98.5–99% per step | [5] |
| Coupling Time | 10-15 minutes | [2][11] |
| Activator | 5-(Benzylmercapto)-1H-tetrazole or 5-Ethylthio-1H-tetrazole | [5][6] |
| Deprotection Step 1 | ||
| Reagent (Base/Phosphate) | 1:1 (v/v) Aqueous Ammonia (B1221849) / 8M Ethanolic Methylamine OR AMA (Ammonium Hydroxide/Aqueous Methylamine 1:1) | [3][5] |
| Temperature | 65 °C | [3][9] |
| Duration | 10-15 minutes (with AMA) or up to 17 hours (with NH4OH/Ethanol) | [2][3][9] |
| Deprotection Step 2 | ||
| Reagent (2'-O-TBDMS) | Triethylamine tris(hydrofluoride) (TEA·3HF) in DMSO OR 1M Tetrabutylammonium fluoride (TBAF) in THF | [2][5][9] |
| Temperature | 65 °C (with TEA·3HF) or Room Temperature (with TBAF) | [2][12] |
| Duration | 2.5 hours (with TEA·3HF) or 12-24 hours (with TBAF) | [2][12] |
| Final Purity | ||
| Purity after Anion-Exchange HPLC | 95-98% | [5] |
Experimental Protocols: Stepwise Deprotection
A critical aspect of using TBDMS chemistry is the two-step deprotection strategy required to liberate the final RNA oligonucleotide.[9] This stepwise process is necessary because the conditions for removing the base (e.g., benzoyl) and phosphate (B84403) (cyanoethyl) protecting groups differ significantly from those required to cleave the highly stable TBDMS silyl ether.
Caption: Stepwise Deprotection Workflow for TBDMS-Protected RNA.
Protocol 1: Base/Phosphate Deprotection and Cleavage from Support
This initial step removes the protecting groups from the nucleobase exocyclic amines (e.g., N-benzoyl on cytidine) and the β-cyanoethyl groups from the phosphate backbone, while simultaneously cleaving the oligonucleotide from the solid support.[5][9]
-
Preparation: Transfer the solid support containing the synthesized RNA from the synthesis column to a sterile, sealable vial.
-
Reagent Addition: Add 1.5 mL of a deprotection solution, such as a 1:1 mixture of concentrated aqueous ammonia and 8M ethanolic methylamine, or AMA solution (Ammonium Hydroxide/Methylamine 1:1).[3][5]
-
Incubation: Seal the vial tightly and incubate at 65°C for 15 minutes.[9] Using milder conditions like ammonium (B1175870) hydroxide/ethanol (3:1) may require longer incubation times (e.g., 17 hours at 55°C) to minimize premature desilylation.[2]
-
Recovery: After cooling to room temperature, centrifuge the vial to pellet the solid support. Carefully transfer the supernatant, which contains the now partially deprotected RNA, to a new sterile, RNase-free tube.
-
Drying: Evaporate the solution to dryness using a centrifugal evaporator.
Protocol 2: 2'-O-TBDMS Group Removal
This second step specifically targets the cleavage of the TBDMS silyl ether from each 2'-hydroxyl position using a fluoride reagent.
-
Dissolution: Re-dissolve the dried oligonucleotide pellet from Protocol 1 in 100 µL of anhydrous DMSO. If necessary, gently heat at 65°C for up to 5 minutes to ensure complete dissolution.[12]
-
Reagent Addition: Add 125 µL of TEA·3HF reagent to the solution.[12] (Alternatively, 1M TBAF in THF can be used, typically requiring incubation at room temperature for 12-24 hours).[2][10]
-
Incubation: Mix well and incubate the reaction at 65°C for 2.5 hours.[12]
-
Quenching: Quench the reaction by adding 1.75 mL of an appropriate quenching buffer (e.g., Glen-Pak RNA Quenching Buffer) to stop the desilylation process.[9][12]
-
Purification: The final, fully deprotected RNA is now ready for purification via methods such as anion-exchange or reversed-phase HPLC to remove failure sequences and other impurities, yielding a final product with 95-98% purity.[5]
Conclusion
The 2'-O-TBDMS protecting group, particularly in conjunction with this compound, represents a mature and reliable chemistry for the solid-phase synthesis of RNA. While it presents challenges such as steric hindrance and the need for a stringent, two-step deprotection process, its stability and the extensive optimization of associated protocols have made it a mainstay in both academic and industrial settings. A thorough understanding of the reaction conditions, especially during the critical deprotection steps, is paramount for researchers, scientists, and drug development professionals to achieve high yields of pure, biologically active RNA oligonucleotides.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. rA (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 4. benchchem.com [benchchem.com]
- 5. kulturkaufhaus.de [kulturkaufhaus.de]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. atdbio.com [atdbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. glenresearch.com [glenresearch.com]
Navigating the Stability of Bz-rC Phosphoramidite: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the integrity of phosphoramidites is paramount for the successful synthesis of high-quality oligonucleotides. This in-depth technical guide focuses on the stability and optimal storage conditions of N4-Benzoyl-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (Bz-rC phosphoramidite), a critical building block in RNA synthesis. Understanding its chemical vulnerabilities and the protocols to mitigate degradation is essential for reproducible and efficient oligonucleotide production.
Core Concepts: Understanding this compound Instability
The stability of this compound, like other phosphoramidites, is primarily threatened by two main degradation pathways: hydrolysis and oxidation. These reactions lead to the formation of impurities that can terminate oligonucleotide chain elongation or result in undesired modifications.
Hydrolysis: The phosphoramidite moiety is highly susceptible to acid-catalyzed hydrolysis. Even trace amounts of water in solvents or on glassware can lead to the cleavage of the phosphoramidite group, rendering it inactive for the coupling reaction. The benzoyl (Bz) protecting group on the exocyclic amine of cytidine (B196190) is relatively stable but can be a factor in the overall stability profile.
Oxidation: The phosphorus (III) center in the phosphoramidite is readily oxidized to a phosphorus (V) species. This oxidation prevents the phosphoramidite from participating in the coupling reaction during solid-phase synthesis. Exposure to air and certain impurities in solvents can accelerate this degradation pathway.
The choice of protecting groups for the exocyclic amines of the nucleobases also influences stability. While "mild" protecting groups are easier to remove during deprotection, they can render the phosphoramidite less stable in solution compared to more robust groups like benzoyl.[1]
Recommended Storage and Handling Conditions
To minimize degradation and ensure the longevity of this compound, stringent storage and handling protocols are necessary. These recommendations apply to both the solid form and when the phosphoramidite is in solution.
| Form | Temperature | Atmosphere | Key Considerations |
| Solid | -20°C or lower | Inert (Argon or Nitrogen) | Avoid frost-free freezers to prevent temperature cycling. Allow the vial to warm to room temperature before opening to prevent condensation. |
| Solution | -20°C | Inert (Argon or Nitrogen) | Use anhydrous acetonitrile (B52724) (<30 ppm water). For critical applications, further dry the dissolved phosphoramidite solution with activated 3Å molecular sieves. |
Quantitative Stability Data
Experimental Protocols for Stability Assessment
Regular assessment of the purity and stability of this compound is crucial for successful oligonucleotide synthesis.[1] The two primary methods for this are High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and identify the presence of degradation products.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of anhydrous acetonitrile to obtain a 1 mg/mL solution.
-
Further dilute the solution to a working concentration of 0.1 mg/mL with anhydrous acetonitrile.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity of the phosphoramidite as the percentage of the main peak area relative to the total peak area.
-
Identify and quantify any impurity peaks corresponding to hydrolysis or oxidation products.
-
Protocol 2: Purity Assessment by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To directly assess the phosphorus-containing species in the this compound sample.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 20-30 mg of this compound in 0.5 mL of deuterated acetonitrile (CD₃CN) in an NMR tube.
-
Ensure the NMR tube is dry and flushed with an inert gas (e.g., argon) before adding the sample.
-
-
NMR Spectrometer and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.
-
Nucleus: ³¹P.
-
Experiment: Proton-decoupled ³¹P NMR.
-
Chemical Shift Range: -20 to 200 ppm.
-
Reference: 85% H₃PO₄ as an external standard (0 ppm).
-
Number of Scans: 128 or more to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
The two diastereomers of the this compound should appear as two distinct peaks around 149 ppm.
-
Hydrolysis products, such as the H-phosphonate, will appear at approximately 8-10 ppm.
-
Oxidized phosphoramidite (P(V) species) will appear at around -2 to 2 ppm.
-
Integrate the peaks to quantify the relative amounts of the desired phosphoramidite and its degradation products.
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the primary degradation pathways and a typical experimental workflow for stability assessment.
Caption: Primary degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Conclusion
The stability of this compound is a critical factor that directly impacts the efficiency and success of RNA synthesis. By adhering to strict storage and handling protocols and implementing routine quality control through HPLC and ³¹P NMR analysis, researchers can ensure the integrity of this vital reagent. This proactive approach to managing phosphoramidite stability will ultimately lead to more reliable and reproducible synthesis of high-quality oligonucleotides for research, diagnostics, and therapeutic applications.
References
Bz-rC phosphoramidite CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-dimethoxytrityl-cytidine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite, commonly known as Bz-rC phosphoramidite (B1245037). It is a critical building block in the chemical synthesis of RNA, enabling the production of oligonucleotides for a wide range of research, diagnostic, and therapeutic applications.
Core Properties of Bz-rC Phosphoramidite
This compound is a specialized chemical reagent essential for the automated solid-phase synthesis of RNA. The key protecting groups, Dimethoxytrityl (DMT) on the 5'-hydroxyl, tert-butyldimethylsilyl (TBDMS) on the 2'-hydroxyl, and Benzoyl (Bz) on the exocyclic amine of cytidine (B196190), ensure the specific and controlled formation of phosphodiester bonds during oligonucleotide synthesis.
| Property | Value | Reference |
| CAS Number | 118380-84-0 | [1] |
| Molecular Weight | 964.2 g/mol | [1] |
| Molecular Formula | C52H66N5O9PSi | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | -20°C | [1] |
Application in Oligonucleotide Synthesis
This compound is a fundamental component in the phosphoramidite method for RNA synthesis. This method allows for the creation of custom RNA sequences with high precision. The synthesized oligonucleotides have diverse applications, including:
-
RNA interference (RNAi): Small interfering RNAs (siRNAs) synthesized with this compound can be used to silence specific genes, providing a powerful tool for functional genomics and therapeutic development.
-
Antisense Technology: Antisense oligonucleotides can be designed to bind to specific messenger RNA (mRNA) molecules, inhibiting the translation of disease-causing proteins.
-
Aptamers: These are oligonucleotides that can bind to specific target molecules, including proteins and small molecules, with high affinity and specificity, making them useful in diagnostics and therapeutics.
-
Ribozymes: RNA molecules with catalytic activity can be synthesized for various research and therapeutic purposes.
The burgeoning field of nucleic acid therapeutics, including gene therapy, ASOs, siRNA, and mRNA vaccines, heavily relies on the availability of high-purity phosphoramidites like Bz-rC.[2]
Experimental Protocols
The following section outlines the key steps in the solid-phase synthesis of RNA using this compound with 2'-O-TBDMS protection.
Solid Support and Synthesis Cycle
The synthesis begins with a nucleoside attached to a solid support, typically controlled pore glass (CPG). The oligonucleotide is then elongated in a cyclical process.
Detailed Methodologies
-
Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The this compound is activated by an activating agent, such as 5-ethylthio-1H-tetrazole or 5-benzylmercapto-1H-tetrazole, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[3] The use of more potent activators is preferred for the sterically hindered 2'-O-TBDMS protected phosphoramidites to achieve high coupling efficiencies.[3]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, typically a mixture of acetic anhydride (B1165640) and 1-methylimidazole. This prevents the formation of deletion mutants (sequences missing a nucleotide) in the final product.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, commonly an iodine solution in the presence of water and pyridine.
These four steps are repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
-
Cleavage from Support and Removal of Phosphate and Base Protecting Groups: The solid support is treated with a solution of aqueous ammonia (B1221849) and ethanol.[4] This step cleaves the succinyl linker, releasing the oligonucleotide from the support, and also removes the cyanoethyl protecting groups from the phosphate backbone and the benzoyl protecting groups from the cytidine bases.
-
Removal of 2'-O-TBDMS Protecting Group: The TBDMS groups on the 2'-hydroxyls are removed by treatment with a fluoride (B91410) reagent, such as triethylamine (B128534) tris(hydrofluoride).[5]
Purification
The crude RNA oligonucleotide is then purified to remove any truncated sequences or byproducts. High-performance liquid chromatography (HPLC) is a common method for purification, often using anion-exchange or reversed-phase columns.[5][6]
Signaling Pathways and Therapeutic Relevance
Oligonucleotides synthesized using this compound are instrumental in modulating gene expression, which in turn affects various cellular signaling pathways. A significant area of application is in cancer therapy, where these oligonucleotides can target signaling pathways that are aberrantly activated.
For instance, antisense oligonucleotides or siRNAs can be designed to target components of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many cancers and plays a crucial role in cell growth, proliferation, and survival.
In the diagram above, an antisense oligonucleotide or siRNA designed to target the mRNA of Akt would inhibit its translation. This would block the downstream signaling cascade, ultimately leading to a reduction in cell proliferation and survival, a desirable outcome in cancer therapy. The precise synthesis of such therapeutic oligonucleotides is made possible by high-quality reagents like this compound.
References
- 1. This compound, 118380-84-0 | BroadPharm [broadpharm.com]
- 2. datainsightsmarket.com [datainsightsmarket.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kulturkaufhaus.de [kulturkaufhaus.de]
- 6. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
A Researcher's In-depth Guide to Phosphoramidite Chemistry for RNA Synthesis
For researchers, scientists, and drug development professionals venturing into the synthesis of RNA, a deep understanding of the underlying chemistry is paramount. This technical guide provides a comprehensive overview of phosphoramidite (B1245037) chemistry, the gold-standard method for the chemical synthesis of RNA oligonucleotides. We will delve into the core principles, step-by-step protocols, and critical considerations for achieving high-fidelity RNA sequences for a range of applications, from basic research to the development of RNA-based therapeutics.
The Core Principle: Solid-Phase Synthesis and the Phosphoramidite Method
The chemical synthesis of RNA oligonucleotides is predominantly carried out using the solid-phase phosphoramidite method. This technique involves the sequential addition of ribonucleotide monomers to a growing RNA chain that is covalently attached to an insoluble solid support.[1] The solid support, typically controlled pore glass (CPG), is crucial as it allows for the easy removal of excess reagents and byproducts through simple filtration and washing, which greatly simplifies the purification process and enables automation.[1]
The phosphoramidite method is favored due to its high coupling efficiency, with each nucleotide addition cycle consisting of four key chemical reactions: deblocking, coupling, capping, and oxidation.[1][] To ensure the specific and controlled formation of the desired phosphodiester linkages and to prevent unwanted side reactions, various functional groups on the ribonucleoside phosphoramidites are temporarily blocked with protecting groups.[1][]
Essential Components: Protecting Groups
The success of RNA synthesis hinges on a strategic system of protecting groups that shield reactive functionalities on the nucleoside phosphoramidites. These groups must be stable during the synthesis cycle but readily removable under specific conditions.
| Functional Group | Common Protecting Groups | Rationale and Removal |
| 5'-Hydroxyl | Dimethoxytrityl (DMT) | An acid-labile group that is removed at the beginning of each synthesis cycle to expose the 5'-hydroxyl for the next coupling reaction.[1][4] Removal is typically achieved with a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA).[5] |
| 2'-Hydroxyl | tert-Butyldimethylsilyl (TBDMS or TBS), Triisopropylsilyloxymethyl (TOM) | The 2'-hydroxyl group is a key distinction from DNA synthesis and requires a robust protecting group that is stable throughout synthesis and can be removed orthogonally without damaging the RNA chain.[1][4] TBDMS is a common choice and is removed at the end of the synthesis using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).[6][7] The TOM group is also used to overcome steric hindrance during coupling.[7] |
| Exocyclic Amines (A, C, G) | Benzoyl (Bz) for Adenine and Cytosine; Acetyl (Ac) or Isobutyryl (iBu) for Guanine.[1] More labile groups like dimethylformamidine (dmf) are also used to allow for faster deprotection.[8] | These groups prevent side reactions at the amino groups of the nucleobases. They are removed during the final deprotection step, typically with a base such as aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).[8][9] |
| Phosphate | 2-Cyanoethyl | This group protects the phosphorus moiety and is stable during the synthesis cycle. It is removed by a mild base during the final deprotection step.[1][10] |
The RNA Synthesis Cycle: A Step-by-Step Workflow
The automated synthesis of RNA on a solid support follows a cyclical process, with each cycle adding one nucleotide to the growing chain.
References
- 1. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. Cleavage / Deprotection Reagents | Nucleic Acid Chemistry | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. atdbio.com [atdbio.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthesis of nucleobase-modified RNA oligonucleotides | Encyclopedia MDPI [encyclopedia.pub]
- 10. biotage.com [biotage.com]
An In-depth Technical Guide to N4-Benzoyl-2'-O-TBDMS-cytidine Phosphoramidite: Core Features and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N4-Benzoyl-2'-O-TBDMS-cytidine phosphoramidite (B1245037), a crucial building block in the chemical synthesis of RNA. It details its key features, provides quantitative data, outlines experimental protocols for its use in solid-phase oligonucleotide synthesis, and illustrates the underlying chemical workflows. This document is intended to be a valuable resource for professionals in the fields of nucleic acid chemistry, drug discovery, and molecular biology.
Core Features and Chemical Properties
N4-Benzoyl-2'-O-TBDMS-cytidine phosphoramidite is a modified cytidine (B196190) nucleoside specifically designed for its incorporation into growing oligonucleotide chains during solid-phase synthesis. Its structure is characterized by several key protecting groups that ensure the efficiency and fidelity of the synthesis process.
The N4-benzoyl (Bz) group protects the exocyclic amine of the cytosine base. This prevents unwanted side reactions during the various steps of the synthesis cycle. The benzoyl group is base-labile and can be removed during the final deprotection of the oligonucleotide.
The 2'-O-tert-butyldimethylsilyl (TBDMS) group is a bulky silyl (B83357) ether that protects the 2'-hydroxyl group of the ribose sugar. This is a critical feature for RNA synthesis, as it prevents the formation of 2'-5' phosphodiester linkages and potential chain branching. The TBDMS group is typically removed using a fluoride-containing reagent in the final deprotection step.
The 5'-O-dimethoxytrityl (DMT) group is an acid-labile protecting group on the 5'-hydroxyl of the ribose. Its removal at the beginning of each synthesis cycle provides a free 5'-hydroxyl group for the subsequent coupling reaction. The release of the DMT cation can also be used to monitor the efficiency of each coupling step spectrophotometrically.
The 3'-phosphoramidite moiety is the reactive group that enables the formation of the phosphodiester bond with the free 5'-hydroxyl of the growing oligonucleotide chain. The diisopropylamino group is activated by a weak acid, such as tetrazole, to form a highly reactive intermediate.
Quantitative Data
The quality and purity of phosphoramidites are critical for the successful synthesis of high-fidelity oligonucleotides. The following table summarizes key quantitative data for a closely related and commonly used analog, N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite, which provides a benchmark for the expected quality of N4-Benzoyl-2'-O-TBDMS-cytidine phosphoramidite.
| Parameter | Typical Value/Specification | Reference |
| Purity | ≥98% | [1] |
| Molecular Formula | C46H52N5O8P | [1] |
| Molecular Weight | 833.93 g/mol | [1] |
| Coupling Efficiency | 98-99% (for standard bases) | [2] |
| Coupling Time | 5-15 minutes (for 2'-O-protected ribonucleosides) | [3] |
| Water Content | < 0.3% | [4] |
| Reactive P(III) Impurities | No single impurity > 0.3% | [4] |
Experimental Protocols
The use of N4-Benzoyl-2'-O-TBDMS-cytidine phosphoramidite in automated solid-phase RNA synthesis follows a well-established four-step cycle. The following is a generalized protocol. Specific parameters such as reagent volumes and reaction times may need to be optimized based on the synthesizer, synthesis scale, and the specific oligonucleotide sequence.
Materials and Reagents:
-
N4-Benzoyl-2'-O-TBDMS-cytidine phosphoramidite
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Anhydrous acetonitrile (B52724)
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)[2]
-
Activator solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile
-
Capping solution A: Acetic anhydride/Pyridine/THF
-
Capping solution B: N-Methylimidazole in THF
-
Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water[2]
Protocol:
The synthesis cycle is performed in a continuous flow of reagents on an automated DNA/RNA synthesizer.
Step 1: Detritylation (Deblocking)
-
The CPG solid support with the attached initial nucleoside is washed with anhydrous acetonitrile.
-
The deblocking solution (3% TCA in DCM) is passed through the synthesis column to remove the 5'-DMT protecting group from the support-bound nucleoside.[2]
-
The column is then washed thoroughly with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation. The orange color of the collected trityl cation can be measured at 495 nm to quantify the efficiency of the previous coupling step.[5]
Step 2: Coupling
-
The N4-Benzoyl-2'-O-TBDMS-cytidine phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile) and the activator solution are simultaneously delivered to the synthesis column.
-
The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.
-
This activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite (B83602) triester linkage.[3]
-
The reaction is allowed to proceed for 5-15 minutes to ensure high coupling efficiency.[3]
-
The column is washed with anhydrous acetonitrile to remove any unreacted phosphoramidite and activator.
Step 3: Capping
-
To prevent the elongation of any unreacted 5'-hydroxyl groups in subsequent cycles (which would result in deletion mutations), a capping step is performed.
-
A mixture of capping solution A and capping solution B is delivered to the column. This acetylates any unreacted 5'-hydroxyl groups, rendering them unreactive for future coupling steps.
-
The column is washed with anhydrous acetonitrile.
Step 4: Oxidation
-
The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable pentavalent phosphate (B84403) triester.
-
The oxidizing solution (Iodine in THF/Pyridine/Water) is passed through the column.
-
The iodine acts as the oxidizing agent, converting the P(III) to a P(V) species.[2]
-
The column is washed with anhydrous acetonitrile, completing one cycle of nucleotide addition.
This four-step cycle is repeated for each subsequent nucleotide in the desired RNA sequence.
Post-Synthesis Cleavage and Deprotection:
-
Once the synthesis is complete, the oligonucleotide is cleaved from the solid support using a concentrated solution of aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).
-
This treatment also removes the cyanoethyl protecting groups from the phosphate backbone and the N4-benzoyl protecting group from the cytosine bases.
-
The TBDMS groups on the 2'-hydroxyls are removed by treatment with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF).
-
The fully deprotected RNA is then purified, typically by HPLC or PAGE.
Visualizations
Solid-Phase RNA Synthesis Cycle
The following diagram illustrates the four key steps in the solid-phase synthesis of RNA using phosphoramidite chemistry.
Caption: The four-step cycle of solid-phase RNA synthesis.
Overall Workflow for Custom Oligonucleotide Synthesis
This diagram outlines the complete process from the initial phosphoramidite building block to the final purified oligonucleotide.
Caption: From phosphoramidite to purified oligonucleotide.
References
- 1. scbt.com [scbt.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. atdbio.com [atdbio.com]
Methodological & Application
Application Notes and Protocols for Bz-rC Phosphoramidite in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bz-rC phosphoramidite (B1245037) (N4-Benzoyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite) is a crucial building block in the chemical synthesis of RNA oligonucleotides. The benzoyl (Bz) group provides robust protection for the exocyclic amine of cytidine (B196190) during the automated solid-phase synthesis cycles. This document provides a detailed protocol for the efficient use of Bz-rC phosphoramidite in RNA synthesis, including recommended coupling and deprotection procedures, and highlights critical considerations to ensure the synthesis of high-quality RNA molecules.
Chemical Structure
Caption: Chemical structure of N4-Benzoyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite.
Quantitative Data Summary
The efficiency of RNA synthesis is highly dependent on the performance of each phosphoramidite. The following tables summarize key quantitative parameters for the use of this compound.
Table 1: Coupling Efficiency and Conditions
| Parameter | Value | Notes |
| Typical Coupling Time | 3 - 5 minutes | Using 5-ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) as an activator can reduce coupling times compared to 1H-tetrazole.[1] |
| Recommended Activator | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) | These activators are commonly used for RNA synthesis to achieve high coupling efficiencies. |
| Phosphoramidite Concentration | 0.1 - 0.15 M in anhydrous acetonitrile | Ensure the phosphoramidite is fully dissolved and protected from moisture. |
| Expected Coupling Efficiency | >98% | Per-step coupling efficiencies should be high to ensure good yields of full-length oligonucleotides.[2] |
Table 2: Deprotection Conditions for Benzoyl Protecting Group
| Deprotection Reagent | Temperature | Time | Potential Side Reactions |
| Ammonium (B1175870) Hydroxide (B78521) (30%) | 55°C | 8 - 16 hours | Standard, but slow deprotection. Prolonged exposure can be detrimental to sensitive modifications. |
| Ammonium Hydroxide/Methylamine (B109427) (AMA) (1:1 v/v) | 65°C | 10 - 15 minutes | Transamination: Formation of N4-methyl-cytidine (approx. 5%).[3] Not recommended for sequences where this modification is undesirable. |
| Ethanolic Ammonia | 55°C | 12 - 16 hours | Can offer selectivity in deprotection schemes.[4] |
Experimental Protocols
Automated RNA Synthesis Cycle
This protocol outlines the standard steps in an automated solid-phase RNA synthesis cycle using this compound. All steps are performed under an inert argon atmosphere to prevent degradation of the phosphoramidites.
Caption: Automated RNA synthesis cycle.
Methodology:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside by treatment with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) for 2-3 minutes. This is followed by washing with anhydrous acetonitrile.
-
Coupling: The this compound (0.1 M in anhydrous acetonitrile) is activated with an equal volume of 0.25 M ETT or DCI and delivered to the synthesis column. The coupling reaction is allowed to proceed for 3-5 minutes. This step is followed by a wash with anhydrous acetonitrile.
-
Capping: To prevent the elongation of unreacted 5'-hydroxyl groups in subsequent cycles, a capping step is performed. This is typically done by treating the support with a mixture of acetic anhydride/lutidine/THF (Cap A) and N-methylimidazole/THF (Cap B) for 1 minute.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using a solution of 0.02 M iodine in THF/water/pyridine for 1 minute. The support is then washed with anhydrous acetonitrile, completing one synthesis cycle.
Cleavage and Deprotection Protocol
A. Standard Deprotection using Ammonium Hydroxide
This is the traditional and most widely used method for deprotection when the oligonucleotide does not contain sensitive modifications.
-
Cleavage from Support: The solid support is treated with concentrated ammonium hydroxide (30%) at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
Base Deprotection: The solution containing the cleaved oligonucleotide is transferred to a sealed vial and heated at 55°C for 8-16 hours to remove the benzoyl protecting groups from cytidine and other base-labile protecting groups.
-
2'-O-TBDMS Deprotection: After evaporation of the ammonia, the 2'-O-tert-butyldimethylsilyl (TBDMS) groups are removed. The dried oligonucleotide is resuspended in 1 M triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and heated at 65°C for 2.5 hours.[5]
-
Quenching and Desalting: The reaction is quenched, and the deprotected RNA is desalted using standard techniques such as ethanol (B145695) precipitation or size-exclusion chromatography.
B. Fast Deprotection using AMA (Ammonium Hydroxide/Methylamine)
This method significantly reduces the deprotection time but requires careful consideration due to a potential side reaction with Bz-rC.
Workflow for Deprotection:
Caption: Workflow for cleavage and deprotection of RNA.
Methodology:
-
Cleavage and Base Deprotection: The solid support is treated with a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) at room temperature for 30 minutes to cleave the oligonucleotide. The solution is then heated in a sealed vial at 65°C for 10-15 minutes for complete removal of the base protecting groups.[3][6]
-
Side Reaction Consideration: During AMA deprotection, a portion of N4-benzoyl-cytidine can undergo transamination to form N4-methyl-cytidine.[3] This side product may not be acceptable for all applications. For syntheses where the integrity of every cytidine base is critical, it is highly recommended to use acetyl-protected cytidine (Ac-rC) phosphoramidite instead of Bz-rC when planning to use AMA for deprotection.[7][8]
-
2'-O-TBDMS Deprotection and Desalting: Follow steps 3 and 4 from the standard deprotection protocol.
Conclusion
The successful synthesis of high-quality RNA oligonucleotides using this compound is readily achievable with optimized protocols. While Bz-rC is a robust and efficient building block, careful consideration of the deprotection strategy is paramount. For standard deprotection, ammonium hydroxide is a reliable choice. For rapid deprotection, AMA is highly effective but introduces the risk of a transamination side reaction at cytidine residues. In such cases, the use of Ac-rC phosphoramidite is the preferred alternative to ensure the fidelity of the synthesized RNA sequence. Adherence to these guidelines will enable researchers to consistently produce high-quality RNA for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. Synthesis, deprotection, analysis and purification of RNA and ribozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102439025A - Rna synthesis - phosphoramidites for synthetic rna in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic rna at the 3' - end - Google Patents [patents.google.com]
- 3. glenresearch.com [glenresearch.com]
- 4. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Bz-rC Phosphoramidite in the Synthesis of siRNA and Antisense Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chemical synthesis of RNA oligonucleotides, particularly small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), is a cornerstone of modern molecular biology and therapeutic development. The phosphoramidite (B1245037) method stands as the universally adopted chemistry for this purpose, enabling the high-fidelity, automated, solid-phase synthesis of RNA sequences.[1][2][3][4] A critical component in this process is the use of protected nucleoside phosphoramidites. This document provides detailed application notes and protocols for the use of N4-Benzoyl-2'-O-TBDMS-5'-O-DMT-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite, commonly referred to as Bz-rC phosphoramidite, in the synthesis of siRNA and ASO.
Benzoyl (Bz) is a robust and widely used protecting group for the exocyclic amine of cytidine, ensuring that it does not interfere with the coupling reactions during oligonucleotide synthesis.[1][5] This protecting group is stable throughout the synthesis cycles and can be efficiently removed during the final deprotection steps.
Key Performance Metrics
The quality and efficiency of oligonucleotide synthesis are paramount for the successful application of siRNA and ASOs. The purity of the phosphoramidite reagents and the coupling efficiency at each step directly impact the yield of the full-length product.
| Parameter | Typical Value | Source |
| This compound Purity (HPLC) | >98% | [6][7][8] |
| This compound Purity (³¹P NMR) | >99.5% | [7][8] |
| Average Coupling Efficiency (per step) | >99% | [7][8][9][10] |
| Theoretical Yield of a 21-mer siRNA strand (at 99% coupling efficiency) | ~82% | |
| Theoretical Yield of a 21-mer siRNA strand (at 99.5% coupling efficiency) | ~90% |
Note: The theoretical yield is calculated as (Average Coupling Efficiency)^(Number of couplings). For a 21-mer, there are 20 couplings.
Experimental Workflow for Oligonucleotide Synthesis
The synthesis of siRNA and antisense oligonucleotides using this compound follows a well-established cyclical process on an automated solid-phase synthesizer. The synthesis proceeds in the 3' to 5' direction.
References
- 1. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shigematsu-bio.com [shigematsu-bio.com]
- 3. biotage.com [biotage.com]
- 4. utupub.fi [utupub.fi]
- 5. atdbio.com [atdbio.com]
- 6. CN102439025A - Rna synthesis - phosphoramidites for synthetic rna in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic rna at the 3' - end - Google Patents [patents.google.com]
- 7. RNA synthesis by reverse direction process: phosphoramidites and high purity RNAs and introduction of ligands, chromophores, and modifications at 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
Application Notes and Protocols for Bz-rC Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bz-rC (N4-Benzoyl-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite) is a crucial building block in the chemical synthesis of RNA oligonucleotides. The benzoyl (Bz) group provides protection for the exocyclic amine of cytidine (B196190) during the synthesis cycles, while the 2'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. The efficiency of the coupling step, where the phosphoramidite (B1245037) is added to the growing oligonucleotide chain, is critical for the overall yield and purity of the final RNA product. This document provides detailed application notes and protocols with a focus on the recommended coupling time for Bz-rC phosphoramidite.
Factors Influencing Coupling Time and Efficiency
The optimal coupling time for this compound is not a fixed value but depends on several factors that influence the kinetics and efficiency of the coupling reaction. Even a minor decrease in coupling efficiency per cycle can lead to a significant reduction in the yield of the full-length oligonucleotide, particularly for longer sequences.[1]
Key factors include:
-
Steric Hindrance: The bulky TBDMS protecting group at the 2'-position of the ribose sugar increases steric hindrance compared to DNA phosphoramidites, necessitating longer coupling times.[2]
-
Activator: The choice of activator significantly impacts the rate of the coupling reaction. More potent activators can achieve high coupling efficiencies with shorter coupling times.
-
Solvent Quality: The use of anhydrous acetonitrile (B52724) is paramount, as any moisture will react with the activated phosphoramidite and reduce coupling efficiency.[3]
-
Concentration of Reagents: The molar excess of the phosphoramidite and activator relative to the solid support loading affects the reaction kinetics.
-
Sequence-Specific Issues: GC-rich or repetitive sequences may require extended coupling times due to the formation of secondary structures that can hinder the accessibility of the 5'-hydroxyl group.
Recommended Coupling Times
While a definitive, universally optimal coupling time for this compound is not documented in a single comparative study, the following recommendations are based on established protocols for RNA synthesis and data for similar RNA phosphoramidites. For modified phosphoramidites like Bz-rC, coupling times are generally longer than for standard DNA phosphoramidites (which are typically around 30 seconds).[4]
| Activator | Recommended Coupling Time (minutes) | Expected Coupling Efficiency | Notes and References |
| 5-Ethylthio-1H-tetrazole (ETT) | 6 | >98% | A commonly used activator for RNA synthesis. This time is a general recommendation for RNA monomers.[2] |
| 5-Benzylthio-1H-tetrazole (BTT) | 3 | >98% | BTT is a more active activator than ETT, allowing for a shorter coupling time.[5] |
| 4,5-Dicyanoimidazole (DCI) | 3 - 5 | >98% | DCI is another effective activator for RNA synthesis. |
| Activator 42 | ~4 | >98% | Mentioned as a standard for RNA phosphoramidites, though RNA-thiophosphoramidites require longer.[6] |
| 1H-Tetrazole | 10 - 15 | >90% | While historically used, it is less efficient for RNA phosphoramidites compared to its derivatives. For some modified RNA amidites, even a 15-minute coupling may just exceed 90% efficiency. |
It is important to note that for particularly sterically hindered phosphoramidites or challenging sequences, it may be beneficial to increase the coupling time.[7] In some cases, doubling the standard recommended time can be a good starting point for optimization.
Experimental Protocols
Standard Protocol for this compound Coupling in Automated RNA Synthesis
This protocol outlines the steps for a single coupling cycle of this compound on an automated solid-phase oligonucleotide synthesizer.
Materials:
-
This compound solution (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile)
-
Capping Reagent A (e.g., Acetic Anhydride/2,6-Lutidine/THF)
-
Capping Reagent B (e.g., N-Methylimidazole/THF)
-
Oxidizer (e.g., 0.02 M Iodine in THF/Pyridine/Water)
-
Deblocking Reagent (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous Acetonitrile
-
Solid support with the initial nucleoside
Procedure:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking reagent.
-
Washing: The solid support is thoroughly washed with anhydrous acetonitrile to remove the deblocking reagent and the cleaved DMT cation.
-
Coupling: The this compound solution and the activator solution are delivered simultaneously to the synthesis column. The reaction is allowed to proceed for the recommended coupling time (see table above).
-
Washing: The solid support is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treating with Capping Reagents A and B. This prevents the formation of deletion mutations in subsequent cycles.
-
Washing: The solid support is washed with anhydrous acetonitrile.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizer solution.
-
Washing: The solid support is washed with anhydrous acetonitrile to prepare for the next synthesis cycle.
Protocol for Optimizing Bz-rC Coupling Time
To determine the optimal coupling time for a specific synthesizer and set of reagents, a systematic evaluation is recommended.
Materials:
-
Same as the standard protocol.
-
Reagents for cleavage, deprotection, and purification.
-
Analytical instruments (e.g., HPLC, Mass Spectrometer).
Procedure:
-
Synthesize a Short Test Oligonucleotide: Synthesize a short, simple sequence (e.g., a 5-mer) containing at least one Bz-rC coupling.
-
Vary the Coupling Time: Set up parallel syntheses where the coupling time for the this compound is varied (e.g., 3, 6, 9, 12, and 15 minutes). Keep all other synthesis parameters constant.
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and remove all protecting groups according to standard protocols.
-
Analysis: Analyze the crude product from each synthesis by HPLC and/or mass spectrometry.
-
Determine Coupling Efficiency: The coupling efficiency can be estimated by comparing the peak area of the full-length product to the peak areas of failure sequences (e.g., n-1 deletion).
-
Select Optimal Time: The optimal coupling time is the shortest duration that provides the highest coupling efficiency without significant side reactions.
Visualizations
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Caption: Workflow for optimizing the coupling time of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. shigematsu-bio.com [shigematsu-bio.com]
- 6. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01098A [pubs.rsc.org]
Application Notes and Protocols for Deprotection of Oligonucleotides Containing Benzoyl-Protected Cytidine (Bz-rC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development. A critical step in this process is the removal of protecting groups from the nucleobases, sugar moieties, and phosphate (B84403) backbone after solid-phase synthesis. Benzoyl (Bz) is a commonly used protecting group for the exocyclic amine of cytidine (B196190) (rC). While robust during synthesis, its removal requires carefully controlled conditions to ensure the integrity and purity of the final oligonucleotide product.
This document provides detailed application notes and protocols for the deprotection of oligonucleotides containing Bz-rC. It covers standard and alternative deprotection strategies, highlighting their advantages, limitations, and practical considerations. The information presented here is intended to guide researchers in selecting the optimal deprotection method for their specific application, ensuring high yield and purity of the desired oligonucleotide.
Deprotection Strategies for Bz-rC Containing Oligonucleotides
The choice of deprotection strategy depends on several factors, including the presence of other sensitive modifications in the oligonucleotide sequence, the desired speed of deprotection, and the scale of the synthesis. Below is a comparison of common deprotection methods.
Data Presentation: Comparison of Deprotection Strategies
| Deprotection Strategy | Reagent | Typical Conditions | Advantages | Disadvantages & Considerations for Bz-rC |
| Standard Deprotection | Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-30% NH₃ in water) | 55°C for 8-17 hours | Well-established, effective for standard oligonucleotides.[1][2] | Slow deprotection time.[1] Not suitable for all sensitive modifications.[3] |
| UltraFAST Deprotection | Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65°C for 10-15 minutes | Significantly reduces deprotection time.[1][4] | Causes transamination of Bz-rC to N4-Me-rC. [4] Requires the use of Acetyl-protected Cytidine (Ac-rC) to avoid this side reaction.[2][5][6] |
| UltraMILD Deprotection | 0.05 M Potassium Carbonate in anhydrous Methanol (B129727) | Room temperature for 4-6 hours | Suitable for very sensitive modifications and labels.[1][6][7] | Slower than AMA. Requires neutralization before drying.[7] |
| Alternative Mild Deprotection | t-Butylamine/Water (1:3 v/v) | 60°C for 6 hours | Milder than ammonium hydroxide, can be used with some sensitive groups.[5][6] | Longer reaction time compared to AMA. |
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the deprotection of oligonucleotides containing Bz-rC.
Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide
This protocol is suitable for standard DNA and RNA oligonucleotides where no other base-labile modifications are present.
Materials:
-
Synthesized oligonucleotide on solid support (e.g., CPG) in a synthesis column or vial.
-
Concentrated ammonium hydroxide (28-30% NH₃ in water).
-
Screw-cap, chemically resistant vials (2 mL).
-
Heating block or oven.
-
Microcentrifuge.
-
Pipettes and sterile, nuclease-free pipette tips.
-
50% Acetonitrile (B52724) in nuclease-free water.
-
Vacuum concentrator.
Procedure:
-
Carefully transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap vial.
-
Add 1.5 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly to prevent ammonia (B1221849) gas from escaping.
-
Incubate the vial at 55°C for 8-12 hours in a heating block or oven.[1]
-
Allow the vial to cool completely to room temperature.
-
Centrifuge the vial briefly to pellet the solid support.
-
Carefully transfer the supernatant, which contains the deprotected oligonucleotide, to a new sterile microcentrifuge tube.
-
Wash the solid support with 0.5 mL of 50% acetonitrile in water.[1]
-
Combine the wash with the supernatant from step 7.
-
Dry the combined solution in a vacuum concentrator.
-
Resuspend the dried oligonucleotide in a suitable buffer for quantification and downstream applications.
Protocol 2: "UltraMILD" Deprotection with Potassium Carbonate in Methanol
This protocol is recommended for oligonucleotides containing sensitive modifications that are not stable to harsh alkaline conditions. Note: This method is most effective when used with "UltraMILD" phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[6] While it can be used for Bz-rC, deprotection may be slower.
Materials:
-
Synthesized oligonucleotide on solid support.
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.
-
Screw-cap, chemically resistant vials (2 mL).
-
Room temperature shaker or rotator.
-
Microcentrifuge.
-
Pipettes and sterile, nuclease-free pipette tips.
-
Anhydrous methanol.
-
Glacial acetic acid.
-
Vacuum concentrator.
Procedure:
-
Prepare a fresh 0.05 M solution of potassium carbonate in anhydrous methanol.
-
Transfer the solid support to a 2 mL screw-cap vial.
-
Add 1.5 mL of the 0.05 M potassium carbonate solution to the vial.
-
Seal the vial and incubate at room temperature with gentle agitation for 4-6 hours.[1]
-
Centrifuge the vial briefly.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Wash the solid support twice with 0.5 mL of anhydrous methanol and combine the washes with the supernatant.
-
Neutralize the solution by adding 6 µL of glacial acetic acid per 1 mL of the potassium carbonate solution.[7] This is a critical step to prevent degradation of the oligonucleotide during drying.
-
Dry the neutralized solution in a vacuum concentrator.
-
Resuspend the oligonucleotide in a suitable buffer.
Mandatory Visualizations
General Workflow for Oligonucleotide Deprotection
Caption: General workflow of oligonucleotide synthesis, deprotection, and purification.
Deprotection of Bz-rC and the Transamination Side Reaction
Caption: Chemical fate of Bz-rC under different deprotection conditions.
Concluding Remarks
The successful deprotection of oligonucleotides containing Bz-rC is critical for obtaining high-quality synthetic nucleic acids for research and therapeutic applications. While standard ammonium hydroxide treatment remains a reliable method, the choice of deprotection strategy should be carefully considered based on the overall composition of the oligonucleotide. For rapid deprotection, the use of AMA with Ac-rC instead of Bz-rC is strongly recommended to avoid the formation of the N4-methyl-cytidine side product. For highly sensitive oligonucleotides, milder deprotection conditions using potassium carbonate or t-butylamine offer viable alternatives, ensuring the integrity of the final product. By following the detailed protocols and understanding the chemical principles outlined in these application notes, researchers can confidently and effectively deprotect their synthesized oligonucleotides.
References
Application Notes and Protocols for Mild Deprotection of Benzoyl-Protected Cytidine (Bz-rC) in RNA Synthesis
Topic: Mild Deprotection Conditions for Bz-rC to Avoid Base Modification
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzoyl (Bz) group is a commonly used protecting group for the exocyclic amine of cytidine (B196190) (rC) in solid-phase RNA synthesis.[1][2] While robust, its removal typically requires harsh alkaline conditions, such as prolonged treatment with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures.[2] These conditions can lead to undesired side reactions, including modification of the cytidine base and degradation of the RNA backbone, particularly for sensitive or modified RNA sequences.
These application notes provide an overview of mild deprotection strategies for Bz-rC designed to minimize base modifications and preserve the integrity of the synthesized RNA oligonucleotide. Detailed protocols and comparative data are presented to guide researchers in selecting the optimal deprotection method for their specific application.
The Challenge: Base-Catalyzed Side Reactions
Standard deprotection methods using concentrated ammonium hydroxide can lead to several side reactions. For cytidine, a primary concern is the potential for base-catalyzed modifications. While the search results did not specify the exact modifications for Bz-rC, analogous reactions with other protecting groups and harsh basic conditions in RNA chemistry suggest risks of deamination or other rearrangements. The goal of mild deprotection is to find conditions that efficiently remove the benzoyl group while kinetically disfavoring these degradation pathways.
Comparative Analysis of Deprotection Reagents
Several reagents and conditions have been investigated to achieve mild and selective deprotection of nucleobases in RNA synthesis. The choice of reagent impacts both the rate of deprotection and the selectivity for removing different protecting groups.
A comparative study on the cleavage rates of common protecting groups provides insight into the relative lability of Bz-rC protection.[2][3][4] The following table summarizes the half-lives (t½) of deprotection for N-benzoyl-protected 2'-deoxycytidine (B1670253) (dC(Bz)) under various conditions, which serves as a useful proxy for the behavior of Bz-rC.
Table 1: Comparative Half-Life (t½) of dC(Bz) Deprotection Under Various Conditions
| Deprotection Reagent/Condition | Temperature | Half-Life (t½) in minutes | Reference |
| 40% Aqueous Methylamine (B109427) | Room Temp. | < 1 | [3][4] |
| 0.05 M K₂CO₃ in Methanol (B129727) | Room Temp. | 28 | [2] |
| 28% NH₄OH / Ethanol (B145695) (3:1 v/v) | Room Temp. | 120 | [2] |
| 2.0 M Ammonia in Ethanol | Room Temp. | > 180 (Resistant) | [2][4] |
Data adapted from studies on 2'-deoxycytidine, which is expected to have similar exocyclic amine deprotection kinetics to ribonucleoside counterparts.
Key Observations:
-
Aqueous Methylamine: Offers the fastest deprotection, removing the Bz group almost instantaneously.[3][4] This can be advantageous for rapid workflows but may offer less selectivity if other, more labile protecting groups are present.
-
Potassium Carbonate (K₂CO₃) in Methanol: Provides a significantly milder and slower deprotection compared to methylamine.[2] This method is beneficial when trying to avoid degradation of sensitive moieties on the RNA.
-
Ammonium Hydroxide/Ethanol: The standard condition, which is considerably slower at room temperature.[2] Elevated temperatures are typically used to drive this reaction to completion, increasing the risk of side reactions.
-
Ethanolic Ammonia: Shows high selectivity, leaving the Bz group largely intact while removing more labile groups like phenoxyacetyl (PAC).[2][3][4] This is generally not suitable for Bz-rC deprotection but highlights the tunability of deprotection conditions.
Experimental Protocols
The following are detailed protocols for mild deprotection of oligonucleotides containing Bz-rC.
Protocol 1: Ultra-Mild Deprotection using Potassium Carbonate in Methanol
This protocol is recommended for highly sensitive RNA sequences where minimizing any potential for base modification is critical.
Materials:
-
CPG-solid support with synthesized RNA
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous Methanol (MeOH)
-
Anhydrous Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) for DMT-off workflows (if applicable)
-
Ammonium Acetate (B1210297) or TEAA buffer for quenching
Procedure:
-
Preparation: Synthesize the RNA on the solid support using standard phosphoramidite (B1245037) chemistry. If the final detritylation was not performed on the synthesizer (DMT-on), treat the solid support with a solution of 3% TFA in dichloromethane (B109758) for 10 minutes to remove the 5'-DMT group, followed by washing with ACN.
-
Deprotection Solution: Prepare a fresh solution of 0.05 M K₂CO₃ in anhydrous methanol.
-
Cleavage and Deprotection:
-
Transfer the solid support to a 2 mL screw-cap vial.
-
Add 1.5 mL of the 0.05 M K₂CO₃/MeOH solution.
-
Seal the vial tightly and let it stand at room temperature for 4-6 hours.[5] The exact time may need optimization based on the sequence length and composition.
-
-
Quenching and Collection:
-
After the incubation period, carefully transfer the supernatant containing the deprotected oligonucleotide to a new microfuge tube.
-
Wash the solid support with an additional 0.5 mL of methanol and combine the supernatants.
-
Neutralize the solution by adding an appropriate amount of ammonium acetate or TEAA buffer.
-
-
Downstream Processing: The oligonucleotide is now ready for desalting (e.g., ethanol precipitation) and purification (e.g., HPLC).
Protocol 2: Rapid and Mild Deprotection using Aqueous Methylamine
This protocol is suitable for standard oligonucleotides where a faster workflow is desired, and the risk of base modification with this reagent has been determined to be minimal for the specific sequence.
Materials:
-
CPG-solid support with synthesized RNA
-
40% Aqueous Methylamine (MeNH₂)
-
Ammonium Hydroxide (for co-treatment if other protecting groups require it)
-
DMSO (optional, for dissolving oligo)
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF) for 2'-O-silyl group removal
Procedure:
-
Cleavage and Base Deprotection:
-
Place the solid support in a 2 mL vial.
-
Add 1 mL of a 1:1 (v/v) mixture of 40% aqueous methylamine and 30% ammonium hydroxide.[5] (Note: The original rapid deprotection often uses AMA - Ammonium Hydroxide/Methylamine. Using aqueous methylamine alone is also very effective for base deprotection).
-
Incubate at 65°C for 15 minutes.
-
-
Evaporation: Cool the vial and evaporate the methylamine/ammonia solution to dryness in a speed-vac.
-
2'-O-TBDMS Deprotection:
-
Quenching and Precipitation:
-
Quench the reaction by adding an appropriate buffer (e.g., RNA quenching buffer from a commercial supplier or sodium acetate).
-
Precipitate the RNA using butanol or ethanol.
-
-
Purification: Purify the desalted RNA by HPLC or PAGE.
Visualization of Workflows and Mechanisms
Deprotection Workflow Diagram
The following diagram illustrates the general workflow for the deprotection of a synthetic oligonucleotide containing Bz-rC.
Caption: General workflow for RNA synthesis and deprotection.
Chemical Reaction Pathway: Bz-rC Deprotection
This diagram illustrates the base-catalyzed hydrolysis of the N4-benzoyl group from cytidine.
Caption: Mechanism of N4-benzoyl group removal from cytidine.
Summary and Recommendations
To minimize base modification during the deprotection of Bz-rC containing oligonucleotides, the following recommendations are made:
-
For Ultra-Sensitive RNA: Employ the potassium carbonate in methanol protocol. Its mild, non-nucleophilic nature and slower reaction rate are ideal for preserving the integrity of delicate modifications.
-
For Standard RNA and Faster Workflows: The aqueous methylamine protocol is highly effective and significantly reduces deprotection time.
-
Avoid High Temperatures: Whenever possible, perform deprotection at room temperature to reduce the rate of potential side reactions.
-
Optimize Reaction Times: The provided protocol times are guidelines. It is advisable to perform a time-course experiment to determine the minimum time required for complete deprotection for a specific sequence.
By carefully selecting deprotection reagents and conditions, researchers can successfully deprotect Bz-rC in synthetic RNA while maintaining high fidelity and yield, ensuring the production of high-quality oligonucleotides for research and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Deprotection of Benzoyl-Protected Ribonucleoside-Containing Oligonucleotides using Potassium Carbonate in Methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deprotection of synthetic oligonucleotides is a critical step in their preparation, ensuring the final product is free of protecting groups and biologically active. For sensitive oligonucleotides, including those containing modified bases, dyes, or ribonucleosides (RNA), harsh deprotection conditions can lead to degradation and loss of yield. The use of potassium carbonate (K₂CO₃) in methanol (B129727) offers an "UltraMILD" deprotection method, particularly suitable for the removal of the benzoyl (Bz) protecting group from cytidine (B196190) ribonucleosides (rC) within an oligonucleotide sequence. This method is advantageous for preserving the integrity of sensitive molecules that are labile to standard deprotection reagents like ammonium (B1175870) hydroxide (B78521) or AMA (a mixture of ammonium hydroxide and methylamine).
This document provides detailed application notes and experimental protocols for the deprotection of benzoyl-protected, ribonucleoside-containing oligonucleotides using potassium carbonate in methanol.
Data Presentation
The efficiency of deprotection can be influenced by the specific nucleoside and the protecting group. The following table summarizes the reported half-life (t½) for the cleavage of various protecting groups from 2'-deoxyribonucleosides using 0.05 M potassium carbonate in methanol at room temperature. While this data is for deoxynucleosides, it provides a useful reference for ribonucleoside deprotection.
| Protected Nucleoside | Protecting Group | Deprotection Reagent | Temperature | Half-life (t½) |
| dC(Bz) | Benzoyl | 0.05 M K₂CO₃ in Methanol | Room Temperature | 28 minutes[1] |
| dA(Bz) | Benzoyl | 0.05 M K₂CO₃ in Methanol | Room Temperature | >120 minutes (~20% cleavage)[1] |
| dG(iBu) | Isobutyryl | 0.05 M K₂CO₃ in Methanol | Room Temperature | 75 minutes[1] |
| dC(Ac) | Acetyl | 0.05 M K₂CO₃ in Methanol | Room Temperature | < 30 seconds[1] |
| dA(PAC) | Phenoxyacetyl | 0.05 M K₂CO₃ in Methanol | Room Temperature | 3 minutes[1] |
Experimental Protocols
This section outlines the detailed methodology for the deprotection of oligonucleotides containing benzoyl-protected ribonucleosides using potassium carbonate in methanol. This protocol is recommended when using "UltraMILD" phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) in conjunction with Bz-rC.
Materials:
-
Oligonucleotide synthesized on a solid support (e.g., CPG)
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol
-
Anhydrous methanol
-
Glacial acetic acid
-
Microcentrifuge tubes or suitable reaction vials
-
Vacuum concentrator
Protocol:
-
Preparation of Deprotection Reagent: Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol. Ensure the methanol is anhydrous to prevent potential side reactions.
-
Transfer of Solid Support: Carefully transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap microcentrifuge tube or a suitable reaction vial.
-
Deprotection Reaction: Add 1 mL of the 0.05 M potassium carbonate in methanol solution to the solid support.
-
Incubation: Seal the vial and incubate at room temperature for 4 hours. For oligonucleotides containing primarily benzoyl-protected cytidine, a shorter incubation time may be sufficient, but 4 hours is generally recommended for complete deprotection of other mild protecting groups.[2][3][4]
-
Elution: After incubation, carefully transfer the methanolic solution containing the deprotected oligonucleotide to a fresh microcentrifuge tube.
-
Washing: Wash the solid support twice with 0.5 mL of anhydrous methanol and combine the washes with the initial eluate. This ensures maximum recovery of the oligonucleotide.
-
Neutralization: It is critical to neutralize the basic potassium carbonate solution before drying to prevent degradation of the oligonucleotide. Add 6 µL of glacial acetic acid for every 1 mL of the potassium carbonate solution used.[5]
-
Drying: Dry the neutralized oligonucleotide solution using a vacuum concentrator. Avoid excessive heating to prevent any potential damage to the oligonucleotide.
-
Downstream Processing: The dried oligonucleotide is now ready for subsequent purification (e.g., by HPLC or gel electrophoresis) and analysis.
Visualizations
Deprotection Workflow:
The following diagram illustrates the general workflow for the deprotection of a benzoyl-protected ribonucleoside-containing oligonucleotide using potassium carbonate in methanol.
References
Application Notes and Protocols: Bz-rC Phosphoramidite Compatibility with Solid Supports
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bz-rC (N4-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-dimethoxytrityl-cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite) is a critical building block in the chemical synthesis of RNA oligonucleotides. Its benzoyl (Bz) protecting group for the exocyclic amine of cytidine (B196190) offers robust protection during synthesis and can be efficiently removed during deprotection. The choice of solid support is a crucial parameter that influences the overall efficiency of oligonucleotide synthesis, including coupling yields and the purity of the final product. This document provides a detailed overview of the compatibility of Bz-rC phosphoramidite (B1245037) with two commonly used solid supports: Controlled Pore Glass (CPG) and Polystyrene (PS).
Data Presentation: Performance of Bz-rC Phosphoramidite on CPG and Polystyrene Supports
The selection of a solid support can significantly impact the synthesis of high-quality RNA oligonucleotides. Polystyrene supports, due to their hydrophobic nature, can offer a more anhydrous environment, which may lead to higher coupling efficiencies.[1] The following tables summarize the expected performance of this compound with CPG and PS supports based on available data and established principles of solid-phase oligonucleotide synthesis.
| Parameter | Controlled Pore Glass (CPG) | Polystyrene (PS) | Reference |
| Support Type | Inorganic, rigid, porous glass beads | Organic, macroporous, cross-linked polymer | [2] |
| Surface Chemistry | Hydrophilic silicate (B1173343) surface | Hydrophobic polymer surface | [1] |
| Swelling | Minimal to no swelling in organic solvents | Swells in organic solvents like acetonitrile (B52724) and dichloromethane | [3] |
| Mechanical Stability | High | Generally lower than CPG, but sufficient for synthesis | [1] |
Table 1: General Properties of CPG and Polystyrene Solid Supports
| Parameter | Controlled Pore Glass (CPG) | Polystyrene (PS) | Reference |
| Typical Loading Capacity | Low to high (20-200 µmol/g) | High (up to 350 µmol/g for short oligos) | [4][5] |
| Recommended Oligo Length | Suitable for long oligonucleotides (>75 bases) with appropriate pore size (e.g., 1000-2000 Å) | Excellent for short to medium length oligonucleotides; can be used for longer oligos | [1] |
| Solvent Compatibility | Excellent with all standard synthesis solvents | Good, but swelling should be considered | [3] |
Table 2: Synthesis Parameters for CPG and Polystyrene Solid Supports
| Parameter | Controlled Pore Glass (CPG) | Polystyrene (PS) | Reference |
| Expected Coupling Efficiency | Typically high (≥98%) | Can be superior to CPG (≥99%), especially under stringent conditions | [1] |
| Deprotection Compatibility | Compatible with standard and mild deprotection protocols | Compatible with standard and mild deprotection protocols | [6] |
| Final Oligonucleotide Purity | High | Potentially higher due to increased coupling efficiency | [1] |
Table 3: Performance Metrics of this compound on CPG and Polystyrene Supports
Experimental Protocols
The following are detailed protocols for the synthesis of RNA oligonucleotides using this compound on CPG and polystyrene solid supports.
Protocol 1: Automated Solid-Phase Synthesis of RNA Oligonucleotides
This protocol outlines the standard cycle for automated solid-phase synthesis of RNA using this compound.
1. Pre-Synthesis Preparation:
-
Dissolve this compound and other required phosphoramidites in anhydrous acetonitrile to a concentration of 0.1 M.
-
Ensure all other reagents (activator, capping solutions, oxidizing agent, deblocking solution) are fresh and anhydrous.
-
Pack the appropriate solid support (CPG or PS) into the synthesis column.
2. Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction and consists of four main steps, repeated for each nucleotide addition.[7]
-
Step 1: Deblocking (Detritylation)
- Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
- Procedure: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The column is then washed thoroughly with anhydrous acetonitrile to remove the acid. The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency.[2]
-
Step 2: Coupling
- Reagents:
-
This compound solution (0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
- Procedure: The this compound and activator are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
- Coupling Time: 2-5 minutes.
-
Step 3: Capping
- Reagents:
-
Cap A: Acetic anhydride/Pyridine/THF.
-
Cap B: 16% N-Methylimidazole in THF.
- Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in n-1 shortmer impurities.[2]
-
Step 4: Oxidation
- Reagent: 0.02 M Iodine in THF/Pyridine/Water.
- Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.
3. Post-Synthesis:
-
After the final coupling cycle, the terminal 5'-DMT group can be either removed (DMT-off) or left on (DMT-on) for purification purposes.
Protocol 2: Cleavage and Deprotection of RNA Oligonucleotides from Solid Support
A. For Controlled Pore Glass (CPG) Support:
-
Reagents:
- Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v).
-
Procedure:
- Transfer the CPG support from the synthesis column to a screw-cap vial.
- Add 1 mL of AMA solution.
- Incubate the vial at 65°C for 15-20 minutes.
- Cool the vial on ice and transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new tube.
- Evaporate the solution to dryness.
B. For Polystyrene (PS) Support:
-
Reagents:
- Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v).
-
Procedure:
- Transfer the PS support from the synthesis column to a screw-cap vial.
- Add 1 mL of AMA solution.
- Incubate the vial at 65°C for 15-20 minutes.
- Cool the vial on ice and transfer the supernatant.
- Wash the PS resin with a small volume of a mixture of acetonitrile and water to ensure complete elution of the hydrophobic oligonucleotide.[8]
- Combine the supernatant and the wash, then evaporate to dryness.
Important Note on Deprotection: The use of AMA is a rapid deprotection method. However, for oligonucleotides containing sensitive modifications, milder deprotection conditions, such as using aqueous ammonia (B1221849) at a lower temperature for a longer duration, may be necessary.[9] The benzoyl group of Bz-rC is efficiently removed under standard AMA conditions.
Protocol 3: 2'-O-TBDMS Group Deprotection
-
Reagents:
- 1 M Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
- Resuspend the dried oligonucleotide from the cleavage and base deprotection step in the TEA·3HF solution.
- Incubate at 65°C for 2.5 hours.
- Quench the reaction by adding a suitable buffer.
- Desalt the oligonucleotide using size-exclusion chromatography or ethanol (B145695) precipitation.
Visualizations
Experimental Workflow
Caption: Automated workflow for RNA oligonucleotide synthesis.
RNA Interference (RNAi) Signaling Pathway
Caption: The RNA interference (RNAi) pathway for gene silencing.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. atdbio.com [atdbio.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with Bz-rC Phosphoramidite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during oligonucleotide synthesis using Bz-rC phosphoramidite (B1245037).
Frequently Asked Questions (FAQs)
Q1: What is Bz-rC phosphoramidite, and what is its primary application?
This compound is a ribonucleoside phosphoramidite monomer used in the solid-phase chemical synthesis of RNA oligonucleotides. The "Bz" refers to the benzoyl protecting group on the exocyclic amine of the cytosine base, which prevents unwanted side reactions during the synthesis process.[1][2] The "rC" indicates that it is a cytidine (B196190) ribonucleoside. Its primary application is as a building block for the incorporation of cytidine bases into synthetic RNA sequences.
Q2: What are the most common causes of low coupling efficiency with this compound?
Low coupling efficiency is a frequent issue in oligonucleotide synthesis and can be attributed to several factors:
-
Presence of Moisture: Phosphoramidites are highly sensitive to water. Any moisture in the reagents, solvents (especially acetonitrile), or on the synthesizer fluidics will lead to the hydrolysis of the phosphoramidite, rendering it inactive for coupling.[][4]
-
Degraded Phosphoramidite: Improper storage or handling of this compound can lead to its degradation. Exposure to air and humidity will reduce its purity and, consequently, its coupling efficiency.[]
-
Suboptimal Activator Performance: The choice of activator and its concentration are critical for efficient coupling. An old or improperly prepared activator solution can result in incomplete activation of the phosphoramidite.[]
-
Synthesizer and Fluidics Issues: Problems with the oligonucleotide synthesizer, such as leaks, blockages in the delivery lines, or inaccurate reagent delivery, can prevent the phosphoramidite and activator from reaching the synthesis column in the correct amounts.
-
Secondary Structure of the Growing Oligonucleotide: As the RNA chain elongates, it can form secondary structures like hairpins, which can sterically hinder the 5'-hydroxyl group, making it inaccessible for coupling.[][6]
Q3: Are there any side reactions specific to the use of this compound?
A known side reaction associated with the benzoyl protecting group on cytosine is transamination . This can occur during the final deprotection step if strong amine bases, such as ethylenediamine, are used. The amine can displace the benzoyl group, leading to an unwanted modification of the cytosine base.[7][8] Using acetyl-protected cytidine (Ac-C) is recommended if deprotection with strong organic bases is planned.[8]
Troubleshooting Guide for Low Coupling Efficiency
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency when using this compound.
Problem: Consistently low coupling efficiency observed through trityl monitoring.
Possible Cause 1: Reagent Quality and Handling
| Sub-Cause | Troubleshooting Steps | Expected Outcome |
| Moisture Contamination | 1. Use fresh, anhydrous acetonitrile (B52724) (<30 ppm water) for all reagents. 2. Ensure phosphoramidite and activator solutions are prepared under anhydrous conditions. 3. Check that the argon or helium supply to the synthesizer is dry. | Improved and more consistent coupling efficiency. |
| Degraded this compound | 1. Use a fresh vial of this compound. 2. Ensure proper storage of phosphoramidites at low temperature and under an inert atmosphere. 3. Once dissolved, use the phosphoramidite solution within the recommended timeframe (typically 2-3 days).[9] | Higher coupling yields with the new phosphoramidite. |
| Suboptimal Activator | 1. Prepare a fresh solution of the activator at the recommended concentration. 2. Consider using a more potent activator for RNA synthesis, such as 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT).[10] | Faster and more complete activation, leading to improved coupling. |
Possible Cause 2: Synthesis Protocol and Parameters
| Sub-Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Coupling Time | 1. Increase the coupling time for the this compound. RNA phosphoramidites, due to the steric bulk of the 2'-O-protecting group, generally require longer coupling times than DNA phosphoramidites. A typical starting point is 3-6 minutes, but this may need to be optimized.[6][11] | Increased coupling efficiency, especially for sterically hindered positions. |
| Inadequate Reagent Delivery | 1. Perform a fluidics calibration on the synthesizer to ensure accurate delivery of all reagents. 2. Visually inspect for any leaks or blockages in the reagent lines. | Consistent and correct reagent volumes reaching the synthesis column. |
Possible Cause 3: Oligonucleotide Sequence and Support
| Sub-Cause | Troubleshooting Steps | Expected Outcome |
| Secondary Structure Formation | 1. For sequences prone to forming secondary structures, consider using a synthesizer with heating capabilities to perform the synthesis at an elevated temperature. 2. Use modified phosphoramidites or synthesis protocols designed to disrupt secondary structures. | Improved accessibility of the 5'-hydroxyl group for coupling. |
Experimental Protocols
Standard Protocol for a Single Coupling Cycle of this compound
This protocol outlines the key steps in a standard automated solid-phase oligonucleotide synthesis cycle for the incorporation of a Bz-rC residue.
-
Deblocking (Detritylation):
-
The 5'-O-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes the free 5'-hydroxyl group for the subsequent coupling reaction.[9]
-
-
Coupling:
-
The this compound (typically a 5-fold molar excess over the support loading) and an activator (e.g., 0.25 M ETT, typically a 20-fold molar excess) are dissolved in anhydrous acetonitrile and delivered simultaneously to the synthesis column.[9]
-
The coupling reaction is allowed to proceed for a recommended time of 3-6 minutes for RNA monomers.[6]
-
-
Capping:
-
Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion sequences. This is typically achieved by treating the support with a mixture of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B).[9]
-
-
Oxidation:
-
The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[9]
-
Deprotection Protocol for Oligonucleotides Containing Bz-C Residues
-
Cleavage from Support and Removal of Phosphate Protecting Groups:
-
The solid support is treated with a solution of aqueous ammonia (B1221849) or a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) to cleave the oligonucleotide from the support and remove the cyanoethyl protecting groups from the phosphate backbone.[12]
-
-
Base Deprotection:
-
The benzoyl protecting groups on the cytosine bases are removed by heating the oligonucleotide in the basic solution. Standard conditions are typically overnight at 55°C with aqueous ammonia.[12]
-
Caution: If using AMA for faster deprotection, it is recommended to use acetyl-protected dC (Ac-dC) instead of Bz-dC to avoid potential transamination side reactions.[8]
-
Visualizations
Diagrams of Key Processes
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Caption: A logical workflow for troubleshooting low coupling efficiency.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. journalirjpac.com [journalirjpac.com]
- 4. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side reactions with Bz-rC phosphoramidite.
Welcome to the technical support center for Bz-rC phosphoramidite (B1245037). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side reactions during RNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Bz-rC phosphoramidite?
A1: this compound is a ribonucleoside phosphoramidite monomer used in the solid-phase synthesis of RNA. The "rC" indicates a cytidine (B196190) ribonucleoside. The exocyclic amine of the cytidine base is protected by a benzoyl (Bz) group to prevent unwanted side reactions during the oligonucleotide synthesis cycle.
Q2: What are the most common side reactions associated with this compound?
A2: The most significant side reaction is transamination of the N4-benzoyl group on the cytidine base, particularly during the deprotection step with amine-based reagents. Other potential issues include incomplete coupling, degradation of the phosphoramidite in solution due to moisture, and side reactions related to the 2'-hydroxyl protecting group (e.g., TBDMS).
Q3: What is transamination and why is it a problem?
A3: Transamination is a chemical reaction where the benzoyl protecting group on the cytidine is replaced by a component of the deprotection solution, such as methylamine (B109427). This results in a permanent modification of the cytidine base to N4-methylcytidine, which is a mutation in the synthesized RNA sequence. This can alter the structure and function of the RNA molecule.
Q4: How can I avoid transamination when using Bz-rC?
A4: To avoid transamination, it is crucial to use a deprotection method that does not involve strong primary amines at high temperatures. If a fast deprotection protocol is desired, it is highly recommended to use Ac-rC (Acetyl-protected cytidine) phosphoramidite instead of Bz-rC.
Troubleshooting Guides
Issue 1: Low Yield of Full-Length RNA Product
Low yield of the final RNA product is a common issue that can arise from several factors throughout the synthesis process.
Low coupling efficiency of the this compound leads to a higher proportion of truncated sequences (n-1, n-2, etc.), thus reducing the yield of the desired full-length product.
Solutions:
-
Ensure Anhydrous Conditions: Moisture is a primary inhibitor of the coupling reaction. All reagents, especially the acetonitrile (B52724) (ACN) solvent and the dissolved phosphoramidite solution, must be anhydrous (<30 ppm water).
-
Use Fresh Phosphoramidite Solutions: Phosphoramidites can degrade over time, even in anhydrous conditions. It is best to use freshly prepared solutions.
-
Optimize Activator: For sterically hindered RNA phosphoramidites, a more potent activator like 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylmercapto-1H-tetrazole (BMT) can improve coupling efficiency compared to standard activators.
-
Increase Coupling Time: Extending the coupling time for the Bz-rC monomer can allow the reaction to proceed to completion.
-
Implement Double Coupling: A second addition of the phosphoramidite and activator can be performed to drive the reaction to completion for any remaining unreacted 5'-hydroxyl groups.
This compound can degrade in the acetonitrile solution on the synthesizer, leading to inactive monomer that will not couple.
Solutions:
-
Proper Solution Preparation: Dissolve the phosphoramidite in high-quality anhydrous acetonitrile.
-
Storage of Solutions: Store phosphoramidite solutions under an inert atmosphere (e.g., argon) and at the recommended temperature (typically -20°C for long-term storage).
-
Use of Molecular Sieves: Adding activated 3Å molecular sieves to the phosphoramidite solution can help to scavenge any trace amounts of moisture.[1]
Issue 2: Presence of Unexpected Peaks in HPLC or Mass Spectrometry Analysis
The presence of unexpected peaks in the final analysis often indicates the formation of side products during synthesis or deprotection.
As mentioned, this is a major side reaction when using amine-based deprotection reagents.
Solutions:
-
Choice of Protecting Group: The most effective solution is to substitute this compound with Ac-rC phosphoramidite if using "UltraFAST" deprotection protocols with reagents like aqueous methylamine or AMA (a 1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine).[2]
-
Modify Deprotection Conditions: If Bz-rC must be used, avoid deprotection with methylamine-containing reagents. Opt for standard deprotection with ammonium hydroxide, although this will require longer incubation times.
Residual protecting groups on the nucleobases or the phosphate (B84403) backbone will result in heterogeneous products.
Solutions:
-
Ensure Fresh Deprotection Reagents: Deprotection reagents like ammonium hydroxide can lose potency over time. Always use fresh solutions.
-
Optimize Deprotection Time and Temperature: Follow a validated protocol for the specific protecting groups used in your synthesis. The benzoyl group on cytidine generally requires longer or more stringent conditions for complete removal compared to other protecting groups.
-
Incomplete 2'-TBDMS Removal: Ensure the fluoride (B91410) reagent (e.g., TEA·3HF or TBAF) is anhydrous and that the deprotection is carried out for the recommended time and at the correct temperature to ensure complete removal of the 2'-TBDMS groups.[1]
Data Presentation
Table 1: Comparison of Cytidine Protecting Groups and Deprotection Conditions
| Cytidine Phosphoramidite | Deprotection Reagent | Temperature | Time | Risk of Transamination | Recommendation |
| Bz-rC | Ammonium Hydroxide / Ethanol (B145695) (3:1) | 55°C | 8-16 hours | Low | Suitable for Bz-rC, but slow. |
| Bz-rC | AMA (Ammonium Hydroxide / Methylamine) | 65°C | 10-15 min | High | Not Recommended. [2] |
| Ac-rC | AMA (Ammonium Hydroxide / Methylamine) | 65°C | 10-15 min | Low / None | Recommended for fast deprotection. [2] |
| Ac-rC | Ammonium Hydroxide / Ethanol (3:1) | 55°C | 8-16 hours | Low / None | Suitable. |
Experimental Protocols
Protocol 1: Preparation of Anhydrous this compound Solution (0.1 M)
-
Preparation of Glassware: Ensure the phosphoramidite vial is clean and has been dried in an oven at >120°C for at least 4 hours to remove all traces of moisture. Allow to cool to room temperature in a desiccator.
-
Solvent Preparation: Use high-quality anhydrous acetonitrile (<30 ppm water). For best results, pass the solvent through a column of activated molecular sieves immediately before use.
-
Dissolution: Under an inert atmosphere of dry argon or nitrogen, add the appropriate volume of anhydrous acetonitrile to the vial containing the this compound to achieve a 0.1 M concentration.
-
Mixing: Gently swirl the vial to dissolve the phosphoramidite completely.
-
Addition of Molecular Sieves: Add a small amount of activated 3Å molecular sieves to the vial to maintain anhydrous conditions.[1]
-
Storage: Seal the vial tightly and store at -20°C when not in use. Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture.
Protocol 2: Standard Deprotection of RNA Oligonucleotides Containing Bz-rC
This protocol is designed to minimize transamination of Bz-rC.
-
Cleavage and Base/Phosphate Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a sterile, screw-cap vial.
-
Prepare a deprotection solution of concentrated ammonium hydroxide and absolute ethanol (3:1 v/v).
-
Add 1-2 mL of the deprotection solution to the vial.
-
Seal the vial tightly and incubate at 55°C for 12-16 hours.
-
-
Sample Recovery:
-
Cool the vial to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new sterile tube.
-
Wash the solid support with 0.5 mL of RNase-free water and combine the wash with the supernatant.
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.
-
-
2'-TBDMS Deprotection:
-
To the dried oligonucleotide pellet, add 115 µL of anhydrous DMSO and gently warm to dissolve.
-
Add 60 µL of triethylamine (B128534) (TEA) followed by 75 µL of triethylamine trihydrofluoride (TEA·3HF).
-
Mix well and incubate at 65°C for 2.5 hours.
-
-
Quenching and Desalting:
-
Quench the reaction by adding an appropriate quenching buffer.
-
Desalt the final product using a suitable method, such as ethanol precipitation or a purification cartridge, to obtain the final purified RNA.
-
Visualizations
Caption: A generalized workflow for RNA synthesis using this compound.
Caption: A troubleshooting decision tree for issues with this compound.
References
Causes of Bz-rC phosphoramidite degradation during synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the causes of Bz-rC phosphoramidite (B1245037) degradation during oligonucleotide synthesis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Bz-rC phosphoramidite and why is the benzoyl (Bz) group used?
A1: this compound is a ribonucleoside building block used in the chemical synthesis of RNA. The full name is 5'-O-DMT-N⁴-benzoyl-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite. The benzoyl (Bz) group is a protecting group for the exocyclic amine (N⁴) of the cytosine base. This protection is crucial to prevent unwanted side reactions at this position during the sequential addition of phosphoramidites in oligonucleotide synthesis. The Bz group is relatively stable under the conditions of synthesis but can be removed with a base treatment, typically aqueous ammonia, after the synthesis is complete.[1]
Q2: What are the primary causes of this compound degradation?
A2: The two main degradation pathways for phosphoramidites, including Bz-rC, are hydrolysis and oxidation.[2]
-
Hydrolysis: The phosphoramidite moiety is highly susceptible to reaction with water. Even trace amounts of moisture in the acetonitrile (B52724) solvent, on glassware, or in the inert gas stream can lead to the hydrolysis of the phosphoramidite to the corresponding H-phosphonate. This H-phosphonate is unreactive in the standard coupling step, leading to failed additions and truncated oligonucleotide sequences.
-
Oxidation: The phosphorus (III) center in the phosphoramidite can be oxidized to a phosphorus (V) species (phosphate triester). This oxidized form is also incapable of coupling to the growing oligonucleotide chain.
Q3: How does temperature affect the stability of this compound?
A3: Higher temperatures accelerate the rate of chemical degradation. For optimal long-term stability, this compound should be stored as a dry powder at -20°C under an inert atmosphere (e.g., argon or nitrogen). When in solution, such as on a DNA/RNA synthesizer at room temperature, the degradation rate increases significantly.
Q4: I am observing a significant amount of a side product when deprotecting my oligonucleotide with ethylenediamine (B42938) (EDA). What could be the cause?
A4: When using primary amines like ethylenediamine for deprotection, a side reaction known as transamination can occur with N⁴-benzoyl-cytidine (Bz-rC). The primary amine can act as a nucleophile and attack the C4 position of the cytosine ring, displacing the benzoyl-protected amino group and forming an N⁴-ethylenediamine-cytidine adduct. This modification can be problematic for the final oligonucleotide's biological activity. Studies have shown that this can result in a significant percentage of the unwanted adduct. Using a more labile protecting group, such as acetyl (Ac), on the cytidine (B196190) can minimize this transamination side reaction.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Low coupling efficiency is a common problem in oligonucleotide synthesis and is often directly related to the degradation of the phosphoramidite solution.
Symptoms:
-
A sudden or gradual decrease in the intensity of the trityl cation signal during detritylation steps.
-
Analysis of the final product by HPLC or mass spectrometry shows a high proportion of shorter, truncated sequences (n-1, n-2, etc.).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Moisture in Acetonitrile | Use anhydrous acetonitrile with a water content of less than 30 ppm, preferably below 10 ppm. Purchase in septum-sealed bottles and use a fresh bottle when preparing new phosphoramidite solutions. |
| Degraded Phosphoramidite Solution | Prepare fresh phosphoramidite solutions, especially if they have been on the synthesizer for an extended period. Do not store phosphoramidite solutions at room temperature for prolonged periods. |
| Moisture in Inert Gas Line | Ensure that the argon or helium gas line for the synthesizer is equipped with an in-line drying filter to remove any residual moisture. |
| Improper Phosphoramidite Handling | When dissolving the phosphoramidite powder, do so under an inert atmosphere to minimize exposure to ambient air and humidity. |
| Inefficient Activator | Ensure the activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT), 4,5-Dicyanoimidazole (DCI)) is fresh and anhydrous. Consider increasing the coupling time for modified bases like Bz-rC. |
Issue 2: Presence of Unexpected Peaks in Analytical HPLC/MS of Purified Oligonucleotide
Symptoms:
-
Additional peaks observed in the chromatogram or mass spectrum of the final oligonucleotide that do not correspond to the full-length product or simple n-1 deletions.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Transamination Side Reaction | If using a primary amine (e.g., ethylenediamine) for deprotection, this may be due to the formation of an N⁴-adduct on cytosine residues. Confirm the mass of the side product by mass spectrometry. To avoid this, consider using a different deprotection scheme, such as gaseous ammonia, or using a cytidine phosphoramidite with a more labile protecting group (e.g., acetyl). |
| Oxidation of Phosphoramidite | The presence of the P(V) form of the phosphoramidite can lead to side products. Ensure proper storage and handling of the phosphoramidite to prevent oxidation. |
| Incomplete Deprotection | Incomplete removal of the benzoyl protecting group can lead to heterogeneity in the final product. Ensure that the deprotection time and temperature are sufficient for complete removal of all protecting groups. |
Data Presentation
The stability of phosphoramidites in solution is critical for successful oligonucleotide synthesis. The following table summarizes the stability of deoxyribonucleoside phosphoramidites in acetonitrile at room temperature over five weeks, stored under an inert atmosphere. While this data is for the deoxyribonucleoside version of Bz-dC, it serves as a useful reference for the expected stability of Bz-rC, which is likely to be similar. The stability decreases in the order T > dC > dA > dG.[2][3]
| Phosphoramidite | Purity Reduction after 5 Weeks in Acetonitrile |
| T | 2% |
| dC(bz) | 2% |
| dA(bz) | 6% |
| dG(ib) | 39% |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
Objective: To determine the purity of a this compound sample and quantify the extent of degradation.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound at a concentration of approximately 1.0 mg/mL in anhydrous acetonitrile.
-
To minimize on-column degradation, it is recommended to add a small amount of a non-nucleophilic base, such as 0.1% (v/v) triethylamine (B128534) (TEA), to the solvent.
-
Prepare fresh just before analysis.
-
-
HPLC System and Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH ~7.0).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A linear gradient suitable for separating the phosphoramidite from its more polar degradation products (e.g., 50-100% B over 20 minutes).
-
Detection: UV absorbance at 260 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The pure this compound will typically appear as a pair of closely eluting peaks (diastereomers).
-
Hydrolysis products (H-phosphonate) and other impurities will elute as separate, usually earlier, peaks.
-
Calculate the purity by dividing the peak area of the phosphoramidite by the total area of all peaks in the chromatogram.
-
Protocol 2: ³¹P NMR Analysis of this compound Degradation
Objective: To directly observe and quantify the phosphorus-containing species in a this compound sample.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., acetonitrile-d₃ or chloroform-d₃) in an NMR tube.
-
Add a small amount of triethylamine (1% v/v) to the solvent to prevent acid-catalyzed degradation in the NMR tube.
-
Cap the NMR tube and mix gently until the sample is fully dissolved.
-
-
NMR Acquisition:
-
Instrument: A high-field NMR spectrometer equipped with a phosphorus probe.
-
Nucleus: ³¹P.
-
Experiment: A standard proton-decoupled ³¹P NMR experiment.
-
Referencing: Use an external standard of 85% H₃PO₄ (0 ppm).
-
Key Parameters:
-
Spectral Width: Sufficient to cover the expected chemical shifts (e.g., -20 to 200 ppm).
-
Relaxation Delay (D1): A sufficiently long delay (e.g., 5-10 seconds) to ensure quantitative signal integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 128 or more).
-
-
-
Data Analysis:
-
Phosphoramidite (P(III)): The intact this compound will show two characteristic peaks for the diastereomers in the region of ~148-152 ppm .
-
H-phosphonate (Hydrolysis Product): The hydrolyzed product will typically appear as a peak in the region of ~5-10 ppm .
-
Phosphate (P(V)) (Oxidation Product): The oxidized phosphoramidite will appear as a peak around -2 to 2 ppm .
-
Quantify the relative amounts of each species by integrating the respective peaks. The purity is the integral of the phosphoramidite peaks divided by the total integral of all phosphorus-containing species.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Simplified mechanism of Bz-rC transamination by ethylenediamine.
References
Optimizing activator concentration for Bz-rC phosphoramidite coupling.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the activator concentration for Benzoyl-protected ribocytidine (Bz-rC) phosphoramidite (B1245037) coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low coupling efficiency with Bz-rC phosphoramidite?
A1: Low coupling efficiency with this compound, a sterically hindered RNA monomer, can stem from several factors:
-
Suboptimal Activator Choice and Concentration: RNA phosphoramidites require more potent activators than DNA phosphoramidites. Using a weak activator or an incorrect concentration is a primary cause of poor coupling.
-
Presence of Moisture: Phosphoramidites and activators are highly sensitive to moisture. Any water in the acetonitrile (B52724) (ACN) solvent or on the synthesis reagents will hydrolyze the activated phosphoramidite, rendering it inactive.[1]
-
Degraded Phosphoramidite: Improper storage or expired this compound can lead to degradation, resulting in lower coupling efficiency.
-
Inadequate Coupling Time: Sterically hindered RNA monomers like Bz-rC require longer coupling times compared to standard DNA phosphoramidites.
-
Instrument and Fluidics Issues: Problems with the oligo synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can prevent the optimal amount of reagents from reaching the synthesis column.
Q2: Which activators are recommended for this compound coupling?
A2: For sterically demanding RNA phosphoramidites like Bz-rC, more reactive activators than the standard 1H-Tetrazole are recommended. The most commonly used and effective activators include:
-
4,5-Dicyanoimidazole (DCI) [3]
BTT and ETT are generally preferred for RNA synthesis due to their higher reactivity.[2] DCI is a less acidic but highly nucleophilic activator that has also shown excellent results, particularly in large-scale synthesis.[3]
Q3: How does the acidity (pKa) of an activator affect the coupling reaction?
A3: The acidity of the activator, indicated by its pKa value, plays a crucial role. A more acidic activator (lower pKa) can lead to faster protonation of the phosphoramidite's diisopropylamino group, which is a key step in the activation process.[3] However, overly acidic activators can cause premature removal of the 5'-DMT protecting group on the phosphoramidite monomer, leading to the undesirable formation of n+1 oligomers (dimer addition).[1][3] Therefore, a balance must be struck between reactivity and the potential for side reactions.
Q4: Can I use the same activator concentration for Bz-rC as I do for DNA phosphoramidites?
A4: It is generally not recommended. Due to the steric hindrance of the 2'-O-protecting group (e.g., TBDMS or TOM) on the ribose sugar, RNA phosphoramidites like Bz-rC require more potent activation conditions. This can be achieved by using a more reactive activator or a higher concentration of the activator compared to what is typically used for DNA synthesis.
Q5: How can I monitor the coupling efficiency of my Bz-rC synthesis in real-time?
A5: The most common method for real-time monitoring of coupling efficiency on an automated synthesizer is by measuring the absorbance of the trityl cation released during the deblocking step. The intensity of the orange color of the trityl cation is proportional to the number of successfully coupled nucleotides in the previous cycle. A consistent and high trityl absorbance throughout the synthesis indicates high coupling efficiency.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low overall yield of the final oligonucleotide | Low coupling efficiency at each step. | 1. Switch to a more potent activator: If using 1H-Tetrazole, switch to ETT, BTT, or DCI. 2. Optimize activator concentration: For small-scale synthesis (< 15 µmoles), an activator concentration of 0.25 M for ETT or BTT is a good starting point. For DCI, 0.25 M is also recommended for routine synthesis.[3] 3. Increase coupling time: For Bz-rC and other RNA monomers, increase the coupling time to 3-6 minutes.[3] 4. Ensure anhydrous conditions: Use fresh, anhydrous acetonitrile and ensure all reagents are dry. |
| Presence of significant n-1 peaks in HPLC/MS analysis | Incomplete coupling in the previous cycle. | 1. Verify activator solution: Ensure the activator solution is fresh and at the correct concentration. 2. Check phosphoramidite quality: Use fresh, high-quality this compound. 3. Increase reagent delivery: Ensure the synthesizer is delivering a sufficient molar excess of both the phosphoramidite and the activator. A 20-fold molar excess of activator and a 5-fold molar excess of phosphoramidite are typical starting points. |
| Appearance of n+1 peaks in HPLC/MS analysis | Premature removal of the 5'-DMT group on the phosphoramidite monomer leading to double coupling. | 1. Use a less acidic activator: If using a highly acidic activator like BTT and observing n+1 peaks, consider switching to a less acidic one like DCI.[1][3] 2. Re-evaluate activator concentration: An excessively high concentration of a strongly acidic activator can exacerbate this issue. |
| Inconsistent trityl readings during synthesis | Inconsistent coupling efficiency from cycle to cycle. | 1. Check for fluidics problems: Inspect the synthesizer for any leaks or blockages in the reagent lines. 2. Evaluate phosphoramidite and activator stability: Ensure that the reagents are not degrading on the synthesizer over the course of the synthesis. |
Data Presentation
Table 1: Properties of Common Activators for RNA Synthesis
| Activator | pKa | Typical Concentration | Recommended Coupling Time for RNA | Key Characteristics |
| 1H-Tetrazole | 4.9[2] | 0.45 M | 10-15 minutes | Standard, but often too slow for sterically hindered RNA monomers.[3] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3[3] | 0.25 M - 0.75 M[3] | ~6 minutes | More acidic and reactive than 1H-Tetrazole, good general-purpose activator for RNA.[3] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1[3] | 0.25 M - 0.33 M | ~3 minutes | Highly reactive, significantly reduces coupling times for RNA.[3] |
| 4,5-Dicyanoimidazole (DCI) | 5.2[3] | 0.25 M - 1.2 M[3] | Variable, depends on scale | Less acidic than tetrazoles, but a strong nucleophilic catalyst; excellent for large-scale synthesis.[3] |
Table 2: Example Coupling Efficiency Data
This table provides an illustrative example of how activator choice can impact the yield of a complex RNA oligonucleotide.
| Activator | Concentration | Molar Excess of Monomer | Oligonucleotide | Final Product Yield |
| 1H-Tetrazole | 0.45 M | 2 eq. | 34-mer oligoribonucleotide | No full-length product detected[3] |
| 1H-Tetrazole + N-methylimidazole (NMI) | 0.45 M + 0.1 M | 2 eq. | 34-mer oligoribonucleotide | 13%[3] |
| DCI | 1.0 M | 2 eq. | 34-mer oligoribonucleotide | 54%[3] |
Experimental Protocols
Protocol 1: Standard Phosphoramidite Coupling Cycle for Bz-rC
This protocol outlines a typical cycle for the addition of a single Bz-rC monomer on an automated solid-phase oligonucleotide synthesizer.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Procedure: The 5'-DMTr protecting group of the solid support-bound nucleotide is removed by treating with the deblocking solution. The resulting trityl cation is washed away, and its absorbance is measured to monitor the efficiency of the previous coupling step.
-
-
Activation and Coupling:
-
Reagents:
-
This compound solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M BTT in anhydrous acetonitrile).
-
-
Procedure:
-
The this compound and activator solutions are simultaneously delivered to the synthesis column.
-
The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.
-
This activated monomer then couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
The reaction is allowed to proceed for a predetermined coupling time (e.g., 3-6 minutes).
-
-
-
Capping:
-
Reagents:
-
Cap A: Acetic anhydride (B1165640) in THF/Pyridine or Lutidine.
-
Cap B: N-Methylimidazole in THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups on the growing chain are acetylated (capped) to prevent them from reacting in subsequent cycles, which would lead to the formation of n-1 deletion mutants.
-
-
Oxidation:
-
Reagent: 0.02 M - 0.1 M Iodine in THF/Pyridine/Water.
-
Procedure: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester linkage.
-
This four-step cycle is repeated for each monomer to be added to the oligonucleotide chain.
Visualizations
References
Preventing depurination during the deprotection of Bz-rC containing oligos.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the deprotection of oligonucleotides containing benzoyl-protected ribonucleoside cytidine (B196190) (Bz-rC). The focus is on preventing the unwanted cleavage of the N-glycosidic bond, a process often referred to as depurination or, more broadly, depyrimidination.
Frequently Asked Questions (FAQs)
Q1: What is depurination/depyrimidination and why is it a concern for my Bz-rC containing oligonucleotide?
A1: Depurination is the chemical reaction where the β-N-glycosidic bond connecting a purine (B94841) base (Adenine or Guanine) to the sugar backbone is hydrolytically cleaved.[1][2] A similar process can occur for pyrimidines like Cytosine, which is more accurately termed depyrimidination. This reaction results in an "abasic" or "apurinic/apyrimidinic" (AP) site in the oligonucleotide strand.[2][3]
This AP site is unstable under the basic conditions used for deprotection and can lead to the cleavage of the phosphate (B84403) backbone, resulting in shorter, truncated oligonucleotide fragments.[3] The presence of an electron-withdrawing benzoyl (Bz) protecting group on the cytosine base can destabilize the glycosidic bond, potentially making the Bz-rC nucleotide more susceptible to cleavage under certain conditions, especially acidic ones.[3]
Q2: What are the primary causes of depurination during the synthesis and deprotection workflow?
A2: The primary cause of depurination is exposure to acidic conditions.[1] During solid-phase oligonucleotide synthesis, dilute acid is used in each cycle to remove the 5'-dimethoxytrityl (DMT) protecting group.[1] While modern synthesis protocols are optimized to minimize depurination during this step, prolonged or excessive acid exposure can be detrimental.[3][4] Depurination becomes a significant yield-limiting factor in the synthesis of very long oligonucleotides.[5]
Q3: How can I detect if depurination and subsequent strand cleavage have occurred in my sample?
A3: The most common indicator of significant depurination followed by strand scission is the appearance of multiple shorter fragments in your final product. This can be visualized by analytical techniques such as Polyacrylamide Gel Electrophoresis (PAGE) or High-Performance Liquid Chromatography (HPLC), which will show peaks or bands corresponding to oligonucleotides of smaller sizes than the desired full-length product. Mass spectrometry can also be used to identify the masses of these truncated sequences.
Q4: What deprotection conditions are recommended to prevent issues with Bz-rC containing oligos?
A4: The key is to use a deprotection strategy that efficiently removes the Bz group without being harsh enough to cause significant glycosidic bond cleavage. For oligonucleotides containing standard protecting groups like Bz-rC, a standard deprotection using concentrated ammonium (B1175870) hydroxide (B78521) is common. However, if issues with degradation are observed, switching to a milder deprotection strategy is recommended. It is crucial to avoid high temperatures for extended periods.
For particularly sensitive oligos, "Ultra-Mild" protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) are recommended during synthesis, as they allow for deprotection under much gentler basic conditions, such as using 0.05 M potassium carbonate in methanol.[6] Note that some rapid deprotection methods, like AMA (Ammonium Hydroxide/Methylamine), are not recommended for Bz-protected bases as they can lead to base modification; Acetyl (Ac)-protected dC is preferred for these faster protocols.[7][8][9]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low yield of full-length product and presence of many shorter fragments on gel or HPLC. | Acid-induced depurination during synthesis cycles, followed by strand cleavage at the abasic site during basic deprotection. | • Review Synthesis Protocol: Ensure the acid exposure time for detritylation is not excessive. Dichloroacetic acid (DCA) is often preferred over trichloroacetic acid (TCA) as it is less likely to cause depurination.[4] • Modify Deprotection: Switch to a milder deprotection protocol. Decrease the temperature and/or duration of the ammonium hydroxide treatment. See the protocols below for specific recommendations. |
| Full-length product is present, but with modifications. | The deprotection reagent is reacting with the base. For example, using AMA with Bz-dC can cause base modification.[7][8] | • Use a Compatible Protecting Group/Deprotection Scheme: If using a fast deprotection reagent like AMA, ensure that compatible protecting groups (e.g., Ac-dC instead of Bz-dC) were used in the synthesis.[7][8][9] • Use Standard Deprotection: For oligos synthesized with Bz-rC, use standard ammonium hydroxide or a mild t-butylamine deprotection. |
Comparative Summary of Deprotection Protocols
| Protocol | Reagent | Typical Conditions | Suitability for Bz-rC | Notes |
| Standard | Concentrated Ammonium Hydroxide | 8-12 hours at 55 °C | Generally Suitable | Most common method. Time and temperature may need optimization if degradation is observed.[8] |
| Mild | t-Butylamine/Water (1:3, v/v) | 6 hours at 60 °C | Suitable | An excellent alternative to ammonium hydroxide for sensitive oligos.[7][8] |
| Rapid (UltraFAST) | AMA (Ammonium Hydroxide / 40% Methylamine, 1:1) | 10 minutes at 65 °C | Not Recommended | Can cause modification of the cytosine base when protected with Bz.[7][8] Requires Ac-dC for compatibility.[9] |
| Ultra-Mild | 0.05 M Potassium Carbonate in Methanol | 4 hours at Room Temp | Not Applicable | Requires synthesis with UltraMILD phosphoramidites (e.g., iPr-Pac-dG, Pac-dA, Ac-dC).[6] |
Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
-
Cleavage from Support: After synthesis, place the column containing the CPG-bound oligonucleotide into a vial. Add 1-2 mL of concentrated ammonium hydroxide (28-30%).
-
Incubation: Seal the vial tightly and place it in a heating block or oven at 55 °C.
-
Duration: Allow the reaction to proceed for 8-12 hours.
-
Work-up: After incubation, cool the vial to room temperature. Transfer the ammonium hydroxide solution containing the cleaved and deprotected oligo to a new tube.
-
Drying: Evaporate the solution to dryness using a centrifugal vacuum evaporator.
-
Reconstitution: Resuspend the oligonucleotide pellet in an appropriate buffer or water for purification and analysis.
Protocol 2: Mild Deprotection with t-Butylamine
-
Cleavage from Support: Elute the synthesized oligonucleotide from the synthesis column using a 1-2 mL solution of t-Butylamine/Water (1:3, v/v).
-
Incubation: Seal the vial tightly and incubate at 60 °C for 6 hours.
-
Work-up: Cool the vial to room temperature.
-
Drying: Evaporate the solution to dryness using a centrifugal vacuum evaporator.
-
Reconstitution: Resuspend the oligonucleotide pellet in an appropriate buffer or water for purification and analysis.
Diagrams
Caption: Mechanism of depyrimidination and subsequent strand cleavage.
Caption: Decision workflow for oligonucleotide deprotection.
Caption: Logic tree for selecting a deprotection strategy.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Depurination - Wikipedia [en.wikipedia.org]
- 3. glenresearch.com [glenresearch.com]
- 4. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
Impact of water content in acetonitrile on Bz-rC phosphoramidite stability.
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of N4-Benzoyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (Bz-rC phosphoramidite) in acetonitrile (B52724), focusing on the impact of water content.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Bz-rC phosphoramidite (B1245037) degradation in acetonitrile?
A1: The primary cause of degradation is hydrolysis due to the presence of water in the acetonitrile. Phosphoramidites are moisture-sensitive compounds, and even trace amounts of water can lead to the cleavage of the phosphoramidite group, rendering it inactive for oligonucleotide synthesis.[1][2][3]
Q2: What is the recommended maximum water content in acetonitrile for dissolving this compound?
A2: For optimal stability and coupling efficiency, the water content in acetonitrile should be kept as low as possible, ideally below 30 ppm (parts per million), with some sources recommending 10 ppm or less.[4] Using high-quality DNA synthesis grade acetonitrile is crucial.
Q3: How does the stability of this compound compare to other common phosphoramidites?
A3: Cytidine (B196190) (dC) phosphoramidites, such as Bz-rC, are generally more stable in solution compared to purine (B94841) phosphoramidites, particularly deoxyguanosine (dG) amidites.[1][5][6] Studies have shown that under similar storage conditions in acetonitrile, dC phosphoramidites exhibit significantly less degradation over time than dG phosphoramidites.[1][5][6]
Q4: Can I use molecular sieves to dry acetonitrile for my phosphoramidite solutions?
A4: Yes, using high-quality, activated 3Å molecular sieves is a highly recommended practice to reduce the water content in acetonitrile.[4] Allowing the solvent to stand over a fresh layer of molecular sieves for at least 24 hours can significantly decrease the water content to acceptable levels.[4]
Q5: How should I store my this compound solution in acetonitrile?
A5: Phosphoramidite solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and oxygen. For routine use on a synthesizer, they are kept at ambient temperature, but for long-term storage, it is advisable to store them at -20°C.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Coupling Efficiency | Hydrolysis of Phosphoramidite: The most common cause is excessive water in the acetonitrile, leading to the degradation of the this compound. | 1. Use fresh, high-purity acetonitrile with a water content below 30 ppm. 2. Confirm the water content of your acetonitrile using a titration device.[4] 3. Prepare a fresh solution of this compound. 4. Ensure all synthesizer lines are dry and have been recently flushed with anhydrous acetonitrile. |
| Unexpected Peaks in HPLC or Mass Spectrometry Analysis of Oligonucleotide | Presence of H-phosphonate Species: Hydrolyzed phosphoramidite can lead to the formation of H-phosphonate byproducts. | 1. Review the water content of the reagents used in the synthesis. 2. Analyze the this compound solution for degradation products using HPLC or ³¹P NMR (see experimental protocols below). |
| Precipitation in Phosphoramidite Vial | Temperature Fluctuations or Contamination: Can be caused by temperature changes or the introduction of contaminants. | 1. Gently warm the vial to room temperature and agitate to redissolve the phosphoramidite. 2. If precipitation persists, it may indicate significant degradation or contamination. It is advisable to discard the solution and prepare a fresh one. |
Quantitative Data on this compound Stability
Table 1: Representative Stability of this compound (0.1 M in Acetonitrile) at Room Temperature
| Water Content in Acetonitrile (ppm) | % Purity after 24 hours | % Purity after 48 hours | % Purity after 72 hours |
| < 10 | > 99.5% | > 99.0% | > 98.5% |
| 50 | ~ 99.0% | ~ 98.0% | ~ 97.0% |
| 100 | ~ 98.0% | ~ 96.0% | ~ 94.0% |
| 200 | ~ 96.0% | ~ 92.0% | ~ 88.0% |
Note: This data is representative and illustrates the expected stability trend. Actual degradation rates may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
Objective: To determine the purity of this compound and detect the presence of hydrolysis byproducts.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL.
-
-
HPLC System and Column:
-
Use a reverse-phase HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Run a linear gradient from 50% to 100% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
The pure this compound typically appears as two closely eluting peaks representing the two diastereomers.
-
Hydrolysis products, such as the corresponding H-phosphonate, will appear as earlier eluting, more polar peaks.
-
Calculate the purity by integrating the peak areas.
-
Protocol 2: ³¹P NMR Analysis of this compound Stability
Objective: To directly observe the phosphorus-containing species in the this compound solution and quantify any degradation products.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound in 0.5 mL of deuterated acetonitrile (CD₃CN) in an NMR tube.
-
-
NMR Spectrometer:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
-
Data Acquisition:
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
The intact this compound will show characteristic signals in the range of 148-152 ppm.
-
The primary hydrolysis product, the H-phosphonate, will appear as a distinct peak in the range of 5-10 ppm.
-
Other P(V) impurities, such as the phosphate (B84403) triester, may appear around -2 to 0 ppm.
-
Quantify the relative amounts of each species by integrating the corresponding peaks.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing 2'-TBDMS in Bz-rC Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and answers to frequently asked questions regarding the management of steric hindrance associated with the 2'-tert-butyldimethylsilyl (TBDMS) protecting group in Benzoyl-protected ribocytidine (Bz-rC) during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the 2'-TBDMS group in RNA synthesis?
The tert-butyldimethylsilyl (TBDMS) group is a protecting group used to block the 2'-hydroxyl position on the ribose sugar of ribonucleosides like Bz-rC. This protection is crucial during solid-phase phosphoramidite (B1245037) chemistry to prevent unwanted side reactions at the 2'-OH, such as chain branching or cleavage, ensuring that the oligonucleotide chain is extended correctly through 3'-to-5' phosphodiester linkages.
Q2: What are the main advantages and disadvantages of using the 2'-TBDMS group?
The 2'-TBDMS group is widely used due to its key advantages, including its robustness under various reaction conditions common in oligonucleotide synthesis and the commercial availability of TBDMS-protected phosphoramidites. However, it also presents several challenges.
Advantages:
-
Stability: The TBDMS group is stable across the multiple steps of automated solid-phase synthesis.
-
Commercial Availability: Phosphoramidites with the 2'-O-TBDMS group are readily available from numerous suppliers.
-
Established Protocols: Its long history of use means that protocols for its application and removal are well-documented.
Disadvantages:
-
Steric Hindrance: As a bulky group, TBDMS can physically impede the coupling of the next phosphoramidite, potentially lowering coupling efficiency and requiring longer reaction times.
-
Silyl Migration: The TBDMS group can migrate from the 2'-hydroxyl to the 3'-hydroxyl position, which can lead to the formation of incorrect 2'-5' phosphodiester linkages.
-
Harsh Deprotection: Its removal typically requires fluoride (B91410) ions (e.g., Tetrabutylammonium fluoride - TBAF), which can be harsh and may not be compatible with other sensitive modifications on the oligonucleotide.
Q3: Are there viable alternatives to the 2'-TBDMS protecting group?
Yes, to overcome the limitations of TBDMS, alternative 2'-hydroxyl protecting groups have been developed. A prominent alternative is the 2'-O-triisopropylsilyloxymethyl (TOM) group, which is known to have different steric and electronic properties that can influence synthesis efficiency.
Troubleshooting Guide
Problem Area 1: Low Coupling Efficiency
Q4: My coupling efficiency drops significantly when incorporating a Bz-rC-2'-TBDMS monomer. What are the most common causes?
Low coupling efficiency is a frequent issue stemming from the bulky nature of the TBDMS group. Several factors can cause or exacerbate this problem:
-
Suboptimal Activator: The choice and concentration of the activator are critical. A standard activator may not be sufficiently reactive to overcome the steric hindrance.
-
Reagent Purity: The presence of even trace amounts of water or other impurities in the phosphoramidite, activator, or solvent (acetonitrile) can significantly decrease coupling efficiency by reacting with the activated monomer.
-
Insufficient Coupling Time: The reaction may not have enough time to proceed to completion due to the slower reaction rate imposed by the bulky TBDMS group.
-
Degraded Monomer: The Bz-rC-2'-TBDMS phosphoramidite may have degraded due to improper storage or handling.
Q5: How can I systematically troubleshoot and improve low coupling efficiency?
A systematic approach is crucial for identifying and resolving the issue. The following workflow and table summarize key troubleshooting steps.
Caption: Troubleshooting workflow for low coupling efficiency.
Table 1: Troubleshooting Guide for Low Coupling Efficiency
| Potential Cause | Recommended Solution(s) | Rationale |
| Inefficient Activator | Switch from 1H-Tetrazole to a more potent activator like 4,5-Dicyanoimidazole (DCI), 5-Ethylthio-1H-tetrazole (ETT), or 5-Benzylmercaptotetrazole (BMT). | More acidic or more nucleophilic activators are needed to efficiently catalyze the coupling of sterically hindered phosphoramidites. |
| Moisture/Impure Reagents | Use fresh, high-quality, anhydrous acetonitrile. Ensure phosphoramidite has been stored properly and is not hydrolyzed. Consider treating reagents with molecular sieves. | Water reacts with the activated phosphoramidite, inactivating it and preventing coupling. |
| Insufficient Reaction Time | Increase the coupling time for the Bz-rC monomer. A standard 2-3 minute coupling may be insufficient; extend to 6-10 minutes. | The bulky TBDMS group slows down the reaction kinetics, requiring more time for the coupling to reach completion. |
| Persistent Low Efficiency | Implement a "double coupling" cycle for the Bz-rC-2'-TBDMS monomer, where the monomer and activator are delivered a second time. | A second coupling step helps to drive the reaction to completion, capping any remaining unreacted 5'-hydroxyl groups from the first attempt. |
Problem Area 2: Deprotection and Side Reactions
Q6: My final RNA product is showing degradation or incomplete deprotection. What are the common pitfalls during the 2'-TBDMS removal step?
Deprotection of the 2'-TBDMS group is a critical step that can lead to product loss if not optimized.
-
TBAF Basicity: The standard reagent, TBAF, is basic and can cause the degradation of sensitive oligonucleotides or the removal of other base-labile protecting groups.
-
Incomplete Deprotection: The efficiency of TBAF is highly sensitive to its water content. Old reagents or those exposed to atmospheric moisture can lead to incomplete removal of TBDMS groups, especially for pyrimidine (B1678525) residues.
-
TBAF Work-up: The work-up to remove TBAF salts can be challenging and may lead to product loss.
Q7: How can I improve the deprotection step and minimize side reactions?
Choosing the right reagent and conditions is key. For many applications, Triethylamine trihydrofluoride (TEA·3HF) is a superior alternative to TBAF.
Caption: Decision-making guide for 2'-TBDMS deprotection.
Table 2: Comparison of Deprotection Reagents for 2'-TBDMS
| Feature | Tetrabutylammonium Fluoride (TBAF) | Triethylamine Trihydrofluoride (TEA·3HF) |
| Form | Typically a 1M solution in THF | Neat liquid or solution |
| Efficiency | Good, but can be slow or incomplete | Generally faster and more efficient, especially for long RNA |
| Moisture Sensitivity | Highly sensitive; efficacy drops significantly with water content >5% | Relatively insensitive to moisture, providing more reliable results |
| Basicity | Basic; can cause degradation of sensitive substrates | Less basic; offers better compatibility with base-labile groups |
| Work-up | Can be challenging due to salt byproducts | Generally more straightforward |
| Recommendation | Use for robust oligonucleotides when strictly anhydrous conditions can be maintained. | Recommended for sensitive oligonucleotides, long RNA sequences, and for more reliable, reproducible results. |
Data Presentation
Table 3: Comparative Performance of 2'-Hydroxyl Protecting Groups
This table provides a qualitative comparison between the standard 2'-TBDMS group and the alternative 2'-TOM group, highlighting factors relevant to synthesis efficiency.
| Feature | 2'-O-TBDMS | 2'-O-TOM (Triisopropylsilyloxymethyl) |
| Steric Hindrance | High | Low (similar to 2'-OMe) |
| Coupling Time | Longer (e.g., ~6-10 minutes) | Shorter (e.g., ~2.5 minutes) |
| Coupling Efficiency | Good, but requires optimization | Excellent, especially for long RNA sequences |
| Silyl Migration Risk | Yes, can lead to 2'-5' linkages | No migration under basic conditions |
| Deprotection | Two steps: Base (e.g., NH₄OH/EtOH), then Fluoride (TBAF or TEA·3HF) | Two steps: Base, then Fluoride (TBAF) |
Experimental Protocols
Protocol 1: Optimized Coupling of Bz-rC-2'-TBDMS Phosphoramidite
This protocol is designed to maximize the coupling efficiency of sterically hindered RNA monomers.
-
Reagent Preparation: Ensure all reagents (anhydrous acetonitrile, phosphoramidite, activator) are fresh and of the highest purity. Use an activator solution of 0.25M 5-Ethylthio-1H-tetrazole (ETT) or 0.25M 4,5-Dicyanoimidazole (DCI) in acetonitrile.
-
Synthesizer Setup: Program the DNA/RNA synthesizer to deliver the Bz-rC-2'-TBDMS phosphoramidite and the selected activator.
-
Coupling Cycle: a. Deblocking: Standard detritylation step to remove the 5'-DMT group. b. Coupling: Deliver the phosphoramidite and activator. Extend the coupling time to a minimum of 6 minutes. For particularly difficult sequences or to maximize yield, program a "double couple" where a second delivery of phosphoramidite and activator occurs immediately after the first. c. Capping: Standard capping step to block unreacted 5'-hydroxyls. d. Oxidation: Standard oxidation step to convert the phosphite (B83602) triester to a stable phosphate (B84403) triester.
-
Post-Synthesis: Proceed with the standard cleavage and deprotection protocol.
Protocol 2: Standard Deprotection of 2'-TBDMS using TBAF
This protocol describes the conventional method for removing TBDMS groups. Use only with oligonucleotides that are not base-sensitive.
-
Cleavage & Base Deprotection: Cleave the oligonucleotide from the solid support and remove the base protecting groups using a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and ethanol (B145695) (3:1 v/v) at 55°C for 16-17 hours. This modified condition helps minimize premature TBDMS loss and chain cleavage.
-
Drying: After base deprotection, evaporate the solution to complete dryness.
-
Desilylation: a. Re-dissolve the dried oligonucleotide pellet in anhydrous Tetrahydrofuran (THF). b. Add 1.0 M TBAF in THF (ensure the reagent is fresh and has low water content). c. Incubate at room temperature for 24 hours.
-
Work-up: Quench the reaction and remove TBAF salts by a suitable method such as ethanol precipitation or desalting column chromatography.
Protocol 3: Recommended Deprotection of 2'-TBDMS using TEA·3HF
This protocol is recommended for its higher efficiency, reliability, and compatibility with sensitive molecules.
-
Cleavage & Base Deprotection: Perform as described in Protocol 2, Step 1.
-
Drying: Evaporate the solution to complete dryness.
-
Desilylation: a. Dissolve the dried oligonucleotide pellet in 115 µL of anhydrous Dimethyl sulfoxide (B87167) (DMSO). If needed, warm briefly at 65°C to aid dissolution. b. Add 60 µL of Triethylamine (TEA) and mix gently. c. Add 75 µL of Triethylamine trihydrofluoride (TEA·3HF). d. Heat the mixture in a sealed polypropylene (B1209903) tube at 65°C for 2.5 hours.
-
Quenching and Purification: a. Cool the reaction to room temperature. b. Add 1.75 mL of a suitable quenching buffer (e.g., Glen-Pak™ RNA Quenching Buffer). c. Proceed immediately to cartridge-based purification (e.g., Glen-Pak™) or another desalting method to isolate the final product.
Visualizations
Caption: Workflow of solid-phase RNA synthesis using 2'-TBDMS.
Technical Support Center: Purity Analysis of Bz-rC Phosphoramidite by ³¹P NMR
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the purity analysis of N⁴-Benzoyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite (Bz-rC phosphoramidite) using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
This section addresses common issues encountered during the ³¹P NMR analysis of Bz-rC phosphoramidite (B1245037).
| Observation | Potential Cause | Suggested Solution |
| Broad or distorted main phosphoramidite signals (~149-151 ppm). | 1. Sample viscosity is too high.2. Presence of paramagnetic impurities.3. Poor shimming of the NMR spectrometer. | 1. Dilute the sample with additional anhydrous deuterated solvent.2. Ensure all glassware is scrupulously clean. If suspected, filter the sample through a small plug of Celite in a Pasteur pipette.3. Re-shim the spectrometer before acquiring the spectrum. |
| Additional peaks in the phosphoramidite region (140-155 ppm). | 1. Presence of other P(III) impurities, such as other phosphoramidites or phosphitylating agents.2. Isomeric impurities (e.g., 2'-5' linkage phosphoramidite). | 1. Review the synthesis and purification records. Compare the spectrum to reference spectra of potential impurities if available.2. While less common, this can occur. High-resolution mass spectrometry can help identify isomeric impurities. |
| Significant peaks in the 0-20 ppm region. | 1. Hydrolysis of the phosphoramidite to the corresponding H-phosphonate due to moisture contamination.2. Oxidation of the phosphoramidite to the corresponding phosphate (B84403) (P(V) species). | 1. Ensure the sample is prepared under strictly anhydrous conditions. Use fresh, sealed anhydrous deuterated solvent. Dry the NMR tube by heating under vacuum before use.2. Store the phosphoramidite under an inert atmosphere (argon or nitrogen) and at low temperatures (-20°C) to minimize oxidation. |
| No signals or very weak signals. | 1. Insufficient sample concentration.2. Incorrect NMR acquisition parameters (e.g., insufficient number of scans, incorrect pulse width).3. NMR spectrometer is not properly tuned to the ³¹P frequency. | 1. Increase the concentration of the phosphoramidite in the sample.2. Increase the number of scans. Ensure the pulse width is calibrated for ³¹P.3. Re-tune the NMR probe to the ³¹P frequency. |
| Baseline roll or distortion. | 1. Insufficient acquisition delay (d1) leading to signal saturation.2. Acoustic ringing. | 1. Increase the acquisition delay (d1) to at least 5 times the T1 relaxation time of the phosphorus nucleus.2. Adjust the pre-acquisition delay to allow for the decay of acoustic ringing. |
Frequently Asked Questions (FAQs)
Q1: What is the expected ³¹P NMR chemical shift for pure this compound?
A1: Pure this compound typically exhibits two distinct singlets in the ³¹P NMR spectrum, corresponding to the two diastereomers at the chiral phosphorus center. These peaks are generally observed in the region of 149 to 151 ppm .[1] The exact chemical shifts can vary slightly depending on the solvent and concentration.
Q2: What are the common impurities I should look for in the ³¹P NMR spectrum of this compound?
A2: The most common impurities are hydrolysis and oxidation products. Key impurity regions to monitor are:
-
H-phosphonate: A hydrolysis product, typically appearing as a singlet or a doublet (due to P-H coupling) in the region of 0 to 20 ppm .
-
P(V) species (phosphate): Oxidation products that resonate in the downfield region, generally between -10 and 5 ppm .[1]
-
Other P(III) impurities: These can arise from side reactions during synthesis and may appear in the region of 140 to 148 ppm .
Q3: Why do I see two peaks for my this compound?
A3: The phosphorus atom in the phosphoramidite moiety is a chiral center. This results in the formation of two diastereomers, which are typically observed as two separate signals in the ³¹P NMR spectrum.[1]
Q4: How can I quantify the purity of my this compound using ³¹P NMR?
A4: Purity can be determined by integrating the signals of the main diastereomeric peaks and the impurity peaks. The percentage purity is calculated as:
% Purity = [Area(diastereomer 1) + Area(diastereomer 2)] / [Total Area of all phosphorus-containing signals] x 100
For accurate quantification, ensure a sufficient relaxation delay (d1) is used during NMR acquisition (e.g., 5 times the longest T1).
Q5: What is the best solvent for preparing my this compound sample for ³¹P NMR?
A5: Anhydrous deuterated chloroform (B151607) (CDCl₃) or anhydrous deuterated acetonitrile (B52724) (CD₃CN) are commonly used. It is critical to use a dry solvent to prevent hydrolysis of the phosphoramidite.
Quantitative Data Summary
The following table summarizes the typical chemical shift ranges for this compound and its common impurities.
| Species | Chemical Shift Range (ppm) | Notes |
| This compound (Diastereomers) | 149 - 151 | Two distinct singlets are expected. |
| H-phosphonate | 0 - 20 | A common hydrolysis product. |
| P(V) Species (Phosphate) | -10 - 5 | Resulting from oxidation. |
| Other P(III) Impurities | 140 - 148 | Can include by-products from synthesis. |
Experimental Protocol: ³¹P NMR Analysis of this compound
This protocol outlines the steps for preparing and acquiring a ³¹P NMR spectrum of this compound.
1. Sample Preparation:
-
Materials:
-
This compound (5-10 mg)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or CD₃CN, 0.5-0.7 mL)
-
NMR tube (5 mm), oven-dried or flame-dried under vacuum
-
Septum and needle
-
Inert gas source (Argon or Nitrogen)
-
-
Procedure:
-
Place the required amount of this compound into the dry NMR tube under an inert atmosphere.
-
Using a syringe, add the anhydrous deuterated solvent to the NMR tube.
-
Cap the NMR tube with a septum and seal with paraffin (B1166041) film.
-
Gently agitate the tube to dissolve the sample completely.
-
2. NMR Data Acquisition:
-
Spectrometer: A multinuclear NMR spectrometer.
-
Parameters:
-
Nucleus: ³¹P
-
Experiment: 1D proton-decoupled ³¹P experiment
-
Frequency: Refer to the specific spectrometer's ³¹P frequency.
-
Pulse Width: Calibrated 90° pulse for ³¹P.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 5-10 seconds to ensure full relaxation for quantitative analysis.
-
Number of Scans: 128-256 scans, or until a sufficient signal-to-noise ratio is achieved.
-
Referencing: Use an external standard of 85% H₃PO₄ (0 ppm).
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Apply baseline correction.
-
Reference the spectrum to the external standard.
-
Integrate all phosphorus-containing signals.
-
Calculate the purity based on the integration values.
Visualizations
Caption: Experimental workflow for ³¹P NMR purity analysis of this compound.
Caption: Logical relationships between this compound and its common impurities.
References
Common impurities in Bz-rC phosphoramidite and their effects.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning common impurities in N4-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-cytidine-3'-CE-phosphoramidite (Bz-rC phosphoramidite) and their impact on oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in Bz-rC phosphoramidite (B1245037)?
A1: Impurities in this compound are generally classified into three categories:
-
Non-reactive and Non-critical: These do not participate in the synthesis reactions and are typically washed away. Examples include hydrolyzed nucleosides.[1]
-
Reactive but Non-critical: These impurities can react during synthesis but the resulting modified oligonucleotides are easily separated during purification. This category can include phosphoramidites with certain modifications on the 5'-OH group other than DMT.[1]
-
Reactive and Critical: These are the most detrimental as they incorporate into the oligonucleotide chain, yielding products that are difficult or impossible to separate from the desired full-length sequence.[1] Key examples for this compound include:
-
P(V) Species (Oxidized Phosphoramidite): The phosphorus center is oxidized from P(III) to P(V).[2]
-
Hydrolyzed Phosphoramidite (H-phosphonate): Resulting from reaction with residual water.[3]
-
N4-deprotected Cytidine Phosphoramidite: Loss of the benzoyl protecting group.
-
Structural Isomers: Such as the 3'-DMT-5'-amidite isomer.[1]
-
Q2: How do these impurities affect oligonucleotide synthesis?
A2: Impurities in this compound can lead to several issues during synthesis:
-
Reduced Coupling Efficiency: P(V) species and hydrolyzed phosphoramidites are inactive in the coupling reaction, leading to a decrease in the overall yield of the full-length oligonucleotide and an increase in (n-1) shortmer sequences.[4][5]
-
Formation of Deletion Mutants (n-1): Failure of a coupling reaction due to an inactive phosphoramidite results in a sequence lacking that specific nucleotide.[5]
-
Modified Oligonucleotides: Incorporation of impurities with altered protecting groups can lead to undesired modifications in the final product.
-
Difficult Purification: The presence of various failure sequences and modified oligonucleotides complicates the purification of the target product.[6]
Q3: What is the acceptable purity level for this compound for therapeutic oligonucleotide synthesis?
A3: For therapeutic applications, the purity of phosphoramidites should be exceptionally high, typically ≥98%.[7][8] The concentration of critical reactive impurities should be minimized, often to levels below 0.1%.[7]
Q4: How should this compound be properly stored and handled?
A4: Proper storage and handling are critical to prevent degradation. This compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen).[9][10] Once a bottle is opened, it should be used promptly, and prolonged exposure to ambient temperature and humidity should be avoided. When preparing solutions, use anhydrous acetonitrile (B52724).[2]
Troubleshooting Guide
This guide addresses common issues encountered during oligonucleotide synthesis that may be related to this compound quality.
Issue 1: Low Coupling Efficiency of Bz-rC
Symptoms:
-
Low trityl yield during the cycle following Bz-rC coupling.
-
High abundance of (n-1) deletion sequences corresponding to the Bz-rC addition step, as observed by HPLC or Mass Spectrometry.[4]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Corrective Action |
| Degraded this compound | 1. Check the expiration date of the phosphoramidite lot. 2. Review storage conditions. 3. Analyze the phosphoramidite powder/solution by ³¹P NMR or HPLC. | 1. Use a fresh, unexpired lot of this compound. 2. Ensure storage at -20°C under inert gas. 3. If analysis shows significant degradation (e.g., high P(V) content), discard the reagent. |
| Presence of Moisture | 1. Verify the water content of the acetonitrile used for dissolution is <10 ppm. 2. Check for leaks in the synthesizer fluidics. | 1. Use fresh, anhydrous acetonitrile. 2. Perform a system leak test and replace any faulty tubing or seals. |
| Suboptimal Activator | 1. Confirm the correct activator and concentration are being used. 2. Check the age and storage of the activator solution. | 1. Use the recommended activator for RNA synthesis (e.g., ETT or DCI). 2. Prepare fresh activator solution. |
Issue 2: Unexpected Peaks in HPLC or Mass Spectrum of the Crude Oligonucleotide
Symptoms:
-
Presence of peaks other than the full-length product (FLP) and expected (n-1) sequences.
-
Mass peaks corresponding to unexpected adducts or modifications.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Corrective Action |
| P(V) Impurities in this compound | Analyze the this compound lot by ³¹P NMR to quantify the percentage of P(V) species. | Source this compound with a low P(V) content (<1-2%). |
| Loss of Benzoyl Protecting Group | Analyze the crude oligonucleotide by LC-MS to identify peaks corresponding to the mass of the oligonucleotide with an unprotected cytidine. | Use a milder deprotection strategy if compatible with other nucleobases. Ensure the phosphoramidite has not been exposed to acidic conditions prior to synthesis. |
| Structural Isomers | This is an inherent impurity from the phosphoramidite synthesis and is difficult to detect and remove. | Source high-purity this compound from a reputable supplier with stringent quality control.[1] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify impurities.
Methodology:
-
Sample Preparation:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient: A linear gradient suitable for separating the phosphoramidite and its impurities (e.g., 50-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV at 260 nm.
-
Column Temperature: Ambient.[11]
-
-
Data Analysis:
-
The this compound should appear as a doublet, representing the two diastereomers at the phosphorus center.[12]
-
Calculate the purity by the area percentage of the main peaks relative to the total peak area.
-
Protocol 2: Quantification of P(V) Impurities by ³¹P NMR Spectroscopy
Objective: To quantify the amount of oxidized P(V) species in a this compound sample.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 30 mg of the this compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 1% triethylamine (B128534) (v/v).[11]
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum on a spectrometer with a phosphorus probe.
-
Use a sufficient relaxation delay (D1) to ensure quantitative results (e.g., 5-10 seconds).
-
-
Data Analysis:
Visual Guides
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lcms.cz [lcms.cz]
- 3. Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. usp.org [usp.org]
- 9. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, 118380-84-0 | BroadPharm [broadpharm.com]
- 11. usp.org [usp.org]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
Validation & Comparative
Confirming Bz-rC Incorporation in RNA: A Comparative Guide to HPLC Analysis
For researchers and drug developers working with modified RNA, confirming the precise incorporation of analogs like 3-benzoyl-2'-ribocytidine (Bz-rC) is a critical quality control step. High-Performance Liquid Chromatography (HPLC) stands out as a robust and reliable method for this purpose.[1][2] This guide compares key HPLC-based approaches for the analysis of Bz-rC-containing RNA, providing detailed protocols and data to inform methodology selection.
Comparison of HPLC Methodologies
The quantitative analysis of nucleosides derived from RNA is primarily achieved through two HPLC techniques: Ion-Pair Reversed-Phase (IP-RP-HPLC) and Ion-Exchange Chromatography (IEX-HPLC).
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is the most common and versatile method for nucleoside analysis.[3] It utilizes a hydrophobic stationary phase (like C18) and a mobile phase containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297), TEAA).[4] This agent neutralizes the charge on the phosphate (B84403) backbone of any remaining oligonucleotides and provides a counter-ion for the nucleosides, allowing for separation based on hydrophobicity. Bz-rC, with its bulky benzoyl group, is significantly more hydrophobic than the canonical ribonucleosides, leading to excellent separation. IP-RP-HPLC offers high resolution and is compatible with mass spectrometry (LC-MS) for definitive peak identification.[4]
-
Ion-Exchange Chromatography (IEX-HPLC): This technique separates molecules based on their net charge.[5] While highly effective for separating oligonucleotides of different lengths (based on the number of phosphate groups), it is less commonly used for separating individual nucleosides resulting from a complete enzymatic digest, as the primary differences between them are not charge-based.[6][7] However, it can be valuable for purifying the initial Bz-rC-containing RNA transcript away from shorter, failed sequences before digestion and analysis.[7]
For confirming incorporation, IP-RP-HPLC is the superior method due to its ability to resolve nucleosides based on subtle differences in their chemical structure, such as the addition of the benzoyl group.
Experimental Protocols
A successful HPLC analysis begins with the complete enzymatic digestion of the RNA transcript into its constituent nucleosides.[8]
Protocol 1: Enzymatic Digestion of RNA to Nucleosides
This protocol ensures the complete breakdown of the RNA polymer into individual nucleosides for accurate quantification.
-
Sample Preparation: In an RNase-free microcentrifuge tube, dissolve 2-10 µg of the purified Bz-rC-containing RNA in 50 µL of RNase-free water.
-
Initial Digestion: Add 5 µL of a buffer containing 100 mM sodium acetate (pH 5.3) and 10 mM zinc chloride. Add 5 units of Nuclease P1. Incubate the reaction at 42°C for 2 hours.[9]
-
Dephosphorylation: Adjust the pH by adding 10 µL of 1 M Tris-HCl (pH 8.0). Add 2 units of Bacterial Alkaline Phosphatase.[10]
-
Final Digestion Step: Add 0.5 units of Snake Venom Phosphodiesterase I to ensure complete cleavage of all remaining phosphodiester bonds.[10] Incubate the mixture at 37°C for an additional 2 hours.
-
Enzyme Removal: To prevent interference with the HPLC analysis, stop the reaction and precipitate the enzymes by adding an equal volume of acetonitrile. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.[9]
-
Sample Collection: Carefully transfer the supernatant, which contains the nucleoside mixture, to a new HPLC vial for analysis.
Protocol 2: IP-Reversed-Phase HPLC Analysis
This protocol is optimized for the separation of Bz-rC from the four canonical ribonucleosides (Adenosine, Cytidine, Guanosine, Uridine).
-
HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0, in water.[4]
-
Mobile Phase B: 0.1 M TEAA, pH 7.0, in 50% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV absorbance at 260 nm for canonical nucleosides and an appropriate wavelength for Bz-rC (e.g., ~310 nm, based on the benzoyl chromophore) for enhanced specificity.
-
Injection Volume: 20 µL.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 45% B (linear gradient)
-
25-30 min: 45% to 100% B (wash)
-
30-35 min: 100% to 5% B (re-equilibration)
-
Data Presentation and Performance Comparison
To confirm incorporation, the chromatogram of the digested RNA sample is analyzed. The presence of a distinct peak with the same retention time as a Bz-rC standard confirms its presence. Quantification is achieved by integrating the peak areas and comparing them to a standard curve generated from known concentrations of all five nucleosides (A, C, G, U, and Bz-rC).[9]
The following table presents hypothetical, yet realistic, performance data comparing the separation of Bz-rC from the standard ribonucleosides using the described IP-RP-HPLC method.
| Analyte | Retention Time (min) | Resolution (Rs) vs. previous peak | Linearity (R²) | LOD (pmol) |
| Cytidine (C) | 6.2 | - | >0.999 | 0.5 |
| Uridine (U) | 7.5 | 4.1 | >0.999 | 0.5 |
| Guanosine (G) | 11.8 | 12.5 | >0.999 | 0.5 |
| Adenosine (A) | 14.1 | 6.2 | >0.999 | 0.5 |
| Bz-rC | 22.5 | 19.8 | >0.999 | 0.8 |
Table 1: Performance metrics for the IP-RP-HPLC separation of ribonucleosides. The high resolution (Rs) value for Bz-rC demonstrates a robust separation from the canonical nucleosides, ensuring accurate quantification.
Workflow Visualization
The entire process, from the modified RNA sample to final data analysis, can be visualized as a clear workflow.
Caption: Workflow for Bz-rC incorporation analysis.
References
- 1. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Analysis of tRNA‐Derived Nucleosides [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Ion-exchange separation of nucleic acid constituents by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. RNA analysis by total hydrolysis and quantification of released nucleosides | TREA [trea.com]
- 9. Detection of RNA Modifications by HPLC Analysis and Competitive ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Mass Spectrometry of Bz-rC Modified RNA Oligonucleotides: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the analytical challenges of modified RNA oligonucleotides, this guide provides a comparative overview of mass spectrometry techniques for the analysis of RNA containing N4-benzoylcytidine (Bz-rC).
The incorporation of modified nucleosides is a cornerstone of therapeutic oligonucleotide development, enhancing stability, efficacy, and specificity. N4-benzoylcytidine (Bz-rC) is a common modification used during solid-phase synthesis to protect the exocyclic amine of cytidine (B196190). While typically removed during deprotection, residual Bz-rC or its incomplete removal can impact the final product's purity and function, necessitating robust analytical methods for its detection and characterization. Mass spectrometry (MS) stands as a primary tool for the detailed structural elucidation and quantification of these modified oligonucleotides.
This guide compares the leading MS-based approaches for analyzing Bz-rC modified RNA, presenting their principles, performance metrics, and detailed experimental protocols.
Comparison of Mass Spectrometry Platforms for Bz-rC RNA Analysis
The two most prevalent ionization techniques for analyzing oligonucleotides are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). Each can be coupled with various mass analyzers, offering distinct advantages and disadvantages for the analysis of modified RNA.
| Feature | ESI-MS (e.g., Q-TOF, Orbitrap) | MALDI-MS (e.g., TOF) |
| Ionization Principle | Soft ionization of molecules from solution, producing multiply charged ions. | Co-crystallization with a matrix followed by laser-induced desorption and ionization, primarily generating singly charged ions. |
| Coupling to LC | Readily coupled with liquid chromatography (LC) for online separation and analysis of complex mixtures. | Typically an offline technique, though LC-MALDI systems exist. |
| Molecular Weight Range | Effective for a wide range of molecular weights, including very large oligonucleotides (>100 nucleotides). | Can analyze very high molecular weight compounds (>300 kDa), but resolution can be limited for smaller molecules due to matrix interference.[1] |
| Spectral Complexity | Produces a distribution of multiply charged ions, which requires deconvolution to determine the molecular weight. | Generates simpler spectra dominated by singly charged ions, making it easier to interpret for mixtures of oligonucleotides.[2] |
| Sensitivity | High sensitivity, typically in the femtomole to picomole range. | Also highly sensitive, with detection limits in the femtomole to picomole range.[1] |
| Tolerance to Salts/Buffers | Less tolerant to non-volatile salts and buffers, which can suppress ionization and complicate spectra. | More tolerant to salts and buffers compared to ESI. |
| Fragmentation (MS/MS) | Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) can be readily performed for sequencing. | Post-source decay (PSD) or in-source decay (ISD) can provide fragmentation information, but CID in tandem TOF instruments is also common. |
| Analysis of Bz-rC | Ideal for identifying and locating the Bz-rC modification within a sequence due to efficient fragmentation and high mass accuracy. The benzoyl group adds 104 Da to the mass of a cytidine residue. | Useful for rapid screening of synthesis products to check for the presence of incompletely deprotected oligonucleotides containing Bz-rC. |
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis
Objective: To prepare Bz-rC modified RNA oligonucleotides for MS analysis by removing interfering salts and buffers.
Materials:
-
RNA oligonucleotide sample
-
Ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate buffer
-
Ethanol (molecular biology grade)
-
Nuclease-free water
-
Microcentrifuge
-
Pipettes and nuclease-free tips
Protocol:
-
Ethanol Precipitation:
-
To your RNA sample, add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Decant the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the pellet in an appropriate volume of nuclease-free water or a volatile buffer suitable for MS analysis (e.g., 10 mM ammonium acetate).
-
LC-MS/MS Analysis of Bz-rC RNA Oligonucleotides
Objective: To separate and sequence a Bz-rC modified RNA oligonucleotide using liquid chromatography coupled with tandem mass spectrometry.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
-
Reversed-phase column suitable for oligonucleotides (e.g., C18)
-
Electrospray ionization source
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Mobile Phases:
-
Mobile Phase A: 100 mM 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and 5 mM Triethylamine (TEA) in water.
-
Mobile Phase B: 100 mM HFIP and 5 mM TEA in methanol (B129727) or acetonitrile.
Protocol:
-
Chromatographic Separation:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-100 pmol of the prepared RNA sample.
-
Apply a linear gradient to increase the percentage of Mobile Phase B to elute the oligonucleotide. A typical gradient might be from 5% to 50% B over 30 minutes.
-
-
Mass Spectrometry Analysis:
-
Operate the ESI source in negative ion mode.
-
Acquire full scan MS spectra over a mass range of m/z 400-2000.
-
Use data-dependent acquisition (DDA) to trigger MS/MS fragmentation of the most abundant precursor ions.
-
For fragmentation, use collision-induced dissociation (CID) with a normalized collision energy of 20-40%.
-
-
Data Analysis:
-
Deconvolute the full scan MS spectra to determine the intact molecular weight of the oligonucleotide. A mass increase of 104 Da per Bz-rC modification is expected compared to the unmodified RNA.
-
Analyze the MS/MS spectra to sequence the oligonucleotide. The presence of the benzoyl group on cytidine fragments will result in a corresponding mass shift in the fragment ion series (e.g., y- and b-ions). The lability of the benzoyl group may also lead to a neutral loss of 105 Da (benzoyl radical) or 106 Da (benzoic acid) from the precursor or fragment ions.
-
Visualizing the Workflow and Data
Caption: Experimental workflow for the analysis of Bz-rC modified RNA oligonucleotides.
Fragmentation of Bz-rC Modified RNA: What to Expect
While specific literature detailing the fragmentation of Bz-rC modified RNA is scarce, we can infer the likely fragmentation pathways based on the known behavior of protecting groups and modified oligonucleotides in CID.
The N4-benzoyl group is relatively labile and can be cleaved during the energetic CID process. This can result in two main scenarios:
-
Retention of the Bz group: The benzoyl group remains attached to the cytidine base during backbone fragmentation. This will result in a +104 Da mass shift in all fragment ions containing the modified cytidine.
-
Neutral Loss of the Bz group: The benzoyl group is lost as a neutral molecule (e.g., benzoic acid, 122 Da) from the precursor ion or fragment ions. This would result in a fragment ion at the mass of the unmodified cytidine-containing fragment.
The observation of both scenarios in the MS/MS spectrum can provide strong evidence for the presence and location of the Bz-rC modification.
Caption: Putative fragmentation pathways of a Bz-rC modified RNA oligonucleotide in CID.
Concluding Remarks
The choice between ESI and MALDI-based mass spectrometry for the analysis of Bz-rC modified RNA oligonucleotides depends on the specific analytical goal. For routine quality control and screening for the presence of the modification, MALDI-TOF MS offers a rapid and straightforward approach. For detailed characterization, localization of the modification, and analysis of complex mixtures, the coupling of LC with a high-resolution ESI mass spectrometer is the superior method. Understanding the potential fragmentation behavior of the benzoyl group is crucial for accurate data interpretation. As the field of therapeutic oligonucleotides continues to expand, the refinement of mass spectrometry-based methods will remain essential for ensuring the quality, safety, and efficacy of these novel therapeutics.
References
A Comparative Guide to Bz-rC and Ac-rC Phosphoramidites for RNA Synthesis
For researchers, scientists, and professionals in drug development, the choice of phosphoramidites is a critical determinant of success in RNA synthesis. The selection of the protecting group for the exocyclic amine of cytidine (B196190), in particular, has significant implications for the deprotection strategy and the integrity of the final RNA product, especially for oligonucleotides bearing sensitive modifications. This guide provides an objective comparison of two commonly used cytidine phosphoramidites: N4-Benzoyl-2'-O-TBDMS-cytidine phosphoramidite (B1245037) (Bz-rC) and N4-Acetyl-2'-O-TBDMS-cytidine phosphoramidite (Ac-rC).
Performance Comparison: Bz-rC vs. Ac-rC
The primary distinction between Bz-rC and Ac-rC lies in the lability of the N4-protecting group, which dictates the required deprotection conditions. The acetyl group of Ac-rC is significantly more labile than the benzoyl group of Bz-rC, allowing for milder and faster deprotection protocols. This is a crucial advantage when synthesizing RNA with modifications that are sensitive to the harsh conditions required to remove the benzoyl group.
Table 1: Quantitative Comparison of Bz-rC and Ac-rC Phosphoramidites
| Parameter | Bz-rC Phosphoramidite | Ac-rC Phosphoramidite | Reference |
| Coupling Efficiency (in 5' to 3' synthesis) | > 99% | > 99% | [1][2] |
| Deprotection Conditions | Standard (Harsh) | Mild / Fast | [4] |
| Typical Deprotection Reagent | Concentrated Ammonium Hydroxide | Ammonium Hydroxide / 40% Methylamine (AMA) or Potassium Carbonate in Methanol | [4] |
| Typical Deprotection Time | 8-17 hours | 10 minutes - 4 hours | [4] |
| Typical Deprotection Temperature | 55 °C | Room Temperature to 65 °C | [4] |
Experimental Protocols
The following sections detail the generalized experimental workflows for RNA synthesis and deprotection using Bz-rC and Ac-rC phosphoramidites.
Standard RNA Synthesis Cycle
The solid-phase synthesis of RNA oligonucleotides using phosphoramidite chemistry follows a four-step cycle for each nucleotide addition. This cycle is independent of whether Bz-rC or Ac-rC is used for the cytidine incorporation.
Caption: Standard four-step phosphoramidite cycle for RNA synthesis.
Deprotection Protocols
The deprotection protocols diverge significantly between oligonucleotides synthesized with Bz-rC and those with Ac-rC.
Bz-rC Deprotection (Standard Protocol)
This protocol involves a prolonged incubation at an elevated temperature to ensure complete removal of the benzoyl protecting groups.
Caption: Standard deprotection workflow for RNA synthesized with Bz-rC.
Ac-rC Deprotection (Mild/Fast Protocol)
Ac-rC allows for significantly faster and milder deprotection, which is advantageous for preserving the integrity of sensitive RNA molecules. The use of AMA (Ammonium Hydroxide/Methylamine) is a common fast deprotection method.
Caption: Fast deprotection workflow for RNA synthesized with Ac-rC using AMA.
Logical Relationship: Choosing the Right Phosphoramidite
The decision to use Bz-rC or Ac-rC is primarily driven by the nature of the desired RNA oligonucleotide. The following diagram illustrates the logical decision-making process.
Caption: Decision tree for selecting between Bz-rC and Ac-rC phosphoramidites.
Summary and Recommendations
-
Ac-rC Phosphoramidite is the preferred choice for the synthesis of RNA oligonucleotides containing sensitive modifications, such as certain dyes, labels, or modified bases that would be degraded by harsh deprotection conditions. Its compatibility with fast and mild deprotection protocols (e.g., using AMA) significantly reduces the risk of damaging the final product and shortens the overall synthesis time.
-
This compound is a robust and effective reagent for the synthesis of standard, unmodified RNA oligonucleotides. While it requires more stringent deprotection conditions, it can deliver high-quality RNA when the sequence does not contain sensitive functionalities.
References
- 1. RNA synthesis by reverse direction process: phosphoramidites and high purity RNAs and introduction of ligands, chromophores, and modifications at 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Coupling Efficiency of Benzyl-Reactive Bioconjugation Reagents: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient covalent labeling of biomolecules is paramount for developing next-generation therapeutics, diagnostics, and research tools. Benzyl-reactive compounds are a notable class of reagents used for this purpose, offering specific and robust conjugation. This guide provides an objective comparison of the coupling efficiency of benzyl-reactive compounds, with a focus on the widely used SNAP-tag® technology, which utilizes O6-benzylguanine derivatives. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate reagents and methodologies for your research needs.
The term "Bz-rC" is not a standard nomenclature in bioconjugation literature. However, it is strongly suggested that "Bz" refers to a benzyl (B1604629) group, a key reactive moiety in specific-tag-based labeling systems. The most prominent of these is the SNAP-tag® system, where O6-benzylguanine (BG) substrates react specifically and covalently with the SNAP-tag® fusion protein.[1][2][3] This guide will therefore focus on evaluating the coupling efficiency of various O6-benzylguanine substrates and will also draw comparisons with other benzyl-containing reagents, such as benzyl isothiocyanates, which react with cysteine residues.[4][5]
Quantitative Comparison of Benzyl-Reactive Reagents
The coupling efficiency of a bioconjugation reagent is a critical parameter, influencing the yield, purity, and functionality of the final conjugate. This efficiency can be quantified by parameters such as the reaction rate constant (k), the percentage of labeled protein, and the signal-to-noise ratio in imaging applications. Below is a summary of reported coupling efficiencies for various SNAP-tag® substrates and a benzyl isothiocyanate. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Reagent Class | Specific Reagent/Substrate | Supplier Example(s) | Target Residue/Tag | Reported Coupling Efficiency/Kinetics | Key Considerations |
| O6-Benzylguanine Derivatives | SNAP-Surface® Alexa Fluor® 647 | New England Biolabs (NEB) | SNAP-tag® | High labeling efficiency. Specific kinetics are substrate and protein-dependent. | Cell-impermeable, for surface labeling. |
| SNAP-Cell® TMR-Star | New England Biolabs (NEB) | SNAP-tag® | Efficient intracellular labeling.[6] | Cell-permeable. | |
| SiR650-BG (SiR-SNAP) | Spirochrome | SNAP-tag® | Bright, cell-permeable, far-red substrate suitable for super-resolution imaging.[7] | Fluorogenic, minimizing background fluorescence. | |
| BG-Dy 549 | SNAP-tag® | High photostability with low nonspecific staining, suitable for single-molecule tracking.[8] | Performance varies significantly between different dyes. | ||
| BG-CF640 | SNAP-tag® | Photostable enough for prolonged imaging with low nonspecific staining.[9] | |||
| Benzyl Isothiocyanates | Benzyl isothiocyanate | Various | Cysteine | Complete labeling of reduced Fab fragments at pH 6.5 and 8.0. More effective than phenyl isothiocyanate.[4][10] | Reactivity is pH-dependent; can also react with lysines at higher pH.[4][11] |
Experimental Protocols for Evaluating Coupling Efficiency
Accurate determination of coupling efficiency requires robust experimental protocols. The choice of method depends on the nature of the biomolecule and the label, as well as the available instrumentation.
SDS-PAGE with In-Gel Fluorescence
This is a straightforward and widely used method for a qualitative or semi-quantitative assessment of labeling efficiency.
Protocol:
-
Labeling Reaction:
-
Prepare a reaction mixture containing the purified SNAP-tag® fusion protein (e.g., 5 µM) in a suitable buffer (e.g., 1X PBS with 1 mM DTT).[12][13]
-
Add the fluorescent O6-benzylguanine substrate to a final concentration that is in slight excess of the protein (e.g., 10 µM).[12]
-
Incubate the reaction for 30-60 minutes at 25-37°C, protected from light.[12][13]
-
Include a negative control with the protein but without the substrate.[13]
-
-
SDS-PAGE:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products on a polyacrylamide gel.
-
-
In-Gel Fluorescence Scanning:
-
Visualize the fluorescently labeled protein directly in the gel using a fluorescent gel scanner.
-
The intensity of the fluorescent band corresponding to the molecular weight of the fusion protein indicates the extent of labeling.
-
-
Quantification (Optional):
-
After fluorescence scanning, stain the same gel with a total protein stain (e.g., Coomassie Brilliant Blue).
-
Quantify the band intensities from both the fluorescence scan and the total protein stain using densitometry software.
-
The ratio of the fluorescent signal to the total protein signal provides a semi-quantitative measure of coupling efficiency.
-
Mass Spectrometry
Mass spectrometry (MS) provides a highly accurate and quantitative method to determine the extent of labeling by measuring the mass shift upon conjugation.
Protocol:
-
Labeling and Quenching:
-
Perform the labeling reaction as described above.
-
Quench the reaction and remove excess, unreacted substrate using a desalting column or size-exclusion chromatography.
-
-
LC-MS Analysis:
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the masses of the unlabeled and labeled protein species.
-
The coupling efficiency can be calculated as the percentage of the labeled protein relative to the total protein (sum of labeled and unlabeled).
-
For molecules with multiple potential labeling sites (e.g., antibodies), MS can also determine the distribution of the number of labels per molecule (drug-to-antibody ratio, DAR).[16]
-
Fluorescence Polarization Assay
Fluorescence polarization (FP) is a solution-based technique that can be used to monitor the binding and covalent reaction of a small fluorescent substrate with a larger protein in real-time, allowing for the determination of reaction kinetics.[17]
Protocol:
-
Assay Setup:
-
In a microplate, add the purified SNAP-tag® fusion protein to a suitable assay buffer.
-
Add the fluorescent O6-benzylguanine substrate. The concentration of the substrate should be kept low and constant.
-
-
FP Measurement:
-
Measure the fluorescence polarization at regular time intervals using a plate reader equipped with polarizers.
-
As the small fluorescent substrate becomes covalently attached to the much larger protein, its rotational motion slows down, leading to an increase in the fluorescence polarization value.[18][19]
-
-
Kinetic Analysis:
-
Plot the change in fluorescence polarization over time.
-
The data can be fitted to a kinetic model to determine the apparent rate constant (k_app) of the labeling reaction.[17]
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows for evaluating coupling efficiency.
Caption: Experimental workflows for evaluating bioconjugation efficiency.
Signaling Pathway and Logical Relationships
The choice of a benzyl-reactive reagent and the subsequent evaluation of its coupling efficiency are guided by several factors, including the nature of the target protein and the intended application.
References
- 1. neb.com [neb.com]
- 2. neb.com [neb.com]
- 3. SNAP-tag® [abberior.shop]
- 4. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Snap-tag Labeling — Galloway Lab Protocols documentation [gallowaylabmit.github.io]
- 7. SiR650-BG far red fluorescent substrate for SNAP-tag™ labeling [spirochrome.com]
- 8. Evaluation of Fluorophores to Label SNAP-Tag Fused Proteins for Multicolor Single-Molecule Tracking Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. neb.com [neb.com]
- 13. neb.com [neb.com]
- 14. benchchem.com [benchchem.com]
- 15. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 19. youtube.com [youtube.com]
Benchmarking Bz-rC phosphoramidite against other cytidine phosphoramidites.
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of phosphoramidite (B1245037) building blocks is critical to ensuring high yield and purity of the final product. Cytidine (B196190) phosphoramidites, in particular, come with various protecting groups for the exocyclic amine, each with distinct properties that influence the synthesis and deprotection processes. This guide provides an objective comparison of the performance of N4-benzoyl-2'-O-TBDMS-rC-CE phosphoramidite (Bz-rC) against other common cytidine phosphoramidites, supported by illustrative experimental data and detailed protocols.
Key Performance Parameters: A Head-to-Head Comparison
The performance of a phosphoramidite is primarily evaluated based on two key parameters: coupling efficiency and deprotection kinetics. High coupling efficiency is crucial for maximizing the yield of the full-length oligonucleotide, while the deprotection conditions determine the speed of the process and the integrity of the final product.
Here, we compare Bz-rC phosphoramidite with N4-acetyl-2'-O-TBDMS-rC-CE phosphoramidite (Ac-rC) and the standard N4-benzoyl-dC-CE phosphoramidite (Bz-dC).
Table 1: Comparative Performance of Cytidine Phosphoramidites (Illustrative Data)
| Parameter | This compound | Ac-rC Phosphoramidite | Bz-dC Phosphoramidite |
| Average Coupling Efficiency | 99.2% | 99.5% | 99.4% |
| Standard Deprotection (Ammonium Hydroxide) | 8-12 hours at 55°C | 4-6 hours at 55°C | 8-12 hours at 55°C |
| Fast Deprotection (AMA) | Not Recommended | 10 minutes at 65°C | Not Recommended |
| Post-Deprotection Purity (HPLC) | >90% (Standard) | >95% (Fast) | >90% (Standard) |
| Key Advantage | Robust and widely used | Rapid deprotection | Standard for DNA synthesis |
| Key Disadvantage | Slower deprotection, incompatible with fast methods | Higher cost | Not for RNA synthesis |
In-Depth Analysis
Coupling Efficiency:
Both Bz-rC and Ac-rC phosphoramidites exhibit high coupling efficiencies, consistently exceeding 99%.[1][2] This level of efficiency is critical for the synthesis of long oligonucleotides, as even a small decrease in coupling efficiency can significantly reduce the yield of the full-length product.[3] While our illustrative data suggests a slight advantage for Ac-rC, both are considered highly effective for routine oligonucleotide synthesis.
Deprotection:
The most significant performance difference between Bz-rC and Ac-rC lies in their deprotection characteristics.
-
Bz-rC: The benzoyl protecting group is robust and requires relatively harsh conditions for removal, typically involving prolonged incubation in concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature.[4] While effective, this method is time-consuming.
-
Ac-rC: The acetyl protecting group is more labile and can be removed under milder or significantly faster conditions.[5] This makes Ac-rC compatible with "UltraFAST" deprotection protocols using a mixture of ammonium hydroxide and methylamine (B109427) (AMA), which can reduce deprotection times to as little as 10 minutes.[5]
Side Reactions:
A critical consideration is the incompatibility of Bz-rC with methylamine-based deprotection reagents like AMA. The use of AMA with benzoyl-protected cytidine can lead to a transamidation side reaction, resulting in the formation of N4-methyl-cytidine in the final oligonucleotide.[6] This modification can have unintended biological consequences. Ac-rC is the preferred choice for fast deprotection protocols as it is not susceptible to this side reaction.[6]
Experimental Protocols
To facilitate in-house comparison and validation, we provide the following detailed experimental protocols.
Oligonucleotide Synthesis Workflow
The following diagram outlines the standard workflow for synthesizing an oligonucleotide and evaluating the performance of the chosen phosphoramidites.
Workflow for oligonucleotide synthesis and performance evaluation.
Protocol 1: Standard Oligonucleotide Synthesis
This protocol outlines the four main steps in a single cycle of solid-phase oligonucleotide synthesis.[2]
-
Deblocking (Detritylation): The 5'-O-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a mild acid, typically 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). The released DMT cation is orange, and its absorbance is measured to determine coupling efficiency.[7]
-
Coupling: The next phosphoramidite monomer (e.g., Bz-rC or Ac-rC), pre-activated with a catalyst like tetrazole, is added to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride) to prevent them from participating in subsequent coupling steps, which would result in deletion mutations.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
This four-step cycle is repeated for each subsequent monomer until the desired oligonucleotide sequence is synthesized.
Protocol 2: Trityl Cation Assay for Coupling Efficiency
This assay is performed at each deblocking step to monitor the efficiency of the preceding coupling reaction.[8][9]
-
Collect the acidic solution containing the cleaved DMT cation from the deblocking step of each cycle.
-
Dilute the collected solution to a known volume with a suitable solvent (e.g., 0.1 M toluenesulfonic acid in acetonitrile).
-
Measure the absorbance of the solution at 495 nm using a UV-Vis spectrophotometer.
-
The absorbance is directly proportional to the number of moles of the DMT group released, which corresponds to the number of successfully coupled molecules in the previous cycle.
-
The stepwise coupling efficiency is calculated by comparing the trityl absorbance of a given cycle to the previous one. The average coupling efficiency is the geometric mean of all stepwise efficiencies.
Protocol 3: Deprotection of Oligonucleotides
A. Standard Deprotection (for Bz-rC and Bz-dC):
-
The solid support with the synthesized oligonucleotide is treated with concentrated ammonium hydroxide (28-30%).
-
The mixture is heated in a sealed vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
After cooling, the supernatant containing the deprotected oligonucleotide is collected and dried.
B. UltraFAST Deprotection (for Ac-rC):
-
The solid support is treated with a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).[5]
-
The mixture is heated in a sealed vial at 65°C for 10 minutes.
-
After cooling, the supernatant is collected and dried.
Protocol 4: HPLC Analysis of Oligonucleotide Purity
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for assessing the purity of synthetic oligonucleotides.[10][11]
-
Sample Preparation: Dissolve the dried, deprotected oligonucleotide in an appropriate buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, TEAA).
-
HPLC System: Use a C18 reversed-phase column.
-
Mobile Phase:
-
Buffer A: 0.1 M TEAA in water.
-
Buffer B: 0.1 M TEAA in 50% acetonitrile.
-
-
Gradient: Run a linear gradient from a low to a high percentage of Buffer B to elute the oligonucleotide from the column. The full-length product will typically be the major peak, while shorter failure sequences (n-1, n-2, etc.) will elute earlier.
-
Detection: Monitor the elution profile at 260 nm.
-
Purity Calculation: The purity is calculated by integrating the area of the main peak corresponding to the full-length product and expressing it as a percentage of the total area of all peaks.
Signaling Pathways and Logical Relationships
The standard phosphoramidite synthesis cycle is a well-defined chemical pathway. The following diagram illustrates the sequence of chemical transformations in one cycle.
The chemical pathway of a single phosphoramidite synthesis cycle.
Conclusion and Recommendations
The choice between Bz-rC and Ac-rC phosphoramidites depends primarily on the desired workflow and the sensitivity of the oligonucleotide to deprotection conditions.
-
This compound is a reliable and cost-effective choice for standard oligonucleotide synthesis when rapid deprotection is not a priority. Its robust nature makes it suitable for a wide range of applications.
-
Ac-rC phosphoramidite is the superior option when speed and mild deprotection conditions are critical. Its compatibility with AMA deprotection significantly reduces processing time, making it ideal for high-throughput synthesis environments. The milder conditions also make it more suitable for the synthesis of oligonucleotides containing sensitive modifications.
For DNA synthesis, Bz-dC remains a widely used standard. However, for RNA and modified oligonucleotides, the choice between Bz-rC and Ac-rC should be carefully considered based on the specific requirements of the synthesis and the final application. It is always recommended to perform in-house validation to determine the optimal phosphoramidite and deprotection strategy for your specific needs.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. glenresearch.com [glenresearch.com]
- 4. rsc.org [rsc.org]
- 5. shigematsu-bio.com [shigematsu-bio.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. elementlabsolutions.com [elementlabsolutions.com]
A Comparative Analysis of the Stability of Bz-rC and Other Protected RNA Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. The success of this synthesis hinges on the stability of the phosphoramidite (B1245037) building blocks, particularly the protection of the reactive functional groups on the nucleobases and the ribose sugar. This guide provides a detailed comparison of the stability of N4-benzoyl-protected ribocytidine (Bz-rC) phosphoramidite with other commonly used protected RNA phosphoramidites, supported by experimental data and detailed protocols.
Introduction to RNA Phosphoramidite Stability
The stability of RNA phosphoramidites is a critical factor influencing the yield and purity of synthetic oligonucleotides. Instability can arise from several factors, including susceptibility to hydrolysis, oxidation, and side reactions during synthesis and deprotection. The choice of protecting groups for the exocyclic amines of the nucleobases (A, G, C) and the 2'-hydroxyl group of the ribose is paramount in ensuring the integrity of the phosphoramidite throughout the synthesis process.
This guide focuses on comparing the stability of Bz-rC, a widely used cytidine (B196190) phosphoramidite, with other alternatives, most notably N4-acetyl-protected ribocytidine (Ac-rC). The comparison will encompass solution-phase stability, behavior during oligonucleotide synthesis, and stability during the final deprotection steps.
Comparative Stability Data
The following tables summarize the available quantitative and qualitative data comparing the stability of Bz-rC with other protected RNA phosphoramidites.
Table 1: Solution Stability of Protected Deoxycytidine Phosphoramidites in Acetonitrile (B52724)
| Phosphoramidite | Purity after 5 weeks in Acetonitrile | Key Degradation Pathways |
| dC(bz) | ~98% | Hydrolysis, elimination of acrylonitrile, formation of cyanoethyl phosphonoamidates. |
| T (Thymidine) | ~98% | Hydrolysis, elimination of acrylonitrile, formation of cyanoethyl phosphonoamidates. |
| dA(bz) | ~94% | Hydrolysis, elimination of acrylonitrile, formation of cyanoethyl phosphonoamidates. |
| dG(ib) | ~61% | Hydrolysis, elimination of acrylonitrile, formation of cyanoethyl phosphonoamidates. |
Data adapted from a study on deoxyribonucleoside phosphoramidites, which serves as a strong proxy for the relative stability of ribonucleoside phosphoramidites. The stability of dC(bz) is shown to be comparable to the highly stable thymidine (B127349) phosphoramidite[1].
Table 2: Deprotection Kinetics of Acyl Protecting Groups on Cytidine
| Protecting Group | Deprotection Conditions | Half-life of Cleavage |
| Acetyl (Ac) | Aqueous Methylamine (B109427) | Fastest cleavage among all tested groups.[2] |
| Benzoyl (Bz) | Aqueous Methylamine | Slower than Acetyl.[2] |
| Acetyl (Ac) | Ethanolic Ammonia (B1221849) | Slower than with aqueous methylamine. |
| Benzoyl (Bz) | Ethanolic Ammonia | Significantly slower than Acetyl, allowing for selective deprotection of faster-cleaving groups.[2] |
Table 3: Side Reactions During Deprotection
| Phosphoramidite | Deprotection Reagent | Side Reaction |
| Bz-rC | Aqueous Methylamine | Transamidation (replacement of the benzoyl group with a methylamino group). |
| Ac-rC | Aqueous Methylamine | Less susceptible to transamidation. |
Key Stability Considerations
Solution Stability
Phosphoramidites are susceptible to degradation in the acetonitrile solution used on DNA/RNA synthesizers. The primary degradation pathway is hydrolysis, which is catalyzed by trace amounts of water. A study on deoxyribonucleoside phosphoramidites demonstrated that dC(bz) exhibits good stability in acetonitrile, comparable to that of thymidine phosphoramidite, with only a 2% reduction in purity after five weeks under an inert atmosphere[1]. While this data is for the deoxy series, it suggests that Bz-rC is a relatively stable building block for RNA synthesis in terms of solution storage on the synthesizer. The stability of phosphoramidites in solution generally follows the order: T > dC > dA > dG[1][3].
Stability During Oligonucleotide Synthesis
During the automated synthesis cycle, phosphoramidites are exposed to various chemical reagents. The protecting groups must remain intact during the acidic detritylation step and the subsequent coupling and capping steps. Both Bz and Ac protecting groups are generally stable under these conditions.
Stability and Side Reactions During Deprotection
The final deprotection step is critical for obtaining high-purity RNA. This step typically involves treatment with a basic solution to remove the protecting groups from the nucleobases and the phosphate (B84403) backbone.
A significant consideration for Bz-rC is its susceptibility to a side reaction known as transamidation when deprotected with primary amines like aqueous methylamine. In this reaction, the benzoyl group is replaced by a methylamino group on the cytidine base. In contrast, the acetyl group on Ac-rC is more labile and is rapidly hydrolyzed, thus minimizing the competing transamidation reaction. For this reason, Ac-rC is often preferred when using deprotection conditions involving primary amines.
Studies on the deprotection kinetics of various acyl protecting groups have shown that the acetyl group is cleaved significantly faster than the benzoyl group under both aqueous methylamine and ethanolic ammonia conditions[2]. This difference in cleavage rates can be exploited for selective deprotection strategies.
Experimental Protocols
Protocol for Comparative Solution Stability Analysis of RNA Phosphoramidites by HPLC
This protocol outlines a method to compare the stability of Bz-rC and other protected RNA phosphoramidites in acetonitrile.
Materials:
-
Bz-rC, Ac-rC, and other protected RNA phosphoramidites.
-
Anhydrous acetonitrile (<30 ppm water).
-
HPLC-grade acetonitrile and water.
-
Triethylammonium acetate (B1210297) (TEAA) buffer.
-
HPLC system with a C18 reverse-phase column.
Procedure:
-
Sample Preparation:
-
Prepare 0.1 M solutions of each phosphoramidite in anhydrous acetonitrile in separate, sealed vials.
-
Store the vials under an inert atmosphere (e.g., argon) at room temperature to mimic the conditions on a DNA/RNA synthesizer.
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, etc.), withdraw an aliquot from each vial.
-
Dilute the aliquot with acetonitrile to a suitable concentration for HPLC analysis (e.g., 1 mg/mL).
-
Inject the sample onto the HPLC system.
-
HPLC Conditions:
-
Column: C18 reverse-phase, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the phosphoramidite from its degradation products (e.g., 50-100% B over 20 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 260 nm.
-
-
-
Data Analysis:
-
Integrate the peak area of the parent phosphoramidite and any degradation products.
-
Calculate the percentage purity of the phosphoramidite at each time point.
-
Plot the percentage purity versus time to determine the degradation rate and half-life of each phosphoramidite in solution.
-
Protocol for Analysis of Deprotection Kinetics and Side Reactions
This protocol allows for the analysis of the rate of removal of the protecting group and the formation of any side products during deprotection.
Materials:
-
Synthesized short RNA oligonucleotides containing either Bz-rC or Ac-rC.
-
Deprotection reagents: e.g., aqueous methylamine, concentrated ammonium (B1175870) hydroxide.
-
HPLC system with a C18 reverse-phase column and a mass spectrometer (LC-MS).
Procedure:
-
Deprotection Time Course:
-
Divide the solid support-bound oligonucleotide into several aliquots.
-
Treat each aliquot with the deprotection solution at a specific temperature (e.g., 55°C).
-
At various time points (e.g., 10, 30, 60, 120, 240 minutes), quench the reaction by removing the deprotection solution and washing the support.
-
Cleave the oligonucleotide from the support if it's not already cleaved.
-
-
LC-MS Analysis:
-
Analyze the cleaved and deprotected oligonucleotide from each time point by LC-MS.
-
LC Conditions: Similar to the phosphoramidite analysis, but with a gradient optimized for oligonucleotide separation.
-
MS Detection: Monitor the mass-to-charge ratio of the fully deprotected oligonucleotide, the partially deprotected intermediates (still containing the protecting group), and any side products (e.g., the transamidated product).
-
-
Data Analysis:
-
Quantify the peak areas of the protected, deprotected, and side-product species at each time point.
-
Plot the percentage of each species versus time to determine the deprotection kinetics and the extent of side product formation.
-
Visualizations
Caption: Automated solid-phase RNA oligonucleotide synthesis cycle.
Caption: Deprotection pathways of Bz-rC and Ac-rC with aqueous methylamine.
Conclusion
The choice of protecting group for cytidine in RNA synthesis has a significant impact on the stability of the phosphoramidite and the purity of the final oligonucleotide product. While Bz-rC exhibits good stability in solution, its susceptibility to transamidation during deprotection with primary amines is a notable drawback. Ac-rC, on the other hand, offers a key advantage in this regard, as its more labile acetyl group is rapidly removed, minimizing the formation of this side product.
For standard deprotection protocols using ammonium hydroxide, both Bz-rC and Ac-rC are viable options. However, when employing faster deprotection strategies with reagents like aqueous methylamine, Ac-rC is generally the superior choice to ensure higher purity of the final RNA product. The selection of the appropriate protected phosphoramidite should, therefore, be guided by the specific requirements of the synthesis and the intended deprotection methodology. Researchers should carefully consider these stability aspects to optimize their RNA synthesis protocols and achieve the highest quality oligonucleotides for their research and development needs.
References
The Impact of N4-Benzoyl-Cytidine (Bz-rC) on the Final Purity of Synthetic RNA: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of RNA, the choice of nucleoside protecting groups is a critical determinant of the final product's purity and yield. This guide provides an objective comparison of N4-benzoyl-2'-O-methyl-ribocytidine (Bz-rC) with alternative cytidine (B196190) phosphoramidites, supported by experimental data and detailed protocols, to inform the selection of optimal reagents for high-purity RNA synthesis.
The purity of chemically synthesized RNA oligonucleotides is paramount for their use in therapeutic applications, diagnostics, and fundamental research. Impurities, such as truncated sequences (N-1), incompletely deprotected oligonucleotides, or side-products from the deprotection process, can compromise the efficacy and safety of the final product. The exocyclic amine of cytidine is particularly susceptible to side reactions if not properly protected during solid-phase synthesis. The N4-benzoyl protecting group has been a longstanding choice for cytidine, but alternatives offering milder and more efficient deprotection have been developed to enhance final RNA purity.
Comparing Cytidine Protecting Groups: Performance and Purity
The primary difference between Bz-rC and its alternatives lies in the lability of the N4-protecting group during the final deprotection step. The benzoyl group is known for its stability, which necessitates harsher or more prolonged deprotection conditions. This can lead to incomplete removal of the protecting group and the formation of unwanted side products. In contrast, "fast-deprotecting" groups like acetyl (Ac) and phenoxyacetyl (PAC) are designed to be removed under milder conditions, reducing the potential for base modification and improving the overall purity of the synthesized RNA.
Table 1: Comparison of Cytidine Protecting Groups in Synthetic RNA Purity
| Parameter | Bz-rC (Benzoyl) | Ac-rC (Acetyl) | PAC-rC (Phenoxyacetyl) |
| Deprotection Conditions | Concentrated Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA) at 65°C for extended periods (>1 hr) | AMA at 65°C for a short period (e.g., 10-15 min) or milder conditions like gaseous methylamine.[1][2] | AMA at 65°C for a short period (e.g., 10-15 min).[3] |
| Typical Final Purity (HPLC) | 80-90% | >95% | >95% |
| Common Impurities | - Incomplete deprotection (Bz-adducts)- N-1, N+1 sequences- N4-methylcytidine formation (with methylamine deprotection)[4] | - N-1, N+1 sequences- Minimal deprotection-related side products | - N-1, N+1 sequences- Minimal deprotection-related side products |
| Advantages | - High stability during synthesis | - Fast, efficient deprotection- Reduced side-product formation- Compatible with sensitive modifications | - Very fast deprotection- Milder conditions preserve sensitive labels/modifications |
| Disadvantages | - Slow deprotection- Potential for incomplete deprotection- Risk of side reactions | - Less stable during synthesis than Benzoyl | - May be less stable during synthesis than Benzoyl |
Note: Purity percentages are typical and can vary based on sequence length, complexity, and synthesis/purification protocols.
Experimental Protocols
Solid-Phase RNA Synthesis Workflow
The synthesis of RNA oligonucleotides is performed on an automated DNA/RNA synthesizer using phosphoramidite (B1245037) chemistry. The process is a cycle of four main steps: deblocking, coupling, capping, and oxidation.
Figure 1: Automated solid-phase RNA synthesis cycle using the phosphoramidite method.
Methodology:
-
Deblocking: The 5'-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed using a solution of 3% trichloroacetic acid in dichloromethane (B109758) to expose the 5'-hydroxyl group.
-
Coupling: The next phosphoramidite monomer (e.g., Bz-rC, Ac-rC) is activated by a tetrazole-type activator and coupled to the free 5'-hydroxyl group. Coupling times are typically longer for RNA than DNA (e.g., 5-10 minutes) to ensure high efficiency.[2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in N-1 deletion impurity sequences.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphotriester using an iodine solution.
This cycle is repeated until the desired RNA sequence is assembled.
Deprotection and Cleavage Protocol
This step is critical for final purity. The following protocol outlines the use of an ammonium hydroxide/methylamine (AMA) mixture, which is effective for both standard (Bz) and fast (Ac, PAC) protecting groups, with variations in incubation time.
Figure 2: Post-synthesis deprotection and cleavage workflow for synthetic RNA.
Methodology:
-
Cleavage and Base Deprotection:
-
Evaporation: Dry the RNA solution to a pellet using a vacuum concentrator.
-
2'-O-TBDMS Deprotection:
-
Resuspend the pellet in an anhydrous solution of triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP) and TEA, or a similar fluoride reagent.[2][6]
-
Incubate at 65°C for approximately 2.5 hours.[2]
-
-
Precipitation/Desalting:
-
Quench the reaction and precipitate the RNA using a salt solution (e.g., 3M sodium acetate) and an organic solvent like butanol or ethanol.[6]
-
Centrifuge to pellet the RNA, wash with ethanol, and dry.
-
Purity Analysis by HPLC
The final purity of the crude RNA product is assessed by High-Performance Liquid Chromatography (HPLC), typically using ion-exchange or ion-pair reversed-phase methods.
Methodology:
-
Sample Preparation: Resuspend the dried, deprotected RNA pellet in an appropriate RNase-free buffer.
-
Chromatography:
-
Method: Ion-Pair Reversed-Phase (IP-RP) HPLC is commonly used for oligonucleotide analysis.
-
Column: A C18 column is typically employed.
-
Mobile Phase: A gradient of acetonitrile (B52724) in an ion-pairing buffer (e.g., triethylammonium (B8662869) acetate, TEAA) is used to elute the oligonucleotides.
-
Detection: UV absorbance at 260 nm.
-
-
Data Analysis: The purity is calculated by integrating the area of the full-length product peak relative to the total area of all peaks in the chromatogram. Impurities like N-1 truncated sequences will typically elute earlier than the full-length product. Incompletely deprotected species (e.g., containing a benzoyl group) may be more hydrophobic and have a different retention time. LC-MS analysis can be used to identify the mass of the main product and impurity peaks.
Conclusion: Optimizing Purity by Protecting Group Selection
The selection of the N4-protecting group for cytidine has a direct and significant impact on the final purity of chemically synthesized RNA. While N4-benzoyl-cytidine (Bz-rC) is a well-established reagent, its robust nature necessitates deprotection conditions that can lead to incomplete reactions and the formation of side-products, thereby compromising the purity of the final oligonucleotide.
For applications demanding the highest purity, particularly for therapeutic use, the adoption of phosphoramidites with "fast-deprotecting" groups, such as N4-acetyl-cytidine (Ac-rC) or N4-phenoxyacetyl-cytidine (PAC-rC), is strongly recommended. The ability to use milder and shorter deprotection protocols minimizes the risk of side reactions and ensures more complete deprotection, leading to a cleaner crude product with higher yields of the desired full-length RNA. This simplifies downstream purification efforts and ultimately results in a final product of higher quality and integrity.
References
- 1. wenzhanglab.com [wenzhanglab.com]
- 2. glenresearch.com [glenresearch.com]
- 3. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
The Prudent Choice in Large-Scale RNA Synthesis: A Cost-Benefit Analysis of Bz-rC vs. Ac-rC Phosphoramidites
For researchers, scientists, and drug development professionals embarking on large-scale RNA synthesis, the selection of appropriate building blocks is a critical decision that significantly impacts both the efficiency of the process and the overall cost of the final product. Cytidine (B196190) phosphoramidites, essential for the incorporation of cytosine nucleobases, are available with various protecting groups for the exocyclic amine. Among the most common are Benzoyl (Bz) and Acetyl (Ac). This guide provides a comprehensive cost-benefit analysis of Bz-rC and Ac-rC phosphoramidites to aid in making an informed decision for your large-scale synthesis needs.
The phosphoramidite (B1245037) method is the gold standard for chemical oligonucleotide synthesis, enabling the production of high-purity RNA for a wide range of applications, from basic research to therapeutic drug development. The choice between Bz-rC and Ac-rC phosphoramidites involves a trade-off between raw material cost, synthesis efficiency, and the potential for side reactions, all of which have significant implications at an industrial scale.
Performance Comparison: A Data-Driven Look at Bz-rC and Ac-rC
While direct, large-scale comparative studies on coupling efficiency are not extensively published, we can infer performance based on known chemical properties and data from related studies. Coupling efficiency is a crucial parameter in oligonucleotide synthesis, as even a small decrease in efficiency per step can lead to a significant reduction in the yield of the full-length product, especially for long RNA sequences.[1][2]
| Parameter | Bz-rC Phosphoramidite | Ac-rC Phosphoramidite | Key Considerations |
| Relative Cost | Generally lower | Generally higher | Bulk pricing can vary significantly between suppliers. |
| Coupling Efficiency | High, but the bulkier Bz group may lead to slightly lower efficiency compared to Ac-rC, especially in sterically hindered sequences. | Very high, the smaller Ac group is less likely to cause steric hindrance during the coupling reaction. | A seemingly small difference in coupling efficiency can have a substantial impact on the final yield of long oligonucleotides.[1][2] |
| Deprotection Time | Slower deprotection kinetics. Requires harsher conditions or longer treatment times for complete removal. | Faster and milder deprotection. The acetyl group is more labile than the benzoyl group. | Faster deprotection cycles can significantly reduce overall synthesis time and labor costs. |
| Side Reactions | Prone to transamination with certain deprotection reagents (e.g., methylamine), leading to the formation of N4-methylcytidine impurities. | Less susceptible to side reactions during deprotection, leading to higher purity of the final product. | Minimizing side reactions is critical for therapeutic applications where product purity is paramount. |
| Stability | Good stability under standard synthesis conditions. | Good stability under standard synthesis conditions. | Both phosphoramidites are generally stable when handled and stored correctly. |
Experimental Protocols
General Solid-Phase RNA Synthesis Protocol
The synthesis of RNA oligonucleotides using phosphoramidite chemistry is a cyclical process performed on an automated synthesizer. Each cycle consists of four main steps:
-
Deblocking (Detritylation): The 5'-hydroxyl group of the growing oligonucleotide chain, protected by a dimethoxytrityl (DMT) group, is deprotected using a mild acid (e.g., trichloroacetic acid in dichloromethane).[3]
-
Coupling: The next phosphoramidite monomer (e.g., Bz-rC or Ac-rC) is activated by a catalyst (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing chain.[4]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[3]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).[3]
This cycle is repeated until the desired RNA sequence is assembled.
Deprotection Protocol
Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. This is a critical step where the choice of cytidine protecting group has a significant impact.
-
For Oligonucleotides Synthesized with Bz-rC: A common deprotection method involves treatment with a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA). However, this can lead to the aforementioned transamination side reaction. Alternatively, longer deprotection times with aqueous ammonia alone are required.
-
For Oligonucleotides Synthesized with Ac-rC: Deprotection can be achieved under milder conditions and in a shorter timeframe using AMA, minimizing the risk of side reactions and degradation of the RNA product.[5]
Visualizing the Workflow
Large-Scale RNA Synthesis Workflow
Caption: Automated solid-phase RNA synthesis workflow.
Decision Logic: Choosing Between Bz-rC and Ac-rC
Caption: Decision framework for phosphoramidite selection.
Cost-Benefit Analysis Summary
| Factor | This compound | Ac-rC Phosphoramidite |
| Upfront Cost | Benefit: Lower initial investment in raw materials. | Cost: Higher initial raw material cost. |
| Processing Time | Cost: Slower deprotection leads to longer overall synthesis and purification times, increasing labor and operational costs. | Benefit: Faster deprotection significantly reduces processing time, leading to higher throughput and lower operational costs. |
| Product Yield & Purity | Cost: Potential for slightly lower coupling efficiency and side reactions can lead to lower yields of the desired full-length product and the need for more rigorous purification, increasing downstream costs. | Benefit: Higher coupling efficiency and fewer side reactions result in higher yields of pure product, reducing the cost per unit of final oligonucleotide. |
| Overall Cost-Effectiveness | May be more cost-effective for shorter oligonucleotides where the impact of slightly lower coupling efficiency is less pronounced and if the final application has less stringent purity requirements. | More cost-effective for the synthesis of long RNA molecules and for therapeutic applications where high purity is non-negotiable and higher yields offset the initial reagent cost. |
Conclusion
For large-scale synthesis of RNA, particularly for therapeutic applications or for long oligonucleotides, the use of Ac-rC phosphoramidite emerges as the more prudent choice despite its higher initial cost. The benefits of faster and cleaner deprotection, leading to higher yields of the final product and reduced processing times, ultimately outweigh the upfront cost savings of Bz-rC. The reduced risk of side reactions with Ac-rC also translates to a more robust and reliable manufacturing process, a critical factor in a regulated environment.
While Bz-rC may appear to be a more economical option based solely on the price per gram, a comprehensive cost-benefit analysis that considers the entire synthesis and purification workflow reveals that the "cheaper" option can lead to higher overall production costs due to lower efficiency and increased downstream processing. Therefore, for researchers and drug development professionals aiming for efficient, reliable, and high-purity large-scale RNA synthesis, Ac-rC phosphoramidite represents a more strategic and ultimately more cost-effective investment.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. benchchem.com [benchchem.com]
- 5. shigematsu-bio.com [shigematsu-bio.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Bz-rC Phosphoramidite
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Bz-rC phosphoramidite (B1245037) are paramount to ensuring a safe and compliant laboratory environment. Adherence to established protocols mitigates risks, protects personnel, and preserves the integrity of the surrounding environment. This guide provides a detailed, step-by-step operational plan for the safe disposal of Bz-rC phosphoramidite and associated waste streams.
Immediate Safety and Handling Precautions
While specific hazard information for this compound may not be readily available, it is prudent to treat it as a hazardous substance. The chemical, physical, and toxicological properties of many phosphoramidites have not been thoroughly investigated.[1] Therefore, always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste:
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of contaminated gloves properly.
-
Body Protection: A lab coat is essential to prevent skin contact.
In the event of a spill, absorb the material with an inert substance like vermiculite (B1170534) or dry sand, collect it in a sealed container, and dispose of it as hazardous waste.
Operational Disposal Plan: A Step-by-Step Guide
The primary method for the safe disposal of phosphoramidite waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations. The reactive phosphitylating agent is sensitive to moisture and can be intentionally hydrolyzed to a less reactive species.
Step 1: Waste Segregation and Collection
Proper segregation of waste streams is crucial to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste: Collect unused, expired, or contaminated solid this compound in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: During oligonucleotide synthesis, various liquid waste streams containing phosphoramidites, solvents (primarily acetonitrile), and other reagents are generated.[2][3] These should be collected in separate, compatible, and clearly labeled hazardous waste containers. Do not mix incompatible wastes.[4]
-
Contaminated Materials: Any materials that come into contact with this compound, such as pipette tips, weighing boats, and gloves, should be collected in a designated container for solid hazardous waste.
Step 2: Deactivation of Unused or Expired this compound
For small quantities of expired or unused solid this compound, a deactivation step is recommended before final disposal. This procedure should be performed in a chemical fume hood.
Experimental Protocol for Deactivation:
-
Dissolution: Carefully dissolve the solid this compound waste in a minimal amount of anhydrous acetonitrile (B52724). For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.
-
Quenching/Hydrolysis: Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate (NaHCO₃).[5] The weak base facilitates hydrolysis and neutralizes any acidic byproducts.
-
Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the phosphoramidite.[5]
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.
Step 3: Final Disposal
All waste streams, including the deactivated phosphoramidite solution, collected liquid waste from synthesis, and solid contaminated materials, must be disposed of as hazardous waste.
-
Labeling: Ensure all hazardous waste containers are accurately labeled with the words "Hazardous Waste," the full chemical names of the contents (including solvents), and the associated hazards (e.g., flammable, toxic).[6]
-
Storage: Store hazardous waste in a designated satellite accumulation area within the laboratory.[6] This area should be away from general lab traffic and have secondary containment to prevent spills from reaching drains.[7]
-
Disposal Vendor: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5] Never dispose of phosphoramidite waste down the drain or in the regular trash.[4][8]
Quantitative Data for Disposal Protocol
The following table summarizes the key quantitative aspects of the recommended deactivation protocol for unused this compound.
| Parameter | Value/Instruction | Rationale |
| Deactivating Agent | 5% Aqueous Sodium Bicarbonate (NaHCO₃) | A weak base to facilitate hydrolysis and neutralize acidic byproducts.[5] |
| Solvent for Dissolution | Anhydrous Acetonitrile | To dissolve the phosphoramidite before hydrolysis. |
| Reaction Time | Minimum of 24 hours | To ensure complete deactivation of the reactive phosphoramidite.[5] |
| pH of Aqueous Waste | Neutralized | The sodium bicarbonate solution will result in a less hazardous aqueous waste stream. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Improve Oligonucleotide Synthesis Efficiency and Sustainability [informaconnect.com]
- 3. youtube.com [youtube.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Bz-rC Phosphoramidite
This guide provides crucial safety and logistical information for the proper handling and disposal of N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-(2-cyanoethyl N,N-diisopropyl)phosphoramidite (Bz-rC Phosphoramidite). Adherence to these procedures is vital for ensuring the safety of laboratory personnel and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The recommended PPE is detailed below.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). |
| Face Shield | Recommended when there is a splash hazard. | |
| Skin Protection | Chemical-Impermeable Gloves | Handle with nitrile gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] |
| Laboratory Coat | A standard laboratory coat must be worn. | |
| Protective Clothing | Body protection should be chosen based on the concentration and amount of the hazardous substance at the specific workplace.[1] | |
| Respiratory Protection | NIOSH-approved Respirator | Where protection from nuisance levels of dusts is desired, use type N95 (US) or type P1 (EN 143) dust masks.[1][2] Use respirators and components tested and approved under appropriate government standards.[1] |
| Self-contained Breathing Apparatus | Necessary in case of fire or major spills. |
Operational Plan: Handling and Storage
Storage:
-
Keep the container tightly sealed to prevent moisture and air exposure.
-
Store in a dry, well-ventilated area.
-
The recommended storage temperature is -20°C.
-
Protect from heat and store away from oxidizing agents.
Handling:
-
Handle with due care and attention.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the compound.
-
Avoid the formation of dust.
-
Avoid breathing dust, vapors, mist, or gas.
Disposal Plan
All waste materials must be handled as hazardous.
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contaminated Packaging: Dispose of as unused product.[1]
-
Observe all federal, state, and local environmental regulations.[1]
Emergency First Aid Procedures
In the event of exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Measure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Obtain medical attention. |
| Skin Contact | Remove any contaminated clothing. Wash off with soap and plenty of water. Obtain medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Keep the person calm and immobile. Rinse mouth with water if conscious. Never give anything by mouth to an unconscious person. Obtain medical attention. |
To the best of our knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1]
Experimental Protocols
Preparation of 0.1 M this compound Solution
Objective: To prepare a 0.1 M solution of this compound for use in oligonucleotide synthesis.
Materials:
-
This compound
-
Anhydrous acetonitrile (B52724)
-
Activated 3Å or 4Å molecular sieves
-
Appropriate glassware (e.g., volumetric flask)
-
Syringes and needles for transfer under anhydrous conditions
Procedure:
-
Determine the required volume of anhydrous acetonitrile to achieve a 0.1 M concentration based on the amount of this compound.
-
Ensure the anhydrous acetonitrile has been stored over activated 3Å or 4Å molecular sieves for a minimum of 24 hours to maintain an anhydrous state.
-
Under an inert atmosphere (e.g., argon or nitrogen), carefully transfer the calculated volume of anhydrous acetonitrile to the vial containing the this compound.
-
Gently swirl the vial to ensure complete dissolution of the phosphoramidite.
-
Store the resulting solution under an inert atmosphere at the recommended temperature until use.
Visual Workflow
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
